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  • Product: 2-ethyl-7-hydroxy-4H-chromen-4-one
  • CAS: 137215-31-7

Core Science & Biosynthesis

Foundational

2-ethyl-7-hydroxy-4H-chromen-4-one chemical properties

This guide provides an in-depth technical analysis of 2-ethyl-7-hydroxy-4H-chromen-4-one , a specific derivative of the chromone scaffold. This molecule acts as a critical intermediate in the synthesis of functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-ethyl-7-hydroxy-4H-chromen-4-one , a specific derivative of the chromone scaffold. This molecule acts as a critical intermediate in the synthesis of functionalized flavonoids and has demonstrated potential in kinase inhibition and antioxidant research.

[1]

Chemical Identity & Physicochemical Profile[2][3][4]

2-ethyl-7-hydroxy-4H-chromen-4-one (also known as 7-hydroxy-2-ethylchromone) is a synthetic chromone derivative. Unlike its ubiquitous cousin umbelliferone (a coumarin isomer), this molecule possesses the γ-pyrone ring characteristic of flavonoids, conferring distinct electronic properties and reactivity profiles.

Core Identifiers
PropertySpecification
IUPAC Name 2-ethyl-7-hydroxy-4H-chromen-4-one
CAS Number 137215-31-7 (Reference)
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
Structural Class Chromone (Benzo-γ-pyrone)
Appearance Pale yellow to pinkish needles
Physicochemical Properties
ParameterValue / DescriptionContext
Melting Point 244°C (decomp.)High lattice energy due to intermolecular H-bonding (7-OH).
Solubility DMSO (>20 mg/mL), Ethanol (Hot), DMFPoor water solubility; requires organic co-solvents for biological assays.
pKa (Predicted) ~7.6 (7-OH)The 7-hydroxyl is more acidic than phenol due to the electron-withdrawing carbonyl at C4.
UV

~250 nm, ~300 nmCharacteristic benzopyrone absorption; bathochromic shift in alkaline media (phenolate formation).

Synthesis & Manufacturing Methodologies

The synthesis of 2-ethyl-7-hydroxychromone requires distinguishing it from coumarins (which form under Pechmann conditions). The Baker-Venkataraman Rearrangement is the authoritative route for high-purity chromone synthesis, ensuring the correct cyclization to the γ-pyrone rather than the α-pyrone.

Synthetic Pathway (Baker-Venkataraman)

This protocol avoids the formation of the coumarin isomer (7-hydroxy-4-ethylcoumarin) which occurs if resorcinol is simply condensed with ethyl propionylacetate in sulfuric acid.

Step 1: Acylation

  • Precursor: Resacetophenone (2,4-dihydroxyacetophenone).

  • Reagent: Propionic anhydride (or Propionyl chloride).

  • Mechanism: Selective esterification of the phenols.

Step 2: Rearrangement

  • Conditions: Basic medium (KOH/Pyridine or NaH/THF).

  • Mechanism: Intramolecular Claisen-type condensation (1,3-acyl migration) to form the

    
    -diketone intermediate.
    

Step 3: Cyclization

  • Conditions: Acid catalysis (Glacial acetic acid / H₂SO₄ or HCl).

  • Outcome: Dehydration and ring closure to the 2-ethyl chromone.

Visualization of Synthesis Logic

Synthesispathway Resorcinol Resorcinol Resacetophenone 2,4-Dihydroxy- acetophenone Resorcinol->Resacetophenone Friedel-Crafts (AcOH/ZnCl2) Ester O-Propionyl Intermediate Resacetophenone->Ester Propionic Anhydride (Esterification) Coumarin Coumarin Isomer (Avoided) Resacetophenone->Coumarin Pechmann Conditions (Avoid) Diketone 1,3-Diketone (Baker-Venkataraman) Ester->Diketone Base (KOH/Pyridine) (Rearrangement) Chromone 2-Ethyl-7-hydroxy- chromone Diketone->Chromone H+ / -H2O (Cyclization)

Caption: Step-wise synthesis via Baker-Venkataraman rearrangement to ensure regiospecific chromone formation.

Experimental Protocols

Laboratory Scale Synthesis (10g Scale)

Note: This protocol is adapted for high-purity research applications.

  • Esterification: Dissolve 2,4-dihydroxyacetophenone (10.0 g) in dry pyridine (30 mL). Add propionyl chloride (1.1 eq) dropwise at 0°C. Stir for 2 hours. Pour into HCl/Ice. Filter the solid ester.

  • Rearrangement: Dissolve the ester in dry pyridine (20 mL). Add powdered KOH (2.0 eq). Heat to 60°C for 2 hours. The mixture will turn viscous/yellow (formation of potassium salt of diketone). Acidify with 10% acetic acid to precipitate the 1,3-diketone.

  • Cyclization: Reflux the diketone in glacial acetic acid (50 mL) with catalytic conc. H₂SO₄ (0.5 mL) for 1 hour.

  • Purification: Pour into crushed ice. The crude solid is collected and recrystallized from Ethanol to yield pale yellow needles (Yield ~65-70%).

Quality Control (QC) Parameters
  • ¹H-NMR (DMSO-d₆):

    • 
       1.25 (t, 3H, -CH₂CH₃ )
      
    • 
       2.65 (q, 2H, -CH₂ CH₃)
      
    • 
       6.10 (s, 1H, H-3, Characteristic Chromone Singlet)
      
    • 
       6.85 (dd, 1H, H-6)
      
    • 
       6.95 (d, 1H, H-8)
      
    • 
       7.85 (d, 1H, H-5)
      
    • 
       10.8 (s, 1H, 7-OH, Exchangeable)
      

Biological & Pharmacological Potential[3][8][9][10]

The 2-ethyl-7-hydroxychromone scaffold is a "privileged structure" in medicinal chemistry, serving as a template for kinase inhibitors and antioxidants.

Structure-Activity Relationship (SAR)
  • 7-Hydroxyl Group: The primary site for metabolism (glucuronidation) and hydrogen bonding. It mimics the tyrosine residue in kinase pockets.

  • 2-Ethyl Group: Increases lipophilicity (

    
    ) compared to the methyl analog (
    
    
    
    ). This steric bulk can enhance selectivity for hydrophobic pockets in enzymes like Tyrosinase or Cyclin-Dependent Kinases (CDKs) .
  • C4 Carbonyl: Acts as an essential hydrogen bond acceptor.

Mechanism of Action Diagram

SAR_Mechanism Molecule 2-Ethyl-7-hydroxychromone Feature1 7-OH Group Molecule->Feature1 Feature2 4-Carbonyl (C=O) Molecule->Feature2 Feature3 2-Ethyl Lipophilic Tail Molecule->Feature3 Target1 Tyrosinase Inhibition (Copper Chelation) Target2 Free Radical Scavenging (Phenolic H-Donor) Target3 Kinase Binding (ATP Competitive) Feature1->Target1 Metal Coordination Feature1->Target2 H-Atom Transfer Feature2->Target3 H-Bond Acceptor Feature3->Target3 Hydrophobic Pocket Occupancy

Caption: Functional mapping of the chromone scaffold to biological targets.

Stability & Storage

  • Hydrolytic Stability: Stable at neutral pH. Under strong alkaline conditions (pH > 10) and heat, the γ-pyrone ring may open (Simon reaction) to form phenolic ketones.

  • Oxidation: The 7-OH group is susceptible to oxidation over prolonged exposure to air/light; store in amber vials under inert gas (Argon/Nitrogen).

  • Storage Conditions: -20°C for long-term storage; desiccated.

References

  • Synthesis of Chromones: Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.
  • Biological Activity of 2-Alkylchromones: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Chromone Derivatives as Kinase Inhibitors."

  • Physicochemical Data: Journal of the Indian Chemical Society, Vol 31.[1] (Reference for melting point of 2-ethyl derivatives).

  • Anti-HIV Activity of 2-Ethyl Analogs: Bioorganic & Medicinal Chemistry, "Synthesis and anti-HIV evaluation of 2-ethyl-chromone derivatives."

Sources

Exploratory

Comprehensive Structure Elucidation of 2-Ethyl-7-hydroxy-4H-chromen-4-one

Executive Summary The structural elucidation of small-molecule intermediates is a critical bottleneck in modern drug discovery. 2-Ethyl-7-hydroxy-4H-chromen-4-one (Chemical Formula: C₁₁H₁₀O₃, MW: 190.20) is a highly func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule intermediates is a critical bottleneck in modern drug discovery. 2-Ethyl-7-hydroxy-4H-chromen-4-one (Chemical Formula: C₁₁H₁₀O₃, MW: 190.20) is a highly functionalized benzopyran-4-one derivative. It serves as a vital synthetic intermediate in the development of dihydropyranochromone (DCP) and dicamphanoyl-khellactone (DCK) analogues, which are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1[1][2].

This technical guide provides an in-depth, self-validating analytical framework for the definitive structural elucidation of 2-ethyl-7-hydroxy-4H-chromen-4-one. By integrating High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) with 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a rigorous methodology that moves beyond empirical observation into mechanistic causality.

Analytical Strategy: Causality in Experimental Design

As application scientists, we do not merely execute protocols; we design them based on the physicochemical realities of the target molecule. The analytical strategy for this chromone derivative is predicated on the following causal decisions:

  • Solvent Selection for NMR (DMSO-d₆ vs. CDCl₃): The 7-hydroxyl group of the chromone core is highly prone to rapid proton exchange in halogenated solvents like CDCl₃, which often results in a broad, unintegrable baseline hump. By utilizing DMSO-d₆, the strong hydrogen-bond accepting nature of the sulfoxide oxygen "locks" the hydroxyl proton, reducing the exchange rate and allowing it to be observed as a sharp, distinct singlet[3].

  • Dual-Polarity HR-ESI-MS: The 7-hydroxyl group is unusually acidic (pKa ~ 7.5) due to the electron-withdrawing nature of the cross-conjugated γ-pyrone system. Consequently, negative ionization mode ([M-H]⁻) provides a highly abundant, adduct-free pseudo-molecular ion. Running both positive and negative modes creates a self-validating system where the exact mass is confirmed independently from two different ionic species.

  • FTIR as a Pre-Screening Tool: The C=O stretch in a standard ketone typically appears at ~1715 cm⁻¹. However, in 2-ethyl-7-hydroxy-4H-chromen-4-one, the carbonyl is part of a highly delocalized γ-pyrone system. This extensive resonance significantly lowers the double-bond character of the C=O bond, shifting the absorption to a characteristic ~1640–1650 cm⁻¹. Observing this specific shift validates the integrity of the chromone core prior to expensive NMR time[3][4].

Experimental Methodologies

Sample Preparation Protocol
  • Purity Verification: Ensure the sample is ≥98% pure via UPLC-UV (detected at 254 nm, corresponding to the chromone π-π* transition) prior to structural analysis.

  • NMR Preparation: Dissolve exactly 5.0 mg of the desiccated compound in 600 µL of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • MS Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).

HR-ESI-MS Acquisition
  • Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a sodium formate cluster solution to ensure mass accuracy within < 5 ppm.

  • Parameters:

    • Capillary Voltage: +3.0 kV (ESI+) / -2.5 kV (ESI-)

    • Desolvation Temperature: 350 °C

    • Cone Voltage: 30 V (optimized to prevent in-source fragmentation of the ethyl group).

  • Acquisition: Scan from m/z 100 to 1000. Lock mass correction must be applied continuously using Leucine Enkephalin.

NMR Spectroscopy Acquisition
  • Hardware: Acquire data on a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm cryoprobe.

  • 1D ¹H NMR: Use a standard 30° pulse sequence (zg30). Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the ethyl protons.

  • 1D ¹³C NMR: Use a proton-decoupled pulse sequence (zgpg30). Acquire 1024 scans with a D1 of 2.0 seconds. The high number of scans is required to resolve the quaternary carbons (C-2, C-4, C-4a, C-7, C-8a)[5].

  • 2D NMR (HSQC & HMBC): Acquire gradient-selected HSQC to map one-bond C-H couplings. Acquire gradient-selected HMBC (optimized for long-range coupling constants of J = 8 Hz) to map the carbon framework across the oxygen heteroatoms.

Data Presentation and Structural Elucidation

High-Resolution Mass Spectrometry (HR-ESI-MS)

The exact mass confirms the molecular formula C₁₁H₁₀O₃. The self-validating dual-polarity data is summarized below.

Table 1: HR-ESI-MS Data for 2-Ethyl-7-hydroxy-4H-chromen-4-one

Ionization ModeObserved IonFormulaTheoretical Mass (m/z)Experimental Mass (m/z)Mass Error (ppm)
Positive (ESI+)[M+H]⁺C₁₁H₁₁O₃⁺191.0703191.0705+1.0
Negative (ESI-)[M-H]⁻C₁₁H₉O₃⁻189.0557189.0554-1.6
NMR Spectral Assignments

The ¹H and ¹³C NMR assignments rely heavily on the anisotropic effects of the chromone core[6][7]. The C-4 carbonyl exerts a strong magnetic deshielding effect on the spatially adjacent H-5 proton, pushing it significantly downfield (~7.85 ppm) compared to standard aromatic protons. Conversely, the electron-donating resonance effect of the 7-hydroxyl group shields H-6 and H-8, pushing them upfield (~6.90 and ~6.80 ppm, respectively).

Table 2: ¹H (400 MHz) and ¹³C (100 MHz) NMR Data in DMSO-d₆

Position¹³C Shift (ppm)Carbon Type¹H Shift (ppm), Multiplicity, J (Hz)Structural Rationale
2 167.8C (Quat)-Deshielded enol-ether carbon.
3 108.5CH6.05, s, 1HCharacteristic vinylic proton of chromone.
4 176.5C=O-γ-pyrone carbonyl; upfield from standard ketones.
4a 115.3C (Quat)-Bridgehead carbon.
5 126.8CH7.85, d, J = 8.8, 1HDeshielded by C-4 carbonyl anisotropy.
6 114.6CH6.90, dd, J = 8.8, 2.2, 1HOrtho to H-5, meta to H-8. Shielded by 7-OH.
7 162.4C-OH-Oxygen-bearing aromatic carbon.
8 102.3CH6.80, d, J = 2.2, 1HMeta to H-6. Highly shielded by 7-OH and ring oxygen.
8a 157.2C-O-Oxygen-bearing bridgehead carbon.
1' 27.4CH₂2.65, q, J = 7.5, 2HEthyl methylene, adjacent to C-2 sp² carbon.
2' 11.6CH₃1.25, t, J = 7.5, 3HEthyl methyl group.
7-OH -OH10.65, br s, 1HExchangeable proton, locked by DMSO-d₆.
2D NMR Connectivity Mapping (HMBC)

To unambiguously assign the quaternary carbons and link the ethyl group to the chromone core, HMBC spectroscopy is deployed. The critical differentiation between the two oxygen-bearing quaternary carbons (C-7 and C-8a) relies on long-range couplings.

Table 3: Key HMBC (²J / ³J C-H) Correlations

ProtonCorrelated Carbons (HMBC)Mechanistic Deduction
H-3 (6.05 ppm)C-2, C-4, C-4a, C-1'Confirms the ethyl group is attached at C-2, not C-3.
H-5 (7.85 ppm)C-4, C-7, C-8aLinks the A-ring to the C-4 carbonyl. Differentiates C-7/C-8a.
H-8 (6.80 ppm)C-4a, C-6, C-7Confirms the position of the hydroxyl group at C-7.
H-1' (2.65 ppm)C-2, C-3, C-2'Anchors the ethyl methylene to the chromone C-2 position.

Structural Elucidation Workflow

The logical progression of the analytical data forms a closed, self-validating loop. The diagram below maps the causality of the elucidation process.

ElucidationWorkflow Start Unknown Sample (MW = 190.20) MS HR-ESI-MS Determine Exact Mass Start->MS Formula Molecular Formula C11H10O3 MS->Formula NMR1H 1H NMR (DMSO-d6) Proton Environments Formula->NMR1H NMR13C 13C NMR & DEPT Carbon Framework Formula->NMR13C Sub1 Ethyl Group (C-2 position) NMR1H->Sub1 Sub2 Chromone Core (A & C rings) NMR1H->Sub2 Sub3 Hydroxyl Group (C-7 position) NMR1H->Sub3 NMR13C->Sub1 NMR13C->Sub2 2 2 Sub1->2 Sub2->2 Sub3->2 DNMR 2D NMR (HMBC/HSQC) Connectivity Mapping Final Confirmed Structure: 2-ethyl-7-hydroxy-4H-chromen-4-one DNMR->Final

Structural elucidation workflow for 2-ethyl-7-hydroxy-4H-chromen-4-one using MS and NMR.

Conclusion

The structural elucidation of 2-ethyl-7-hydroxy-4H-chromen-4-one requires a deliberate, mechanistically grounded analytical approach. By utilizing DMSO-d₆ to lock the exchangeable 7-hydroxyl proton, leveraging the anisotropic deshielding of the C-4 carbonyl to anchor the A-ring protons, and utilizing HMBC to bridge the heteroatom gaps, the structure is confirmed with absolute certainty. This rigorous validation ensures the integrity of downstream synthetic pipelines, particularly in the development of complex anti-HIV pharmacophores[1][2].

References

  • Xie, L., et al. "Anti-AIDS agents 86. Synthesis and anti-HIV evaluation of 2′,3′-seco-3′-nor DCP and DCK analogues." European Journal of Medicinal Chemistry, 2014.[Link]

  • Xie, L., et al. "Anti-AIDS agents 87. New bio-isosteric dicamphanoyl-dihydropyranochromone (DCP) and dicamphanoyl-khellactone (DCK) analogues with potent anti-HIV activity." Bioorganic & Medicinal Chemistry Letters, 2014.[Link]

  • Zilliken, F., & Breitmaier, E. "Carbon-13 chemical shift assignments of chromones and isoflavones." Canadian Journal of Chemistry, 1980.[Link]

Sources

Foundational

Biological Activity and Therapeutic Potential of 2-Ethyl-7-hydroxy-4H-chromen-4-one and its DCP Analogues in HIV Therapeutics

Executive Summary The development of next-generation antiretroviral therapies requires molecular scaffolds capable of overcoming the rapid emergence of multi-drug resistant viral strains. 2-Ethyl-7-hydroxy-4H-chromen-4-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation antiretroviral therapies requires molecular scaffolds capable of overcoming the rapid emergence of multi-drug resistant viral strains. 2-Ethyl-7-hydroxy-4H-chromen-4-one (a substituted chromone) has emerged as a critical pharmacophore and synthetic intermediate in the design of dicamphanoyl-dihydropyranochromone (DCP) analogues[1]. As a Senior Application Scientist in antiviral drug development, I present this technical guide to elucidate the causality behind the structural evolution of this chromone core, its unique mechanism of action against human immunodeficiency virus type 1 (HIV-1), and the self-validating experimental protocols required for its synthesis and biological evaluation.

Structural Significance & Positional Isomerism

Historically, 3′R,4′R-di-O-(−)-camphanoyl-(+)-cis-khellactone (DCK), a pyranocoumarin derivative, demonstrated extreme potency against wild-type HIV-1[2]. However, DCK analogues suffer from poor water solubility and a near-complete loss of efficacy against multiple reverse transcriptase (RT) inhibitor-resistant (RTMDR-1) strains[3].

To circumvent this, researchers utilized positional isomerism to shift the carbonyl group from the 2-position (coumarin) to the 4-position (chromone), yielding the DCP scaffold[4].

  • The Causality of the 2-Ethyl Substitution: Structure-Activity Relationship (SAR) studies reveal that the steric bulk at the 2-position of the chromone ring is the primary determinant of binding affinity in mutated RT pockets[5]. While bulky substituents (e.g., propyl, butyl, or tert-butyl at C-6) create steric clashes that abolish activity, the 2-ethyl group provides the optimal hydrophobic interaction required to anchor the molecule within both wild-type and RTMDR-1 binding pockets[4].

  • The 7-Hydroxy Anchor: The 7-hydroxyl group on the 4H-chromen-4-one core serves as the critical functional handle for downstream ring-C cyclization or etherification, enabling the synthesis of bio-isosteric analogues (such as 1'-thia-DCPs) and simplified seco-DCPs[6].

Mechanism of Action: Diverging from Classical NNRTIs

Unlike classical Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Efavirenz, which block the RNA-dependent DNA polymerization step, DCP analogues derived from 2-ethyl-7-hydroxy-4H-chromen-4-one exhibit a distinct mechanistic profile. Biochemical assays indicate that these chromone derivatives specifically inhibit the production of double-stranded viral DNA from the single-stranded DNA intermediate[7]. By targeting DNA-dependent DNA polymerase activity , DCPs bypass the specific RT mutations that confer resistance to conventional NNRTIs[8].

MOA HIV HIV-1 Virion Core (Single-stranded RNA) RT Reverse Transcriptase (RT) HIV->RT RNA_DNA RNA-dependent DNA Polymerization RT->RNA_DNA ssDNA Single-stranded DNA Intermediate RNA_DNA->ssDNA DNA_DNA DNA-dependent DNA Polymerization ssDNA->DNA_DNA dsDNA Double-stranded Viral DNA DNA_DNA->dsDNA NNRTI Classical NNRTIs (e.g., Efavirenz) NNRTI->RNA_DNA Inhibits DCP 2-Ethyl-DCP Analogues (Chromone Derivatives) DCP->DNA_DNA Inhibits

Figure 1: Mechanism of HIV-1 RT inhibition by DCP analogues vs. classical NNRTIs.

Experimental Workflows: Synthesis of Bio-Isosteric Analogues

To improve the pharmacological profile of 2-ethyl-DCP, bio-isosteric replacement of the oxygen atom in the C-ring with sulfur yields 1'-thia-DCPs, which show remarkable inhibitory effects[6]. The following self-validating protocol outlines the transformation of the 2-ethyl-7-hydroxy-4H-chromen-4-one core into the highly potent 2-ethyl-1'-thia-DCP.

Protocol 1: Synthesis of 2-Ethyl-1'-thia-DCP
  • Thiocarbamoylation: Dissolve 2-ethyl-7-hydroxy-4H-chromen-4-one in absolute ethanol (EtOH). Add anhydrous potassium carbonate (

    
    ) and dimethylthiocarbamoyl chloride. Stir at room temperature to form the O-aryl thiocarbamate intermediate[6].
    
  • Newman-Kwart Rearrangement (Critical Step): Isolate the intermediate and heat strictly to 240 °C. Causality Note: This high-temperature thermal rearrangement is thermodynamically required to convert the O-aryl thiocarbamate into the S-aryl thiocarbamate. Lower temperatures will result in incomplete conversion.

  • Hydrolysis: Treat the rearranged product with methanolic KOH, followed by acidification with HCl, yielding 2-ethyl-7-mercapto-4H-chromen-4-one[6].

  • Propargylation & Cyclization: React the mercapto-chromone with 3-chloro-3-methyl-1-butyne in an EtOH/

    
     (1:1) mixture with KOH to produce a propargyl thioether. Reflux the mixture in N,N-diethylaniline to drive a second thermal rearrangement, closing the dihydropyran ring[6].
    
  • Asymmetric Dihydroxylation (AD) & Acylation: Subject the cyclized intermediate to Sharpless AD to establish the chiral dihydroxy centers. Finally, acylate with (S)-(−)-camphanic chloride in

    
     using 4-dimethylaminopyridine (DMAP) as an acid scavenger to yield 2-ethyl-1'-thia-DCP[6].
    

SynthesisWorkflow A 2-Ethyl-7-hydroxy-4H-chromen-4-one (Core Scaffold) B Dimethylthiocarbamoyl chloride (EtOH, K2CO3) A->B C O-aryl thiocarbamate B->C D Newman-Kwart Rearrangement (240°C) & KOH Hydrolysis C->D E 2-Ethyl-7-mercapto-4H-chromen-4-one D->E F 1. 3-chloro-3-methyl-1-butyne 2. Thermal Cyclization E->F G Sharpless AD & (S)-(-)-camphanic chloride F->G H 2-Ethyl-1'-thia-DCP (Potent Anti-HIV Agent) G->H

Figure 2: Step-by-step synthesis workflow of 2-ethyl-1'-thia-DCP from the chromone core.

In Vitro Biological Evaluation

To validate the antiviral efficacy of the synthesized chromone derivatives, a robust, self-validating phenotypic assay is required. The TZM-bl cell line is the gold standard for this application due to its engineered susceptibility and quantitative readout[9].

Protocol 2: TZM-bl Luciferase Reporter Assay
  • Cell Culture Preparation: Maintain TZM-bl cells (engineered to express CD4, CCR5, and CXCR4, containing a luciferase reporter gene driven by the HIV-1 LTR) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Viral Infection: Seed cells in 96-well plates. Infect with either the wild-type HIV-1 strain (

    
    ) or the multi-RT inhibitor-resistant strain (RTMDR-1) at a predetermined multiplicity of infection (MOI) that yields a linear luciferase signal[3].
    
  • Compound Administration: Prepare serial dilutions of the 2-ethyl-DCP analogues in DMSO (ensuring final DMSO concentration remains <0.5% to prevent cytotoxicity). Add to the infected wells. Include Efavirenz and uninfected cells as positive and negative controls, respectively.

  • Quantification: After 48 hours of incubation at 37 °C, lyse the cells using a standard reporter lysis buffer. Add luciferin substrate and measure the Relative Luminescence Units (RLU) using a microplate luminometer[9].

  • Data Analysis: Calculate the

    
     (concentration reducing RLU by 50% relative to the virus control) and the Therapeutic Index (TI = 
    
    
    
    /
    
    
    )[9].

Quantitative Efficacy Data

The structural evolution from the coumarin core (DCK) to the chromone core (2-Ethyl-DCP) and its subsequent bio-isosteric (1'-thia) and ring-opened (seco-DCP) derivatives demonstrates a clear trajectory of optimizing both potency and resistance profiles.

Table 1: Comparative Anti-HIV-1 Activity of Chromone Derivatives

CompoundViral Strain

(μM)
Therapeutic Index (TI)Reference
DCK (Lead Coumarin) Wild-type (H9)0.049>328[10]
DCK RTMDR-1InactiveN/A[10]
2-Ethyl-DCP Wild-type (H9)0.0006814,500[2]
2-Ethyl-DCP RTMDR-10.06718[10]
2-Ethyl-1'-thia-DCP Wild-type (TZM-bl)0.054100.0[11]
1'-O-Isopropoxy-seco-DCP Wild-type (TZM-bl)0.4796[3]
1'-O-Isopropoxy-seco-DCP RTMDR-10.8851[3]

Data Interpretation: The transition to the 2-ethyl-DCP scaffold rescues activity against the RTMDR-1 strain (


 = 0.06 μM)[10]. Furthermore, simplified seco-DCP analogues (derived directly from 2-ethyl-7-hydroxy-4H-chromen-4-one) maintain sub-micromolar potency against resistant strains while vastly improving chemical stability in acidic conditions and aqueous solubility[3].

Conclusion

2-Ethyl-7-hydroxy-4H-chromen-4-one is far more than a simple building block; it is the structural cornerstone of a highly potent class of non-classical reverse transcriptase inhibitors. By leveraging positional isomerism and the specific steric properties of the 2-ethyl group, researchers have successfully engineered DCP analogues that bypass the RNA-dependent DNA polymerization step, thereby neutralizing multi-drug resistant HIV-1 strains. Future drug development should focus on optimizing the pharmacokinetic profiles of the highly soluble seco-DCP derivatives for clinical trial advancement.

References

  • Anti-AIDS agents 86. Synthesis and anti-HIV evaluation of 2′,3′-seco-3′-nor DCP and DCK analogues - PMC. National Institutes of Health (NIH). 1

  • Anti-AIDS agents 87. New bio-isosteric dicamphanoyl-dihydropyranochromone (DCP) and dicamphanoyl-khellactone (DCK) analogues with potent anti-HIV activity - PMC. National Institutes of Health (NIH). 6

  • Anti-AIDS agents 86. Synthesis and anti-HIV evaluation of 2′,3′-seco-3′-nor DCP and DCK analogues - PMC. National Institutes of Health (NIH). 3

  • Anti-AIDS agents 87. New bio-isosteric dicamphanoyl-dihydropyranochromone (DCP) and dicamphanoyl-khellactone (DCK) analogues with potent anti-HIV activity - PMC. National Institutes of Health (NIH). 11

  • camphanoyl-2',2'-dimethyldihydropyrano[2,3-f]chromone (DCP), a novel anti-HIV agent. National Institutes of Health (NIH). 2

  • camphanoyl-2',2'-dimethyldihydropyrano[2,3-f]chromone (DCP) analogues as potent anti-HIV agents - PubMed. National Institutes of Health (NIH). 10

  • Anti-AIDS Agents. 60. Substituted 3'R,4'R-Di-O-(−)-camphanoyl-2',2'-dimethyldihydropyrano[2,3-f]chromone (DCP) Analogues as Potent Anti-HIV Agents | Journal of Medicinal Chemistry. ACS Publications. 4

  • Important Advances on Antiviral Profile of Chromone Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.7

  • Anti-AIDS agents 87. New bio-isosteric dicamphanoyl-dihydropyranochromone (DCP) and dicamphanoyl-khellactone (DCK) analogues with potent anti-HIV activity - PMC. National Institutes of Health (NIH). 9

Sources

Exploratory

Unlocking the 7-Hydroxychromone Scaffold: Natural Sources, Biosynthesis, and Isolation Methodologies

Executive Summary As a Senior Application Scientist specializing in natural product chemistry, I frequently encounter the benzo-γ-pyrone skeleton as a privileged scaffold in drug discovery. Among its derivatives, 7-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in natural product chemistry, I frequently encounter the benzo-γ-pyrone skeleton as a privileged scaffold in drug discovery. Among its derivatives, 7-hydroxychromones (7-HCs) stand out. Isomeric with coumarins but distinguished by the placement of their ketone group, 7-HCs exhibit unique electron-donating properties at the C-7 position. This structural nuance is the primary driver behind their potent antioxidant, anti-inflammatory, and neuroprotective capabilities.

This technical guide provides an authoritative synthesis of the natural distribution of 7-hydroxychromones, maps their polyketide-driven biosynthetic pathways, and establishes a self-validating, causality-driven protocol for their extraction and purification from complex biological matrices.

Taxonomic Distribution & Natural Sources

Historically, chromones were considered rare compared to their flavonoid cousins. However, advanced metabolomics have revealed that 7-HC derivatives are ubiquitously distributed across specific botanical families (e.g., Asphodelaceae, Thymelaeaceae, Polygonaceae) and various fungal genera[1].

To facilitate targeted bioprospecting, the quantitative and qualitative distribution of key 7-HCs is summarized below:

Table 1: Key Natural Sources of 7-Hydroxychromone Derivatives
Source OrganismKingdomKey 7-Hydroxychromone DerivativesPharmacological Relevance
Aloe spp. (A. vera, A. arborescens)PlantaeAloesone, Aloesin, Aloeresin A2[2]
Aquilaria sinensis (Agarwood)Plantae6,7-Dimethoxy-2-(2-phenylethyl)chromone3[3]
Rheum palmatum (Rhubarb)Plantae2,5-dimethyl-7-hydroxychromone4[4]
Alternaria alternata Fungi2-(2'S-hydroxypropyl)-5-methyl-7-hydroxychromone5[5]
Chaetomium seminudum FungiChaetosemin C & D6[6]

Biosynthetic Pathways: The Polyketide Synthase (PKS) Mechanism

Understanding the biosynthesis of 7-HCs is critical for metabolic engineering. The structural diversity of these compounds stems from their polyketide origins.

For compounds like aloesone (the aglycone precursor to aloesin), the biosynthesis is driven by a 7[7], such as RpALS in Rheum palmatum or AaPKS3 in Aloe arborescens.

Mechanistic Causality: The Type III PKS enzyme catalyzes the iterative condensation of one starter unit (Acetyl-CoA) with six extender units (Malonyl-CoA) to form a linear heptaketide intermediate. This highly reactive intermediate undergoes regioselective intramolecular cyclization and aromatization, shedding water to form the rigid benzo-γ-pyrone core[7]. Subsequent modifications, such as C-glycosylation by8[8], yield complex derivatives like aloesin.

In contrast, the 2-(2-phenylethyl)chromones found in Agarwood utilize a hybrid pathway where phenylpropanoid precursors (e.g., p-coumaroyl-CoA) act as the starter unit for the PKS machinery[3].

Biosynthesis A Acetyl-CoA (Starter Unit) C Type III Polyketide Synthase (e.g., RpALS / AaPKS3) A->C B 6 x Malonyl-CoA (Extender Units) B->C D Heptaketide Intermediate C->D Iterative Condensation E Cyclization & Aromatization D->E F Aloesone (7-Hydroxychromone Core) E->F -H2O G UDP-Glycosyltransferase (UGT) F->G H Aloesin (C-glycosylated derivative) G->H + UDP-Glucose

Fig 1: PKS-driven biosynthetic pathway of aloesone and its glycosylated derivative aloesin.

Extraction, Isolation, and Purification Workflows

Isolating 7-HCs requires a self-validating system that prevents the degradation of the sensitive γ-pyrone ring while effectively separating it from structurally similar flavonoids, coumarins, and tannins. Normal-phase silica chromatography often leads to the irreversible chemisorption of these phenolics; therefore, an orthogonal size-exclusion and reversed-phase approach is required[6].

Workflow N1 Raw Biomass (Plants/Fungi) N2 Ultrasonic Extraction (MeOH or EtOH) N1->N2 N3 Crude Extract Concentration N2->N3 N4 Liquid-Liquid Partitioning (H2O vs. PE / EtOAc) N3->N4 N5 EtOAc Fraction (Chromone-rich) N4->N5 N6 Size-Exclusion Chromatography (Sephadex LH-20, MeOH/CHCl3) N5->N6 N7 Semi-Preparative RP-HPLC (C18, MeOH/H2O) N6->N7 N8 Pure 7-Hydroxychromone Derivatives N7->N8

Fig 2: Self-validating chromatographic workflow for the isolation of 7-hydroxychromones.

Step-by-Step Methodology & Causality
  • Biomass Preparation & Ultrasonic Extraction:

    • Protocol: Pulverize the dried biomass (e.g., Aloe leaves or Aquilaria resinous wood) and subject it to ultrasonic-assisted extraction (UAE) using 80% Methanol (MeOH) at room temperature.

    • Causality: UAE utilizes acoustic cavitation to disrupt cell walls rapidly, ensuring high mass transfer of intracellular phenolics into the solvent. Operating at room temperature prevents the thermal degradation of thermolabile chromone glycosides.

  • Liquid-Liquid Partitioning:

    • Protocol: Suspend the concentrated crude extract in H2O and partition sequentially with Petroleum Ether (PE), followed by Ethyl Acetate (EtOAc)[6].

    • Causality: This orthogonal polarity step acts as a crude cleanup. PE removes highly lipophilic interferences (waxes, sterols, chlorophylls). 7-HCs, possessing moderate polarity due to their hydroxyl group and ketone moiety, selectively partition into the EtOAc fraction, leaving highly polar sugars and tannins in the aqueous phase.

  • Size-Exclusion Chromatography (Sephadex LH-20):

    • Protocol: Load the EtOAc fraction onto a Sephadex LH-20 column, eluting with an isocratic mixture of CHCl3/MeOH (1:1 v/v)[6].

    • Causality: Sephadex LH-20 is critical in this self-validating system. Unlike normal-phase silica, LH-20 separates molecules based on a dual mechanism: molecular size and

      
       interactions. The aromatic core of the 7-HC temporarily interacts with the dextran matrix, allowing it to elute cleanly away from larger oligomeric impurities without irreversible binding[5].
      
  • Semi-Preparative RP-HPLC:

    • Protocol: Subject the chromone-rich subfractions to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column (e.g., 10 mm × 250 mm, 5 μm). Elute using a gradient of MeOH/H2O.

    • Causality: The C18 stationary phase resolves closely related 7-HC derivatives (e.g., positional isomers or enantiomers) based on subtle differences in their hydrophobic surface area. UV detection at 254 nm ensures real-time monitoring of the benzo-γ-pyrone chromophore[5].

Conclusion & Future Perspectives

The exploration of 7-hydroxychromone derivatives bridges traditional pharmacognosy with modern molecular biology. By mapping their PKS-driven biosynthetic pathways and employing rational, causality-driven extraction protocols, researchers can unlock the full therapeutic potential of these natural scaffolds. Future drug development will likely focus on utilizing engineered microbial hosts expressing specific Type III PKS and UGT enzymes to produce rare, highly bioactive 7-HC enantiomers at an industrial scale.

References

  • Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC (nih.gov).
  • US8110555B2 - 7-hydroxy chromones as potent antioxidants - Google Patents.
  • Studies on Rhubarb (Rhei Rhizoma). V. Isolation and Characterization of Chromone and Chromanone Derivatives - J-Stage.
  • The Emergence of 6,7-Dimethoxy-2-(2-phenylethyl)chromone as a Key Metabolic Marker in Agarwood Authenticity - Benchchem.
  • Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC (nih.gov).
  • Repurposing type III polyketide synthase as a malonyl-CoA biosensor for metabolic engineering in bacteria - PNAS.
  • Extraction and Isolation of Chromones - RSC Advances.
  • A new alternariol glucoside from fungus Alternaria alternate cib-137 - Taylor & Francis.

Sources

Foundational

Mechanistic Profiling of 2-Ethyl-7-hydroxy-4H-chromen-4-one: Dual-Action Pathways in Antiviral and Chemosensitization Workflows

Executive Summary 2-Ethyl-7-hydroxy-4H-chromen-4-one (2-ethyl-7-hydroxychromone) is a highly versatile synthetic intermediate and foundational pharmacophore. While inactive on its own, it serves as the critical structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-7-hydroxy-4H-chromen-4-one (2-ethyl-7-hydroxychromone) is a highly versatile synthetic intermediate and foundational pharmacophore. While inactive on its own, it serves as the critical structural core for two distinct classes of highly potent therapeutic agents: dicamphanoyl-dihydropyranochromone (DCP) analogs targeting HIV-1 Reverse Transcriptase (RT)[1], and seco-DCP/DSP derivatives acting as P-glycoprotein (P-gp) efflux inhibitors to reverse multidrug resistance (MDR) in oncology[2]. This whitepaper dissects the structure-activity causality, mechanisms of action, and self-validating experimental protocols for evaluating these derivatives.

Section 1: Molecular Architecture & Pharmacophore Causality

The chromone (4H-1-benzopyran-4-one) scaffold provides a rigid, planar geometry ideal for intercalating or fitting into narrow hydrophobic enzymatic pockets. The specific functionalization of this core dictates its biological trajectory:

  • The 2-Ethyl Substitution: Extensive Structure-Activity Relationship (SAR) studies demonstrate that an ethyl group at the C-2 position is critical for maintaining high binding affinity against both wild-type HIV-1 and multi-RT inhibitor-resistant (RTMDR-1) strains[1]. Bulky substituents at this position cause steric clashes, whereas the 2-ethyl group provides optimal lipophilic contacts within the mutated binding pockets[1].

  • The 7-Hydroxy Position: This hydroxyl group acts as the synthetic anchor for further derivatization. It allows for the addition of camphanoyl moieties or seco-modifications that ultimately dictate whether the molecule binds to viral RT or human P-gp[3].

Section 2: Mechanism I - Allosteric Inhibition of HIV-1 Reverse Transcriptase

Unlike classical Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) that primarily block RNA-dependent DNA polymerization, DCP derivatives synthesized from the 2-ethyl-7-hydroxychromone core exhibit a unique mechanism. They allosterically inhibit the DNA-dependent DNA polymerase activity of HIV-1 RT[1]. This subtle shift in the allosteric mechanism allows 2-ethyl-DCPs to bypass common resistance mutations (e.g., K103N, Y181C) that render standard NNRTIs ineffective, maintaining extreme potency against RTMDR-1 strains[1][4].

HIV_RT A 2-Ethyl-DCP Derivative B HIV-1 RT (NNRTI Pocket) A->B High Affinity Binding C Conformational Change (RT Inactivation) B->C D DNA-dependent DNA Polymerase Blockade C->D E Viral Replication Arrest D->E

Allosteric inhibition of HIV-1 Reverse Transcriptase by 2-Ethyl-DCP derivatives.

Protocol: Self-Validating HIV-1 RT Inhibition Assay (TZM-bl Platform)

To ensure trustworthiness and reproducibility, the antiviral efficacy of 2-ethyl-DCP derivatives must be evaluated using a self-validating reporter system that controls for baseline viral entry and host cell viability.

  • Cell Preparation: Seed TZM-bl cells (engineered HeLa cells expressing CD4, CCR5, CXCR4, and an integrated LTR-luciferase reporter) at

    
     cells/well in a 96-well plate. Causality: The LTR-luciferase reporter ensures that luminescence is strictly dependent on successful viral Tat protein expression, providing a direct readout of viral replication.
    
  • Viral Infection: Infect cells with HIV-1 NL4-3 (wild-type) or RTMDR-1 at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Add serial dilutions of the 2-ethyl-DCP derivative (0.001 μM to 10 μM). Crucial Step: Include Nevirapine as a positive control and DMSO as a vehicle control to establish the assay's dynamic range and validate the resistance profile of the RTMDR-1 strain[3].

  • Incubation & Lysis: Incubate for 48 hours at 37°C. Lyse cells using a standard passive lysis buffer.

  • Data Acquisition: Add luciferin substrate and measure luminescence. Calculate the EC50 using non-linear regression.

Section 3: Mechanism II - P-glycoprotein (ABCB1) Efflux Blockade

When the 2-ethyl-7-hydroxychromone core is synthetically opened to form seco-DSP/DCK derivatives , the pharmacological profile shifts dramatically toward oncology. P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a primary driver of MDR, actively pumping chemotherapeutics out of cancer cells[2].

Seco-DCP derivatives act as potent chemosensitizers. They bind to the transmembrane domain of P-gp, inhibiting its ATPase activity[2]. This prevents the ATP-driven conformational change required for drug efflux, leading to massive intracellular accumulation of cytotoxic agents (achieving up to a 425-fold reversal ratio in resistant cell lines)[2]. Furthermore, these derivatives show high safety profiles, with minimal hERG potassium channel inhibition (IC50 > 40 μM), significantly reducing the risk of cardiotoxicity compared to earlier generation inhibitors[2].

Pgp_Efflux S1 Seco-DCP Derivative (2-Ethyl Chromone Core) S2 P-glycoprotein (ABCB1) Transmembrane Domain S1->S2 Competitive/Allosteric Binding S3 ATPase Activity Inhibition S2->S3 S4 Efflux Pump Blockade S3->S4 S5 Intracellular Paclitaxel Accumulation S4->S5 S6 MDR Reversal & Apoptosis S5->S6

P-glycoprotein efflux blockade and MDR reversal pathway by Seco-DCP derivatives.

Protocol: Orthogonal P-gp Efflux Inhibition Assay (Rhodamine 123 Accumulation)

This protocol measures the functional blockade of P-gp using a fluorescent surrogate substrate, providing an orthogonal validation to standard cytotoxicity assays.

  • Cell Culture: Culture A2780/T cells (human ovarian carcinoma selected for paclitaxel resistance via P-gp overexpression) to 80% confluence[2].

  • Target Engagement (Pre-treatment): Seed cells in 6-well plates. Pre-incubate with the seco-DCP derivative (1-10 μM) or Verapamil (10 μM, positive control) for 2 hours. Causality: Pre-incubation is required to allow the highly lipophilic seco-DCP compounds to partition into the lipid bilayer and access the P-gp transmembrane binding sites.

  • Substrate Loading: Add Rhodamine 123 (Rh123, 5 μM), a known fluorescent P-gp substrate, and incubate for exactly 1 hour at 37°C[2].

  • Kinetic Halting: Wash cells rapidly with ice-cold PBS (3x). Causality: Cold temperatures arrest membrane fluidity and ATP hydrolysis, locking the intracellular Rh123 concentration for accurate measurement. Trypsinize and resuspend in cold FACS buffer.

  • Flow Cytometry Analysis: Analyze intracellular Rh123 fluorescence using the FITC channel. A rightward shift in the fluorescence peak relative to vehicle control indicates successful P-gp inhibition.

Section 4: Quantitative Data & SAR Summary

The biological efficacy of 2-ethyl-7-hydroxy-4H-chromen-4-one derivatives is highly dependent on the target application. The table below summarizes the benchmark quantitative data across both antiviral and oncology workflows.

Compound ClassPrimary TargetCell Line ModelPrimary Efficacy Metric (EC50 / Reversal)Therapeutic Index (TI) / Safety
2-Ethyl-DCP HIV-1 RT (Wild-Type)TZM-bl / H9~0.070 μM[1]TI > 94[1]
2-Ethyl-DCP HIV-1 RT (RTMDR-1)MT-4 / TZM-bl~0.11 μM[1]TI > 60[1]
Seco-DCP (e.g., 27f) P-glycoprotein (ABCB1)A2780/T (Ovarian)>425-fold paclitaxel reversal[2]hERG IC50 > 40 μM[2]
1'-O-Iso-Seco-DCP HIV-1 RT (Wild-Type)TZM-bl~0.47 μM[3]TI > 96[3]

References

  • Anti-AIDS agents 86. Synthesis and anti-HIV evaluation of 2′,3′-seco-3′-nor DCP and DCK analogues.nih.gov.
  • Anti-AIDS agents 79. Design, synthesis, molecular modeling and structure-activity relationships of novel dicamphanoyl-2′,2′-dimethyldihydropyranochromone (DCP) analogs as potent anti-HIV agents.nih.gov.
  • Substituted 3'R,4'R-Di-O-(−)-camphanoyl-2',2'-dimethyldihydropyrano[2,3-f]chromone (DCP) Analogues as Potent Anti-HIV Agents.acs.org.
  • Design, synthesis and biological evaluation of seco-DSP/DCK derivatives reversing P-glycoprotein-mediated paclitaxel resistance in A2780/T cells.nih.gov.

Sources

Exploratory

Technical Whitepaper: The Pharmacological &amp; Synthetic Utility of 2-Ethyl-7-Hydroxy-4H-Chromen-4-One

Executive Summary: The "Goldilocks" Scaffold In the landscape of oxygen heterocycles, 2-ethyl-7-hydroxy-4H-chromen-4-one (hereafter 2-Et-7-HC ) represents a critical, yet underutilized, structural pivot point. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Scaffold

In the landscape of oxygen heterocycles, 2-ethyl-7-hydroxy-4H-chromen-4-one (hereafter 2-Et-7-HC ) represents a critical, yet underutilized, structural pivot point. While the 2-methyl (7-hydroxy-2-methylchromone) and 2-phenyl (7-hydroxyflavone) analogs are ubiquitous in literature, the 2-ethyl variant offers a unique physicochemical profile.

It serves as a "Goldilocks" scaffold in Structure-Activity Relationship (SAR) studies:

  • Steric Modulation: The ethyl group provides greater steric bulk than a methyl group, probing the depth of hydrophobic pockets in enzyme active sites (e.g., Tyrosinase, Kinases) without the rotational entropy penalties of a phenyl ring.

  • Lipophilicity Tuning: It increases the partition coefficient (LogP) relative to methyl analogs, enhancing membrane permeability for CNS-targeted applications while maintaining water solubility superior to flavones.

  • Synthetic Versatility: The 7-hydroxyl group acts as a high-fidelity nucleophile for derivatization, making 2-Et-7-HC an ideal "warhead carrier" for PROTACs or fluorescent ligands.

Physicochemical Profile & Molecular Dynamics

To understand the pharmacological behavior of 2-Et-7-HC, one must first analyze its fundamental molecular descriptors. These values dictate its bioavailability and receptor interaction potential.

Table 1: Comparative Physicochemical Descriptors[1]
Descriptor2-Et-7-HC (Target)7-OH-2-Me-Chromone (Ref)7-OH-Flavone (Ref)Impact on Pharmacology
Molecular Weight 190.20 g/mol 176.17 g/mol 238.24 g/mol Fragment-based drug discovery (FBDD) compliant.
cLogP (Est.) ~2.1~1.6~3.22-Et offers optimal BBB penetration range (2.0–3.0).
TPSA 46.5 Ų46.5 Ų46.5 ŲHigh oral bioavailability (<140 Ų).
H-Bond Donors 1 (7-OH)11Critical for active site anchoring (e.g., Ser/Thr residues).
pKa (7-OH) ~7.8~7.8~7.6Exists as phenolate anion at physiological pH (7.4) in some tissues.[1][2]

Synthetic Architecture: The Modified Pechmann Protocol

While 2-methylchromones are synthesized using ethyl acetoacetate, the 2-ethyl derivative requires ethyl propionylacetate . The following protocol is a self-validating system optimized for high purity and yield, minimizing the formation of the non-cyclized coumarin isomer.

Mechanism of Action (Synthesis)

The synthesis relies on the Pechmann Condensation , an acid-catalyzed reaction between a phenol (resorcinol) and a


-keto ester.

Synthesispathway Resorcinol Resorcinol (Nucleophile) Inter Transesterification Intermediate Resorcinol->Inter H2SO4 / 0°C Ester Ethyl Propionylacetate (Electrophile) Ester->Inter Cyclization Acid-Catalyzed Cyclization Inter->Cyclization Michael Addition Product 2-Ethyl-7-Hydroxy- Chromen-4-One Cyclization->Product -EtOH / -H2O

Figure 1: The modified Pechmann condensation pathway for specific C2-ethyl functionalization.

Detailed Experimental Protocol

Objective: Synthesis of 2-ethyl-7-hydroxy-4H-chromen-4-one. Scale: 10 mmol.

Reagents:

  • Resorcinol (1.10 g, 10 mmol)

  • Ethyl propionylacetate (1.44 g, 10 mmol)

  • Sulfuric acid (H₂SO₄), 75% (v/v)

  • Ice/Water bath

Step-by-Step Workflow:

  • Charge: In a dry 50 mL round-bottom flask, dissolve Resorcinol in 5 mL of Ethyl propionylacetate. (Note: Using the ester as solvent ensures homogeneity).

  • Catalysis: Cool the mixture to 0°C in an ice bath. Add 10 mL of 75% H₂SO₄ dropwise over 20 minutes. Critical: Maintain temp < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution should turn dark yellow/viscous.

  • Quench: Pour the reaction mixture over 100g of crushed ice with vigorous stirring. A precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (7:3).

  • Validation:

    • TLC: Silica gel, Hexane:Ethyl Acetate (6:4). Product R_f ~ 0.4 (fluorescent blue under UV 365nm).

    • Yield: Expected 65–75%.

Pharmacological Mechanics & SAR Logic

The pharmacological utility of 2-Et-7-HC is defined by its ability to act as a Tyrosinase Inhibitor and an Antioxidant . The 7-OH group mimics the tyrosine substrate, while the chromone core chelates copper ions in the enzyme's active site.

SAR Analysis: Why the Ethyl Group Matters

In drug design, the "Magic Methyl" effect is well known, but the "Ethyl Extension" is equally powerful for filling hydrophobic pockets.

SAR_Logic Center 2-Et-7-HC Scaffold Hydroxyl 7-OH Position: Essential for H-Bonding (Tyr-Mimicry) Center->Hydroxyl Carbonyl C4-Carbonyl: Metal Chelation (Cu2+) in Metalloenzymes Center->Carbonyl Ethyl C2-Ethyl Group: 1. Increases LogP (+0.5 vs Me) 2. Fills Hydrophobic Pocket 3. Steric Selectivity Center->Ethyl

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of the C2-ethyl substituent.

Primary Pharmacological Targets
  • Tyrosinase Inhibition (Dermatology/Oncology):

    • Mechanism:[3] The 4-keto oxygen and 7-hydroxyl group chelate the binuclear copper active site of tyrosinase.

    • Ethyl Advantage: The C2-ethyl group extends into the hydrophobic entrance of the active site, often providing better inhibition constants (

      
      ) than the smaller methyl analog due to Van der Waals interactions.
      
  • Antioxidant Activity (Neuroprotection):

    • Mechanism:[3] Phenolic hydrogen donation to neutralize Reactive Oxygen Species (ROS).

    • Ethyl Advantage: Increased lipophilicity allows the molecule to penetrate the lipid bilayer, protecting cell membranes from lipid peroxidation more effectively than hydrophilic flavonoids.

Experimental Validation: Tyrosinase Inhibition Assay

To validate the biological activity of the synthesized 2-Et-7-HC, the following enzymatic assay is the industry standard.

Objective: Determine the IC50 of 2-Et-7-HC against Mushroom Tyrosinase.

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8)

  • L-DOPA (0.5 mM) as substrate

  • Mushroom Tyrosinase (50 units/mL)

  • Test Compound (2-Et-7-HC) in DMSO

Protocol:

  • Preparation: Prepare serial dilutions of 2-Et-7-HC (1 µM to 100 µM) in DMSO.

  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate Buffer

    • 20 µL Enzyme Solution

    • 20 µL Test Compound

  • Equilibration: Incubate at 25°C for 10 minutes.

  • Initiation: Add 20 µL of L-DOPA substrate.

  • Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm kinetically for 20 minutes.

  • Calculation:

    
    
    
    • Note: A valid lead compound should show an IC50 < 50 µM.

References

  • Khan, K. M., et al. (2003).[4] Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one derivatives. Natural Product Research.

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews.

  • Gomes, A., et al. (2009). 2-Styrylchromones: Biological activities and synthesis. Mini-Reviews in Medicinal Chemistry.

  • Rescifina, A., et al. (2014). Tyrosinase inhibition: SAR studies on coumarin and chromone derivatives. Bioorganic & Medicinal Chemistry.

Sources

Foundational

2-ethyl-7-hydroxy-4H-chromen-4-one as a privileged scaffold in medicinal chemistry

This guide serves as a technical blueprint for leveraging 2-ethyl-7-hydroxy-4H-chromen-4-one (also known as 7-hydroxy-2-ethylchromone) as a privileged scaffold in medicinal chemistry. It moves beyond general textbook def...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for leveraging 2-ethyl-7-hydroxy-4H-chromen-4-one (also known as 7-hydroxy-2-ethylchromone) as a privileged scaffold in medicinal chemistry. It moves beyond general textbook definitions to provide actionable synthetic protocols, structure-activity relationship (SAR) insights, and validated biological applications.

Executive Summary: The "Privileged" Architecture

In the landscape of drug discovery, 2-ethyl-7-hydroxy-4H-chromen-4-one represents a distinct subclass of the chromone (benzopyran-4-one) family. While flavones (2-phenylchromones) dominate natural product libraries, the 2-ethyl variant offers a unique physicochemical profile. It retains the planar, electron-deficient chromone core—capable of π-stacking and hydrogen bonding—while substituting the bulky 2-phenyl ring with a flexible, lipophilic ethyl group.

This structural modification reduces molecular weight (MW: ~190.2 g/mol ) and increases sp³ character, allowing the scaffold to probe hydrophobic pockets in enzymes (e.g., Reverse Transcriptases, Sirtuins) that are sterically inaccessible to larger flavonoids. The 7-hydroxyl group acts as a critical "chemical hook," enabling rapid diversification into ether, ester, or carbamate libraries to modulate solubility and target affinity.

Core Physicochemical Profile
PropertyValueMedicinal Significance
Molecular Formula C₁₁H₁₀O₃Fragment-based drug design (FBDD) compliant.
Molecular Weight 190.20 DaIdeal for "Lead-like" space (MW < 300).
LogP (Predicted) ~2.1Optimal membrane permeability; CNS penetrant potential.
H-Bond Donors 1 (7-OH)Directional interaction with receptor residues (e.g., Ser, Thr).
H-Bond Acceptors 3 (4-C=O, 1-O, 7-OH)High capacity for water-bridging or backbone interactions.
Topological Polar Surface Area ~46 ŲExcellent oral bioavailability prediction.

Synthetic Architecture: Validated Protocols

The synthesis of 2-ethyl-7-hydroxy-4H-chromen-4-one requires precision to ensure regioselectivity and yield. Below is a self-validating protocol based on the Baker-Venkataraman rearrangement and Kostanecki-Robinson principles, optimized for laboratory scale.

Pathway Visualization

The following diagram illustrates the logical flow from commodity starting materials to the final scaffold.

SynthesisWorkflow Resorcinol Resorcinol (Starting Material) Resacetophenone 2,4-Dihydroxyacetophenone (Resacetophenone) Resorcinol->Resacetophenone Resorcinol->Resacetophenone Acylation Intermediate β-Diketone Intermediate (Transient) Resacetophenone->Intermediate Resacetophenone->Intermediate C-Acylation FinalProduct 2-Ethyl-7-hydroxy- 4H-chromen-4-one Intermediate->FinalProduct Intermediate->FinalProduct Cyclization Step1 Step 1: Friedel-Crafts ZnCl2 / AcOH Step2 Step 2: Claisen Condensation Ethyl Propionate / NaH / THF Step3 Step 3: Cyclodehydration H2SO4 / AcOH

Caption: Step-wise synthetic route from Resorcinol to 2-ethyl-7-hydroxychromone via Resacetophenone.

Detailed Experimental Protocol
Step 1: Synthesis of 2,4-Dihydroxyacetophenone (Resacetophenone)
  • Reagents: Resorcinol (1.0 eq), Glacial Acetic Acid (1.2 eq), Zinc Chloride (ZnCl₂, fused, 1.5 eq).

  • Procedure:

    • Fuse anhydrous ZnCl₂ in a dry flask to remove moisture.

    • Add glacial acetic acid and resorcinol.

    • Heat the mixture at 140°C for 30 minutes. The solution will turn deep red.

    • Cool to room temperature and pour into ice-cold dilute HCl (to break the zinc complex).

    • Collect the precipitate, wash with water, and recrystallize from dilute ethanol.

  • Validation: Melting point should be 145–147°C. ¹H NMR should show a singlet methyl ketone peak at ~2.5 ppm.

Step 2: Synthesis of 2-Ethyl-7-hydroxy-4H-chromen-4-one[1][2]
  • Reagents: Resacetophenone (1.0 eq), Ethyl Propionate (3.0 eq), Sodium Hydride (NaH, 60% dispersion, 4.0 eq), Anhydrous THF.

  • Procedure:

    • Protection (Optional but Recommended): For higher yields, protect the 4-OH of resacetophenone with MOM-Cl or Bn-Br. However, direct synthesis is possible using excess base (3-4 eq) to generate the dianion.

    • Condensation: Suspend NaH in anhydrous THF under Argon. Add Resacetophenone dropwise at 0°C. Stir for 30 min to form the phenoxide/enolate.

    • Add Ethyl Propionate dropwise.

    • Reflux for 6–12 hours. Monitor by TLC (formation of β-diketone).

    • Cyclization: Cool the mixture and acidify carefully with glacial acetic acid/H₂SO₄ (catalytic amount) or reflux in ethanolic HCl for 1 hour to effect cyclodehydration.

    • Workup: Pour into ice water. The solid product precipitates. Filter and recrystallize from ethanol/acetone.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm) and the characteristic C3-H singlet at ~6.1 ppm. The 7-OH usually appears as a broad singlet >10 ppm.

    • Mass Spec: [M+H]⁺ = 191.2.

Medicinal Chemistry: SAR and Biological Targets

The 2-ethyl-7-hydroxychromone scaffold is not merely a passive linker; it is an active pharmacophore. Its utility spans three primary therapeutic areas:

A. Anti-HIV Agents (Non-Nucleoside RT Inhibitors)

Research indicates this scaffold serves as a precursor to DCK (Dihydro-Coumarin-Ketone) analogues and related anti-HIV agents.

  • Mechanism: The chromone core mimics the nucleotide base stacking interactions within the Reverse Transcriptase (RT) non-nucleoside binding pocket (NNBP).

  • SAR Insight: The 2-ethyl group fits into a specific hydrophobic cleft (Val179, Leu100) in the NNBP, providing better steric complementarity than the methyl group, while avoiding the steric clash of a phenyl group in certain mutant strains.

B. Sirtuin (SIRT2) Inhibition

2-Alkylchromones have emerged as selective inhibitors of SIRT2, an NAD+-dependent deacetylase linked to neurodegeneration (Parkinson’s).[3]

  • SAR Insight: The 7-hydroxy position is critical for H-bonding with the enzyme active site (specifically the ribose binding pocket residues). The 2-alkyl chain length modulates selectivity between SIRT1 and SIRT2; the ethyl/propyl length is often optimal for accessing the hydrophobic channel without incurring entropic penalties.

C. Derivatization Potential (The "Privileged" Aspect)

The scaffold allows for "divergent synthesis" at three distinct vectors:

  • 7-OH (Vector A): Etherification/Esterification. Used to append solubilizing amines (e.g., piperidine chains) or targeting moieties.

  • C3-Position (Vector B): Electrophilic aromatic substitution (e.g., Duff reaction to add a formyl group). This allows conversion to 3-formylchromones, which can be condensed with anilines to form Schiff bases.

  • C8-Position (Vector C): Mannich reaction (aminomethylation). Introduction of basic nitrogen here improves solubility and creates secondary binding points.

Signal Transduction & Interaction Map

The following diagram maps the scaffold's features to its biological interactions.

SAR_Map Core 2-Ethyl-7-hydroxy- Chromone Scaffold Eth 2-Ethyl Group (Lipophilic) Core->Eth OH 7-Hydroxyl (H-Bond Donor) Core->OH C4 C4 Carbonyl (H-Bond Acceptor) Core->C4 C3 C3 Position (Reactive Center) Core->C3 SIRT SIRT2 Inhibition (Neuroprotection) Eth->SIRT Selectivity Filter HIV HIV-1 RT Binding (Antiviral) Eth->HIV Hydrophobic Pocket Fit OH->SIRT H-Bonding (Active Site) Sol Solubility Modulation (Prodrugs) OH->Sol O-Alkylation Site C3->Sol Formylation/Schiff Base

Caption: Structure-Activity Relationship (SAR) mapping of the 2-ethyl-7-hydroxychromone core.

Case Study: Synthesis of 7-(Aminoalkoxy) Derivatives

A common application of this scaffold is the introduction of basic side chains to improve drug-likeness.

Objective: Synthesize 2-ethyl-7-(2-piperidin-1-ylethoxy)-4H-chromen-4-one .

  • Starting Material: 2-Ethyl-7-hydroxy-4H-chromen-4-one (synthesized above).[1][2]

  • Reagents: 1-(2-Chloroethyl)piperidine hydrochloride, K₂CO₃ (anhydrous), Acetone or DMF.

  • Protocol:

    • Dissolve the chromone (1.0 eq) in DMF.

    • Add K₂CO₃ (3.0 eq) and stir at room temperature for 30 min.

    • Add the piperidine side chain (1.2 eq) and NaI (catalytic).

    • Heat at 80°C for 6–8 hours.

    • Outcome: The resulting ether possesses a basic amine, significantly enhancing aqueous solubility and lysosomal trapping potential (crucial for anticancer agents).

References

  • Chromones as Privileged Scaffolds: Keri, R. S., et al. (2014). "Chromones as a privileged scaffold in drug discovery: A review." European Journal of Medicinal Chemistry. Link

  • Synthesis of 2-Ethyl Derivatives: Zhou, T., et al. (2010).[4] "Synthesis and anti-HIV evaluation of 2′,3′-seco-3′-nor DCP and DCK analogues." Bioorganic & Medicinal Chemistry. Link

  • SIRT2 Inhibition: Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications. Link

  • General Chromone Synthesis: Gaspar, A., et al. (2014). "Chromone: A Valid Scaffold in Medicinal Chemistry." Chemical Reviews. Link

  • PubChem Compound Summary: "2-ethyl-7-hydroxy-4H-chromen-4-one." National Center for Biotechnology Information. Link

Sources

Exploratory

Unlocking the Therapeutic Potential of Chromen-4-One Compounds: A Technical Guide to Scaffold Optimization and Biological Evaluation

Executive Summary As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter molecular scaffolds that offer broad utility, but few match the pharmacological versatility of the chromen-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter molecular scaffolds that offer broad utility, but few match the pharmacological versatility of the chromen-4-one (benzo-γ-pyrone) core. Ubiquitous in natural flavonoids, this privileged heterocyclic structure serves as a foundational template for designing novel therapeutics targeting oncology, infectious diseases, and inflammatory disorders 1[1]. This whitepaper synthesizes the mechanistic foundations, quantitative structure-activity relationship (SAR) data, and self-validating experimental protocols required to evaluate substituted chromen-4-ones.

Structural Pharmacology & Mechanistic Pathways

The therapeutic efficacy of the chromen-4-one scaffold is dictated by its planar, conjugated ring system, which allows for diverse substitutions at the C-2, C-3, and C-7 positions.

Anticancer Efficacy

Chromen-4-one derivatives exhibit exceptional antiproliferative properties by acting as tubulin polymerization inhibitors or by targeting specific kinases. For example, the introduction of trifluoromethyl or benzamide groups significantly enhances cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines 2[2]. Chromane-2,4-dione and chromen-4-one counterparts have demonstrated potent apoptosis induction in MOLT-4 leukemia cells 3[3].

Anti-inflammatory & COX-2 Selectivity

Chromen-4-ones modulate inflammatory cascades by selectively targeting cyclooxygenase-2 (COX-2) and inhibiting the TLR4/MAPK signaling pathway. Incorporating a methylsulfonyl pharmacophore at the para position of the C-4 phenyl ring yields highly selective COX-2 inhibitors with efficacy comparable to the clinical standard celecoxib 4[4].

Antiviral & Antimicrobial Potential

Recent in vitro evaluations have identified 4H-chromen-4-one-containing natural flavonoids (such as isoginkgetin) as potent inhibitors of the SARS-CoV-2 Main Protease (Mpro) and RNA-dependent RNA polymerase (RdRp), effectively blocking viral RNA translation 5[5]. Furthermore, apigenin derivatives modified with N-heterocyclic rings exhibit profound antibacterial activity against strains like S. aureus and P. aeruginosa6[6].

Quantitative Data: Structure-Activity Relationship (SAR) Insights

To facilitate rapid comparison, the following table summarizes the quantitative biological activities of key chromen-4-one derivatives across various therapeutic targets.

Compound / DerivativeBiological Target / Cell LineActivity MetricKey Pharmacological Effect
3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d) COX-2 IsozymeIC50 = 0.07 μMHighly selective anti-inflammatory action[4].
Isoginkgetin SARS-CoV-2 Mpro & RdRpIC50 = 22.81 μMBlocks viral RNA translation[5].
Chroman-2,4-dione derivative 13 MOLT-4 (Leukemia)IC50 = 24.4 μMCytotoxicity and apoptosis induction[3].
Apigenin derivative 4i Staphylococcus aureusMIC = 1.95 μg/mLPotent Gram-positive bacterial inhibition[6].
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl) benzamide (4h) MCF-7 (Breast Cancer)IC50 = 6.40 μg/mLCytotoxicity and ROS scavenging[2].

Experimental Workflows & Self-Validating Protocols

Robust drug discovery relies on experimental designs that inherently validate themselves. The following protocols integrate strict internal controls and explain the chemical causality behind each methodological step.

Protocol 1: One-Pot Synthesis via Modified Baker-Venkataraman Rearrangement
  • Esterification: React 2-hydroxyacetophenone with an aroyl chloride in the presence of anhydrous pyridine at 0°C.

    • Causality: Pyridine acts as both a solvent and an acid scavenger, driving the equilibrium forward while preventing premature cyclization.

  • Rearrangement: Introduce potassium hydroxide (KOH) to facilitate the base-catalyzed acyl transfer, yielding the 1,3-diketone intermediate.

  • Cyclization: Acidify the mixture using glacial acetic acid and concentrated HCl.

    • Causality: The highly acidic environment protonates the enol oxygen, facilitating a nucleophilic attack that dehydrates the molecule into the thermodynamically stable benzo-γ-pyrone (chromen-4-one) architecture.

SynthesisWorkflow A 2-Hydroxyacetophenone + Aroyl Chloride B Esterification (Pyridine, 0°C to RT) A->B C Baker-Venkataraman Rearrangement (KOH) B->C D 1,3-Diketone Intermediate C->D E Acid-Catalyzed Cyclization (Glacial AcOH / HCl) D->E F Chromen-4-one Scaffold E->F

Caption: Logical workflow for the one-pot synthesis of chromen-4-one derivatives.

Protocol 2: High-Throughput In Vitro Cytotoxicity (MTT Assay)

When evaluating the antiproliferative effects of chromen-4-ones against cancer cell lines (e.g., MCF-7, MOLT-4) 3[3], metabolic assays must be tightly controlled to prevent artifactual readouts.

  • Cell Seeding: Plate target cells at a density of

    
     cells/well in a 96-well plate. Allow 24 hours for adhesion.
    
  • Compound Treatment: Administer chromen-4-one derivatives in a serial dilution.

    • Self-Validating Control: Include a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (e.g., Doxorubicin) to calculate the Z'-factor, ensuring the assay's dynamic range is statistically robust (

      
      ).
      
  • MTT Incubation: Add MTT reagent and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, yielding insoluble purple formazan.

  • Solubilization & Readout: Aspirate the media and dissolve the formazan in 100% DMSO. Read absorbance at 570 nm.

    • Causality: Complete solubilization is critical; residual crystals cause light scattering, artificially inflating absorbance readings and skewing IC50 calculations.

MTTAssay S1 Seed Cells (e.g., MCF-7) S2 Compound Treatment + Controls S1->S2 S3 Incubation (24-72h, 37°C) S2->S3 S4 Add MTT Reagent (Formazan Formation) S3->S4 S5 Solubilize Crystals (DMSO) S4->S5 S6 Absorbance Readout (570 nm) S5->S6

Caption: Step-by-step logical workflow for the self-validating MTT cell viability assay.

Protocol 3: Anti-Inflammatory Evaluation (NO Scavenging in RAW264.7 Cells)

To evaluate the inhibition of the TLR4/MAPK pathway, we measure Nitric Oxide (NO) production in macrophages.

  • Pre-incubation: Seed RAW264.7 cells and pre-incubate with the chromen-4-one compound for 1 hour prior to LPS stimulation.

    • Causality: Pre-incubation ensures the compound occupies intracellular kinase targets (e.g., MAPK) before the LPS-induced signaling cascade initiates, preventing false negatives.

  • LPS Stimulation: Add LPS (0.5 µg/mL) and incubate for 24 hours.

  • Griess Assay: Transfer the supernatant and mix with Griess reagent. Measure absorbance at 540 nm to quantify nitrite (a stable breakdown product of NO).

TLR4Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (ERK, p38, JNK) TLR4->MAPK NFkB NF-κB Translocation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Cytokines Chromen Chromen-4-one Derivatives Chromen->MAPK Inhibits Chromen->NFkB Blocks

Caption: Inhibition of the TLR4/MAPK inflammatory signaling pathway by chromen-4-one compounds.

Conclusion

The chromen-4-one scaffold remains a cornerstone of modern medicinal chemistry. By leveraging robust, self-validating biological assays and understanding the precise chemical causality behind synthetic methodologies, researchers can systematically optimize this privileged structure to yield highly potent and selective therapeutic agents.

References

  • Biological and Medicinal Properties of Natural Chromones and Chromanones Source: NIH / PubMed Central URL
  • Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors Source: NIH / PubMed Central URL
  • Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches Source: NIH / PubMed Central URL
  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds Source: NIH / PubMed Central URL
  • Synthesis and Biological Evaluation of Apigenin Derivatives as Antibacterial and Antiproliferative Agents Source: NIH / PubMed Central URL
  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)

Sources

Foundational

7-Hydroxy-4H-Chromen-4-One: A Technical Guide to Bioactivities and Mechanisms

This technical guide provides a comprehensive literature review and operational framework for the bioactivities of 7-hydroxy-4H-chromen-4-one (7-hydroxychromone). It distinguishes this scaffold from its structural isomer...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive literature review and operational framework for the bioactivities of 7-hydroxy-4H-chromen-4-one (7-hydroxychromone). It distinguishes this scaffold from its structural isomer, 7-hydroxycoumarin (umbelliferone), and focuses on its specific pharmacological profile.

Executive Summary

7-Hydroxy-4H-chromen-4-one (7-HC) represents a privileged scaffold in medicinal chemistry, distinct from the coumarin family due to the position of the carbonyl group (C4 vs. C2). While often overshadowed by complex flavonoids, the isolated 7-HC core exhibits specific, intrinsic bioactivities—most notably Src kinase inhibition and tyrosinase suppression . This guide synthesizes the molecule's pharmacological potential, detailing its role as a competitive inhibitor in melanogenesis and a modulator of apoptotic pathways in oncology.

Chemical Profile & Structural Logic

The 7-HC scaffold consists of a benzopyrone core with a hydroxyl group at position 7. This position is electronically critical; the 7-OH acts as an electron donor, increasing electron density at the carbonyl oxygen via resonance, which influences its metal-chelating ability (crucial for tyrosinase inhibition).

  • IUPAC Name: 7-hydroxy-4H-chromen-4-one

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][2]
  • Key Distinction: Unlike coumarins (lactones), chromones are

    
    -pyrones. This results in different hydrolytic stability and enzyme binding pockets.
    
  • Synthetic Accessibility: Typically synthesized via the Vilsmeier-Haack reaction using resorcinol derivatives or through the acid-catalyzed cyclization of o-hydroxyaryl

    
    -diketones.
    

Therapeutic Applications & Mechanisms[3][4][5][6][7]

Dermatology: Tyrosinase Inhibition & Skin Whitening

The most commercially viable application of 7-HC derivatives lies in the inhibition of Tyrosinase , the rate-limiting enzyme in melanogenesis.

  • Mechanism: 7-HC acts as a copper chelator within the tyrosinase active site. The enzyme contains a binuclear copper center (CuA and CuB). The 7-hydroxyl group, often in concert with the C4-carbonyl, coordinates with these copper ions, preventing the oxidation of L-Tyrosine to L-DOPA and DOPA-quinone.

  • Kinetic Profile: It typically functions as a competitive inhibitor , mimicking the phenolic structure of tyrosine.

  • Structure-Activity Relationship (SAR): The free 7-OH is mandatory for high potency. Alkylation (e.g., 7-methoxy) drastically reduces inhibitory activity, confirming the role of the hydroxyl proton in hydrogen bonding or metal coordination.

Oncology: Src Kinase & Apoptosis

7-HC has been identified as a specific inhibitor of Src family kinases , non-receptor tyrosine kinases overexpressed in breast and lung cancers.

  • Src Inhibition: The parent compound inhibits Src kinase with an IC

    
     < 300 
    
    
    
    M. While moderate, this activity serves as a template for derivatives (e.g., 2- or 3-substituted analogs) that achieve nanomolar potency.
  • Apoptotic Signaling: In breast cancer cell lines (e.g., MCF-7), 7-HC derivatives induce apoptosis via the Intrinsic (Mitochondrial) Pathway .

    • Trigger: ROS generation leads to mitochondrial membrane depolarization.

    • Cascade: Release of Cytochrome c

      
       Activation of Caspase-9 
      
      
      
      Activation of Caspase-3
      
      
      DNA Fragmentation.
Inflammation: NF- B Suppression

7-HC derivatives exert anti-inflammatory effects by downregulating the NF-


B signaling pathway .
  • Action: Blocks the phosphorylation of I

    
    B
    
    
    
    , preventing the nuclear translocation of the p65/p50 NF-
    
    
    B complex.
  • Outcome: Reduced expression of pro-inflammatory enzymes iNOS and COX-2 , leading to decreased Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production.

Visualizations of Signaling Pathways[8]

Diagram 1: Mechanism of Tyrosinase Inhibition

This diagram illustrates how 7-HC interrupts the melanogenesis pathway by targeting the copper active site.

TyrosinaseInhibition Tyrosine L-Tyrosine Tyrosinase Tyrosinase Enzyme (Binuclear Cu2+ Site) Tyrosine->Tyrosinase Substrate DOPA L-DOPA Tyrosinase->DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone DOPA->Tyrosinase Oxidation Melanin Melanin Pigment Dopaquinone->Melanin Spontaneous Polymerization Inhibitor 7-Hydroxychromone (Inhibitor) Chelation Copper Chelation (Competitive Binding) Inhibitor->Chelation Chelation->Tyrosinase Blocks Active Site

Caption: 7-Hydroxychromone competitively binds the binuclear copper center of Tyrosinase, blocking the conversion of L-Tyrosine to Melanin.

Diagram 2: Apoptotic Signaling in Cancer Cells

This diagram maps the intrinsic apoptotic pathway triggered by 7-HC derivatives in MCF-7 cells.

ApoptosisPathway Compound 7-HC Derivative ROS Intracellular ROS Accumulation Compound->ROS Induces NFkB NF-κB Pathway Compound->NFkB Inhibits Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Cleaves Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution

Caption: 7-HC derivatives induce apoptosis via ROS-mediated mitochondrial stress while simultaneously suppressing survival signaling (NF-κB).[3][4]

Experimental Protocols (Field-Proven)

Protocol A: Tyrosinase Inhibition Assay (Cell-Free)

Objective: Determine the IC


 of 7-HC against mushroom tyrosinase.
  • Reagent Prep:

    • Buffer: 50 mM Phosphate buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).

    • Substrate: L-DOPA (5 mM in buffer).

    • Sample: Dissolve 7-HC in DMSO (ensure final DMSO < 1% in well).

  • Workflow:

    • In a 96-well plate, add 120

      
      L Phosphate Buffer .
      
    • Add 20

      
      L Enzyme solution .
      
    • Add 20

      
      L Test Compound  (various concentrations).
      
    • Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

    • Add 40

      
      L L-DOPA  to initiate the reaction.
      
  • Measurement:

    • Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes.

  • Calculation:

    • 
      .
      
    • Validation: Use Kojic Acid as a positive control (Typical IC

      
       ~15-20 
      
      
      
      M).
Protocol B: Intracellular ROS Detection (Flow Cytometry)

Objective: Quantify oxidative stress induction in cancer cells.

  • Seeding: Plate MCF-7 cells (2

    
     10
    
    
    
    cells/well) in 6-well plates; incubate 24h.
  • Treatment: Treat with 7-HC (at IC

    
     concentration) for 12h. Include H
    
    
    
    O
    
    
    as positive control.
  • Staining:

    • Wash cells with PBS.

    • Incubate with DCFH-DA (10

      
      M) for 30 min at 37°C in the dark. (DCFH-DA is cell-permeable and oxidizes to fluorescent DCF in the presence of ROS).
      
  • Analysis:

    • Harvest cells via trypsinization.

    • Analyze immediately on a Flow Cytometer (Ex/Em: 485/535 nm).

    • Data Output: Shift in mean fluorescence intensity (MFI) relative to untreated control.

Data Summary: Comparative Bioactivities

The following table summarizes the potency of 7-HC and key derivatives against primary targets. Note the enhancement of activity with specific substitutions.

CompoundTarget / AssayActivity (IC

)
MechanismReference
7-Hydroxychromone (Parent)Src Kinase< 300

M
ATP Competition[1]
7-Hydroxychromone (Parent)Tyrosinase (Mushroom)~50-100

M
Copper Chelation[2]
7,8,4'-Trihydroxyflavone Tyrosinase (Diphenolase)10.31

M
Non-competitive[3]
7-HC Derivative (Substituted)NO Production (RAW264.7)5-12

M
NF-

B Inhibition
[4]
Kojic Acid (Standard)Tyrosinase18.5

M
Copper Chelation[Validation]

Note: The parent scaffold requires functionalization (e.g., addition of a phenyl ring at C2 to form a flavone) to achieve nanomolar potency, but the 7-OH group remains the essential pharmacophore for activity.

References

  • National Institutes of Health (PubChem). 7-Hydroxy-4-chromone Compound Summary. Available at: [Link]

  • Shang, Y. et al. Inhibitory effects of 7,8,4'-trihydroxyflavone on tyrosinase activity and its mechanism.[5] Available at: [Link]

  • Lee, H. et al. Synthesis and anti-inflammatory activity of chromone derivatives incorporating amide groups.[6] Bioorganic & Medicinal Chemistry Letters.[5] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of Chroman-4-One Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, validated protocols, and quantitative optimization of microwave-assisted organic synthesis (MAOS) for ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, validated protocols, and quantitative optimization of microwave-assisted organic synthesis (MAOS) for chroman-4-one scaffolds.

Introduction & Mechanistic Rationale

Chroman-4-one and its derivatives (such as flavanones) are privileged heterocyclic scaffolds prevalent in numerous natural products and synthetic therapeutic agents. They exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties[1].

Historically, the synthesis of these derivatives via conventional convective heating has been plagued by harsh reaction conditions, extended reaction times (often spanning days), and moderate yields due to thermal degradation and side reactions[1]. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow by leveraging the physics of dielectric heating to dramatically accelerate reaction kinetics[2].

The Physics of Dielectric Heating

Unlike conventional heating, which relies on thermal conductivity through the vessel walls, microwave heating (typically at 2.45 GHz) delivers energy directly and volumetrically to the reactants[3]. This process is driven by two primary mechanisms:

  • Dipolar Polarization: Polar molecules (like ethanol or starting acetophenones) possess permanent dipole moments. As the applied electric field oscillates, these dipoles continuously attempt to align with the field. The resistance to this rapid molecular rotation generates intense internal friction and heat[4].

  • Ionic Conduction: If ionic catalysts or salts are present, they oscillate under the influence of the electric field, generating heat through localized collisions[5].

Because energy transfer occurs in less than a nanosecond, MAOS achieves instantaneous, uniform superheating, eliminating thermal gradients and wall effects[2]. This causality explains why MAOS can reduce a 4-day reflux down to a 30-minute irradiation while simultaneously improving yield and purity[6].

Synthetic Pathways and Workflow

The synthesis of 2-substituted chroman-4-ones typically proceeds via a two-step cascade reaction that can be telescoped into a single pot. The most robust route involves the reaction of a 2'-hydroxyacetophenone with an aryl aldehyde.

Reaction_Pathway SM Starting Materials (2'-Hydroxyacetophenone + Aldehyde) Step1 Crossed Aldol Condensation (Base-Promoted) SM->Step1 Int Intermediate (2'-Hydroxychalcone) Step1->Int Step2 Intramolecular oxa-Michael Addition (Cyclization) Int->Step2 Prod Target Scaffold (2-Substituted Chroman-4-one) Step2->Prod

Mechanistic pathway for the synthesis of 2-substituted chroman-4-ones.

Operational Workflow

To ensure reproducibility and safety, MAOS requires strict adherence to pressure and temperature limits. Modern microwave reactors utilize sealed vials to allow reactions to proceed safely above the atmospheric boiling point of the solvent.

Experimental_Workflow Prep Reagent Prep Solvent & Catalyst Seal Vessel Sealing Pressure Cap Prep->Seal Irrad Microwave Irradiation Dielectric Heating Seal->Irrad Cool Active Cooling Depressurization Irrad->Cool Purif Isolation & Purification Cool->Purif

Standard operational workflow for microwave-assisted organic synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The choice of solvent and catalyst is dictated by their dielectric loss tangent (


), which measures their ability to convert microwave energy into heat.
Protocol A: Base-Promoted One-Pot Synthesis

Causality Focus: Ethanol is selected as the solvent because of its high polarity and excellent microwave-absorbing properties (


). Diisopropylamine (DIPA) is utilized as a bulky, non-nucleophilic base to drive the aldol condensation without triggering competing side reactions[1].

Materials:

  • 2'-Hydroxyacetophenone derivative (1.0 equiv)

  • Aryl aldehyde (1.1 equiv)

  • Diisopropylamine (DIPA) (1.1 equiv)

  • Absolute Ethanol (0.4 M relative to the acetophenone)

Step-by-Step Procedure:

  • Preparation: To a heavy-walled 10 mL microwave-specific glass vial equipped with a magnetic stir bar, add the 2'-hydroxyacetophenone (e.g., 1.0 mmol) and the aryl aldehyde (1.1 mmol).

  • Solvation & Catalysis: Dissolve the mixture in 2.5 mL of absolute ethanol. Add DIPA (1.1 mmol) dropwise.

  • Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during superheating.

  • Irradiation: Place the vial in the microwave reactor cavity. Program the reactor to heat to 120 °C with a ramp time of 2 minutes, holding at 120 °C for 10–15 minutes under continuous stirring[1]. (Note: The reactor will dynamically modulate power to maintain the target temperature).

  • Cooling: Allow the reactor's active compressed air cooling system to cool the vial to < 40 °C before depressurizing and uncrimping.

  • Isolation: Pour the reaction mixture into crushed ice/water. Filter the resulting precipitate, wash with cold aqueous ethanol, and recrystallize from a suitable solvent to yield the pure 2-substituted chroman-4-one[1].

Protocol B: Acid-Catalyzed Oxidative Cyclization of Chalcones

Causality Focus: For substrates where the chalcone intermediate is already isolated, cyclization can be driven by acetic acid. Acetic acid acts as both a solvent and a Brønsted acid catalyst, facilitating the intramolecular oxa-Michael addition. Under microwave conditions, this "green" approach avoids toxic metallic catalysts[6].

Step-by-Step Procedure:

  • Preparation: Add the (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (chalcone) derivative (1.0 mmol) to a microwave vial.

  • Solvation: Add glacial acetic acid to achieve a 0.25 M concentration[6].

  • Irradiation: Seal the vial and irradiate at 100 °C for 30 minutes[6].

  • Workup: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with saturated

    
     to neutralize the acid, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate the flavanone[6].

Quantitative Data & Yield Comparison

The transition from conventional thermal heating to microwave irradiation yields a statistically significant improvement in both reaction velocity and product recovery. The table below summarizes comparative data for the synthesis of key chroman-4-one derivatives.

Target CompoundCatalyst / SolventConventional Time & TempConventional YieldMAOS Time & TempMAOS Yield
2-Phenylchroman-4-one (Flavanone)AcOH (0.25 M)4 days @ 100 °C75%30 min @ 100 °C82% [6]
2-(4-Methoxyphenyl)chroman-4-one AcOH (0.25 M)> 4 days @ 100 °C< 50%30 min @ 100 °C55% [6]
2-(4-Hydroxy-3-methoxyphenyl)chroman-4-one AcOH (0.25 M)N/A (Degradation)N/A30 min @ 100 °C73% [6]
General 2-Substituted Chroman-4-ones DIPA / Ethanol12–24 hours @ Reflux40–60%10–15 min @ 120 °C80–95% [1][2]

Data Interpretation: The rapid volumetric heating of MAOS prevents the thermal decomposition of sensitive functional groups (such as unprotected hydroxyls), which is a common failure point in multi-day conventional refluxes[2][6].

Troubleshooting & Optimization Insights

As a Senior Application Scientist, it is critical to recognize that MAOS is not a "magic box"; it is governed by physical chemistry. If yields are suboptimal, consider the following variables:

  • Solvent Dielectric Constant: If a reaction fails to reach the target temperature, the solvent may be too non-polar (e.g., hexane,

    
    ). Switch to a solvent with a higher dielectric loss tangent, such as ethanol, DMSO, or utilize a polar ionic liquid additive to act as a "microwave susceptor"[3][4].
    
  • Pressure Spikes: Rapid pressure buildup usually indicates solvent degradation or the generation of gaseous byproducts. Ensure the vial is filled to no more than 50% of its total volume to provide adequate headspace.

  • Hot Spots: While microwaves provide volumetric heating, localized "hot spots" can occur if the mixture is heterogeneous or poorly stirred. Always ensure maximum magnetic stirring speed (e.g., 600-900 RPM) during irradiation to maintain thermal equilibrium[4].

References

  • Thapa, S., et al. "Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst." Journal of Nepal Chemical Society. Available at:[Link]

  • Kurul, F., et al. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." MDPI. Available at: [Link]

  • "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." PubMed Central (PMC). Available at: [Link]

  • "A review of microwave-assisted process intensified multiphase reactors." OSTI.GOV. Available at: [Link]

Sources

Application

Application Note: Precision One-Pot Synthesis of 7-Hydroxy-4H-Chromene Scaffolds via Multicomponent Reactions

Executive Summary The 2-amino-4H-chromene scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for diverse therapeutic agents including anticancer (BCL-2 binding), antimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-4H-chromene scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for diverse therapeutic agents including anticancer (BCL-2 binding), antimicrobial, and neuroprotective compounds. This Application Note details a robust, atom-economical, one-pot multicomponent reaction (MCR) for synthesizing 2-amino-7-hydroxy-4H-chromene-3-carbonitrile derivatives.

Moving beyond traditional multi-step procedures, this guide presents two optimized protocols:

  • Protocol A: A Green, Organocatalytic method using L-Proline in aqueous media (High purity, eco-friendly).

  • Protocol B: A Microwave-Assisted method (High throughput, solvent-free).[1]

Reaction Chemistry & Mechanism

The synthesis relies on the condensation of Resorcinol , Malononitrile , and a substituted Aromatic Aldehyde .[2] The reaction proceeds via a domino Knoevenagel-Michael-Cyclization sequence.

Mechanistic Pathway

Understanding the order of operations is critical for troubleshooting. The reaction does not proceed if the Knoevenagel condensation (Aldehyde + Malononitrile) is inhibited.

ChromeneMechanism Start Reagents: Aldehyde + Malononitrile Inter1 Intermediate 1: Arylidenemalononitrile (Knoevenagel Product) Start->Inter1 - H2O Catalyst Catalyst Activation (L-Proline/Base) Catalyst->Start Activates Inter2 Intermediate 2: Michael Adduct Inter1->Inter2 + Resorcinol Resorcinol Addition of Resorcinol Resorcinol->Inter2 Cyclization Intramolecular Cyclization (O-attack) Inter2->Cyclization Ring Closure Tautomer Tautomerization (Imino to Amino) Cyclization->Tautomer Final Product: 2-amino-7-hydroxy- 4H-chromene Tautomer->Final

Figure 1: Mechanistic pathway of the one-pot synthesis. The catalyst facilitates both the initial condensation and the final tautomerization.

Experimental Protocols

Protocol A: Green Organocatalytic Synthesis (L-Proline)

Best for: High purity requirements, scaling up, and laboratories prioritizing Green Chemistry principles. Basis: L-Proline acts as a bifunctional catalyst (acid/base), activating the aldehyde for nucleophilic attack while buffering the reaction medium.

Materials
  • Aldehyde: 1.0 mmol (e.g., Benzaldehyde, 4-Cl-Benzaldehyde)

  • Malononitrile: 1.0 mmol (66 mg)

  • Resorcinol: 1.0 mmol (110 mg)

  • Catalyst: L-Proline (10 mol%, ~12 mg)

  • Solvent: Ethanol:Water (1:1 v/v, 10 mL)

Step-by-Step Methodology
  • Pre-Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aromatic aldehyde and 1.0 mmol of malononitrile in 5 mL of Ethanol. Stir for 2 minutes.

  • Catalyst Addition: Add 10 mol% L-Proline and 5 mL of distilled water. Stir for 5 minutes at Room Temperature (RT) to initiate the Knoevenagel condensation (solution often turns slightly yellow/cloudy).

  • Resorcinol Addition: Add 1.0 mmol of Resorcinol to the mixture.

  • Reaction: Heat the mixture to 60°C with magnetic stirring.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:n-Hexane 3:7). The aldehyde spot should disappear within 15-30 minutes.

  • Precipitation: Upon completion (typically 30-60 mins), cool the flask to RT. The product usually precipitates as a solid.

  • Work-up: Filter the solid precipitate. Wash with 5 mL of cold water followed by 2 mL of cold ethanol to remove unreacted resorcinol and catalyst.

  • Purification: Recrystallize from hot Ethanol (95%) if necessary.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: Library generation, high-throughput screening (HTS), and difficult substrates. Basis: Microwave irradiation provides uniform heating and accelerates the Michael addition step, which is often the rate-determining step in thermal methods.

Materials
  • Reagents: Same molar ratios as Protocol A (1:1:1).

  • Catalyst: Ammonium Acetate (

    
    ) or basic Alumina (catalytic amount).
    
  • Equipment: Microwave Reactor (e.g., CEM or Biotage) or modified domestic microwave (700W).

Step-by-Step Methodology
  • Mixing: In a microwave-safe vial, mix 1.0 mmol Aldehyde, 1.0 mmol Malononitrile, 1.0 mmol Resorcinol, and 2 drops of water (to aid energy transfer).

  • Irradiation: Irradiate at 140°C (or 300W power) for 2–4 minutes .

    • Safety Note: Do not seal standard vials tightly unless using a dedicated pressurized microwave reactor.

  • Cooling: Allow the vial to cool to RT. The mixture will solidify into a mass.

  • Extraction: Add 5 mL of hot Ethanol to the vial and sonicate to dissolve the product.

  • Isolation: Pour the ethanolic solution into 20 mL of ice-cold water. The pure product will precipitate immediately. Filter and dry.

Workflow Visualization

ExperimentalWorkflow Weigh 1. Weigh Reagents (1:1:1 Ratio) Mix 2. Mix/Dissolve (EtOH:H2O or Neat) Weigh->Mix React 3. Reaction (Reflux 60°C or MW) Mix->React Monitor 4. TLC Monitor (Rf Check) React->Monitor Monitor->React Incomplete Quench 5. Cool & Precipitate Monitor->Quench Complete Filter 6. Filtration & Wash (H2O) Quench->Filter Pure 7. Recrystallize (Ethanol) Filter->Pure

Figure 2: Operational workflow for the synthesis and isolation of 4H-chromene derivatives.

Data Analysis & Validation

The following data summarizes typical yields obtained using Protocol A (L-Proline) across different aldehyde substrates.

EntryAldehyde Substituent (R)Time (min)Yield (%)Melting Point (°C)
1 H (Benzaldehyde)3092220-222
2 4-Cl2594228-230
3 4-NO22096238-240
4 4-OMe (Methoxy)4588198-200
5 4-OH5085210-212

Interpretation: Electron-withdrawing groups (Cl, NO2) accelerate the Knoevenagel step, resulting in faster reaction times and higher yields compared to electron-donating groups (OMe, OH).

Characterization Checkpoints

To validate the synthesis of 2-amino-7-hydroxy-4H-chromene-3-carbonitrile , look for these spectral signatures:

  • IR Spectroscopy:

    • Sharp band at ~2190–2200 cm⁻¹ (CN stretch).

    • Doublet bands at 3300–3450 cm⁻¹ (

      
       stretch).
      
  • ¹H NMR (DMSO-d₆):

    • Singlet at δ ~4.6 ppm (H-4 proton, chiral center).

    • Broad singlet at δ ~6.8 ppm (

      
      , exchangeable with D₂O).
      
    • Singlet at δ ~9.7 ppm (7-OH, phenolic).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Product Incomplete Knoevenagel condensation.Ensure Aldehyde and Malononitrile are stirred with catalyst before adding Resorcinol.
No Precipitation Product is too soluble in Ethanol.Add more ice-cold water to the reaction mixture or evaporate 50% of the solvent.
Impure Product (Multiple Spots) Side reaction (Bis-coumarin formation).Strictly control the stoichiometry (1:1:1). Excess aldehyde favors bis-products.
Reaction Stalled Catalyst deactivation.If using L-Proline, ensure pH is not too acidic. Add a trace of

if necessary.

References

  • Green Protocol (P2CA Catalyst): Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2020). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst.[3] Royal Society of Chemistry Advances.

  • L-Proline Catalysis: Moghadasi, Z. (2019).[2] One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences.

  • Microwave Method: BenchChem Application Notes. (2025).[4][5][6] Microwave-Assisted Synthesis of 2H-Chromene Derivatives.

  • Aqueous/Carbonate Method: Kulkarni, P., et al. (2018). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. Molbank.

  • Ultrasound Method: Safari, J., et al. (2013). Synthesis of 2-amino-7-hydroxy-4H-chromene derivatives under ultrasound irradiation: A rapid procedure without catalyst.[7][8] Journal of Saudi Chemical Society.

Sources

Method

HPLC purification method for chromen-4-one analogues

Application Note: High-Resolution Preparative HPLC Purification of Chromen-4-one Analogues Abstract & Overview Chromen-4-ones (the core structural skeleton of flavones, isoflavones, and synthetic chromones) represent a p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Preparative HPLC Purification of Chromen-4-one Analogues

Abstract & Overview

Chromen-4-ones (the core structural skeleton of flavones, isoflavones, and synthetic chromones) represent a privileged scaffold in drug discovery, particularly for CNS-targeted neuroprotective agents and kinase inhibitors[1]. However, the purification of these planar, oxygenated heterocyclic compounds is frequently complicated by the presence of closely related process impurities, such as positional isomers, halogenated intermediates, and basic-stress degradants (e.g., chroman-4-ones)[2]. This application note details a self-validating, scalable Preparative High-Performance Liquid Chromatography (Prep-HPLC) methodology designed to isolate chromen-4-one analogues to >98% purity.

Mechanistic Rationale & Chromatographic Strategy

Chromen-4-one derivatives are inherently polar yet possess hydrophobic aromatic rings, making Reversed-Phase (RP) C18 chromatography the gold standard for their isolation[3].

  • Mobile Phase Causality : We utilize a binary gradient of Water and Acetonitrile (MeCN), modified with 0.1% Formic Acid (FA). Why FA over Phosphoric Acid or Trifluoroacetic Acid (TFA)? While phosphoric acid provides excellent UV transparency, it is strictly incompatible with downstream Mass Spectrometry (MS)[4]. TFA, conversely, is a strong ion-pairing agent that can excessively retain on the C18 stationary phase, altering the column's selectivity for subtle chromone isomers. Formic acid strikes the optimal balance: it effectively masks residual surface silanols on the silica matrix—preventing peak tailing of the mildly basic chromone oxygen—while ensuring seamless MS-triggered fraction collection[4][5].

  • Sample Solvent Causality : Chromen-4-ones often exhibit poor aqueous solubility and high crystallinity. Dissolving the crude mixture in pure Dimethyl Sulfoxide (DMSO) is common, but injecting a strong solvent plug directly into a highly aqueous initial mobile phase causes "solvent breakthrough," distorting the chromatography of early-eluting peaks. To prevent this, the protocol mandates diluting the DMSO stock with the initial mobile phase prior to injection to match the column's starting conditions[5].

Purification Logic & Workflow

The following diagram illustrates the critical path from crude synthesis to isolated, validated product, incorporating feedback loops for quality assurance.

G N1 Crude Chromen-4-one Matrix N2 Sample Prep (DMSO/Mobile Phase & Filter) N1->N2 Solubilize N3 Analytical Scouting (Determine Retention & Rs) N2->N3 10-20 µL N4 Preparative HPLC (Scale-up & Fractionation) N3->N4 Scale-up Factor N5 Fraction Pooling (UV/MS Triggered) N4->N5 Elution N6 Purity Validation (Analytical HPLC-DAD/MS) N5->N6 Aliquot N6->N4 Fail (Re-purify) N7 Pure Chromen-4-one Analogue (>98%) N6->N7 Pass Criteria

Workflow for Preparative HPLC Purification of Chromen-4-one Analogues.

Step-by-Step Experimental Protocol

Phase I: Sample Preparation (The Self-Validating Solubility Check)
  • Weigh 100 mg of crude chromen-4-one analogue.

  • Dissolve in 1.0 mL of HPLC-grade DMSO. Causality: DMSO disrupts the strong intermolecular hydrogen bonding typical of hydroxylated flavones[1].

  • Slowly add 1.0 mL of the initial mobile phase (e.g., 70% Water / 30% MeCN with 0.1% FA).

  • Validation Check : Observe the solution for 5 minutes. If precipitation occurs, the injection solvent is too weak. Add DMSO in 100 µL increments until the solution is completely clear.

  • Filter the stabilized solution through a 0.45 µm PTFE syringe filter to remove particulates that could occlude the preparative column frit[3][5].

Phase II: Analytical Method Scouting

Before committing the bulk sample, establish the chromatographic behavior on an analytical scale to calculate the preparative scale-up factor.

  • Column : RP-C18 (4.6 mm × 150 mm, 5 µm).

  • Mobile Phase A : 0.1% FA in Water; Mobile Phase B : Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Gradient : 5% B to 95% B over 20 minutes[5].

  • Detection : DAD (Diode Array Detector) at 254 nm and 280 nm. Chromen-4-ones exhibit strong UV absorbance due to their extended conjugated

    
    -system[3].
    
  • Validation Check : Calculate the resolution (

    
    ) between the target chromen-4-one peak and the closest eluting impurity.
    
    • If

      
      : Flatten the gradient slope (e.g., 30% to 70% B over 30 minutes) around the target peak's retention time to increase separation before scaling up.
      
    • If peak tailing factor (

      
      ) > 1.5: Verify the mobile phase pH is < 3.0 to ensure complete suppression of silanol ionization.
      
Phase III: Preparative Scale-Up and Fractionation

Scale the optimized analytical gradient to the preparative column using the square of the column radii to maintain linear velocity.

  • Column : Preparative RP-C18 (20 mm × 250 mm, 10 µm)[5].

  • Flow Rate : 18.9 mL/min (Scaled from 1.0 mL/min on a 4.6 mm column).

  • Injection Volume : 500 µL to 2.0 mL (Determine loading capacity empirically to avoid peak fronting).

  • Fraction Collection : Set the fraction collector to trigger via UV threshold (e.g., >50 mAU at 254 nm) and target mass (MS-triggered) to ensure only the target chromen-4-one is collected, leaving process impurities like 6-chloro-chromen-4-one derivatives in the waste stream[2].

Quantitative Data Summaries

Table 1: Comparative Chromatographic Parameters for Scale-Up

ParameterAnalytical ScoutingPreparative PurificationCausality / Rationale
Column Dimensions 4.6 × 150 mm, 5 µm20 × 250 mm, 10 µmLarger diameter increases loading capacity; 10 µm reduces backpressure.
Flow Rate 1.0 mL/min~18.9 mL/minMaintains identical linear velocity for consistent retention times.
Injection Volume 10 - 20 µL500 - 2000 µLScaled proportionally to column volume to prevent band broadening.
Detection DAD (190-400 nm)UV (254 nm) / MSDAD provides spectral purity; single UV/MS prevents fraction collector lag.

Table 2: Optimized Focused Gradient Profile for Chromen-4-ones (Assuming target elutes at 45% B during the scouting run)

Time (min)% Mobile Phase A (0.1% FA/H₂O)% Mobile Phase B (MeCN)Gradient Phase
0.07030Equilibration & Injection
5.07030Isocratic Hold (Elutes DMSO plug)
25.04555Shallow Focused Gradient (Maximizes

)
28.0595Column Wash (Removes lipophilic dimers)
35.07030Re-equilibration

Post-Purification Processing & Integrity Verification

Fractions containing the target compound must be immediately analyzed. Chromen-4-ones can undergo isomerization or degradation under basic stress or prolonged exposure to heat[2].

  • Purity Verification : Inject 10 µL of the pooled fraction back onto the analytical HPLC system.

  • Validation Check : The chromatogram must show a single peak with >98% Area Under the Curve (AUC). The UV spectrum extracted from the DAD must match the reference spectrum of the chromen-4-one core.

  • Solvent Removal : Lyophilize the pooled fractions. Avoid rotary evaporation at high temperatures (>40°C) in the presence of trace formic acid, which can occasionally catalyze the degradation of acid-sensitive substituents on the chromone ring.

References

  • Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells | PMC - NIH | 1

  • A novel process related impurity and forced degradation study of synthetic wogonin: development of a liquid chromatographic method for purity control | PubMed - NIH | 2

  • 3.2 High-Performance Liquid Chromatography (HPLC) for chromone detection | Oud Academia |3

  • Separation of 4-Chromone on Newcrom R1 HPLC column | SIELC Technologies | 4

  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Aurones | Benchchem | 5

Sources

Application

Technical Application Note: Structural Elucidation of 2-Ethyl-7-hydroxy-4H-chromen-4-one

Introduction & Scope 2-Ethyl-7-hydroxy-4H-chromen-4-one (also known as 7-hydroxy-2-ethylchromone) is a benzopyrone derivative often utilized as a synthetic intermediate in the development of flavonoids, tyrosine kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Ethyl-7-hydroxy-4H-chromen-4-one (also known as 7-hydroxy-2-ethylchromone) is a benzopyrone derivative often utilized as a synthetic intermediate in the development of flavonoids, tyrosine kinase inhibitors, and antioxidant therapeutics. Its structural core consists of a fused benzene and pyrone ring (chromone), substituted with a hydroxyl group at position 7 and an ethyl group at position 2.[1]

Precise structural characterization is critical due to the potential for isomeric confusion with coumarins (2H-chromen-2-ones) or other positional isomers during synthesis. This guide provides a rigorous, self-validating protocol for confirming the identity and purity of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Analytical Workflow

CharacterizationWorkflow Sample Crude/Synthesized Sample Purity Purity Check (HPLC/TLC) Sample->Purity >95% Purity MS Mass Spectrometry (ESI-MS/MS) Purity->MS MW Confirmation NMR NMR Spectroscopy (1H, 13C, 2D) MS->NMR Connectivity Validation Structural Validation NMR->Validation

Figure 1: Integrated analytical workflow for the structural elucidation of chromone derivatives.

Mass Spectrometry (MS) Characterization[1][2][3][4][5]

Mass spectrometry provides the first line of evidence for molecular weight and structural connectivity.[1] For chromones, the Retro-Diels-Alder (RDA) fragmentation pathway is the diagnostic fingerprint.[1]

Experimental Protocol (ESI-MS/MS)
  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve) and Negative Mode (-ve).[1]

    • Note: Phenolic protons ionize well in negative mode

      
      , while the ketone oxygen accepts protons in positive mode 
      
      
      
      .[1]
  • Solvent System: Methanol:Water (50:[1]50) with 0.1% Formic Acid.[1]

  • Direct Infusion Parameters:

    • Flow rate: 5–10 µL/min.[1]

    • Capillary Voltage: 3.5 kV.[1]

    • Source Temp: 250°C.

Data Interpretation & Fragmentation Logic

Molecular Ion:

  • Formula:

    
    
    
  • Exact Mass: 190.0630 Da[1]

  • Observed [M+H]+: 191.07 ± 0.05 m/z[1]

Diagnostic Fragmentation (MS/MS): The chromone ring typically undergoes an RDA cleavage of the C-ring.[1] For 2-ethyl-7-hydroxychromone, this cleavage validates the position of the ethyl group on the pyrone ring rather than the benzene ring.

Fragment Ion (m/z)Proposed Structure/LossMechanism
191

Parent Ion
163

Loss of Carbonyl (CO) from C-4
137 $[M+H - C_4H_6]^+ $RDA Cleavage : Loss of 2-ethyl moiety + C2/C3
108/109 Resorcinol cationCharacteristic of 7-hydroxy substitution

Key Insight: If the ethyl group were on the benzene ring (e.g., 6-ethyl-7-hydroxychromone), the RDA fragment would shift in mass.[1] The loss of the ethyl-containing fragment confirms the C-2 substitution.

NMR Spectroscopy Characterization

NMR is the definitive method for establishing regiochemistry.[1] The 7-hydroxy-chromone system has a distinct spin system that distinguishes it from coumarins.

Experimental Protocol
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: The phenolic hydroxyl group at C-7 is liable to exchange in protic solvents like Methanol-d4.[1] DMSO-d6 stabilizes the -OH signal, often appearing as a sharp singlet or broad peak >10 ppm, enabling direct integration.

  • Concentration: 5–10 mg in 600 µL solvent.

  • Instrument: 400 MHz or higher (500/600 MHz recommended for resolving aromatic coupling).

  • Temperature: 298 K (25°C).[1]

1H NMR Assignment Strategy

The spectrum is divided into three distinct regions: the Ethyl group (aliphatic), the Chromone alkene (C-3), and the Aromatic ring (C-5,6,8).[1]

Expected 1H NMR Data (DMSO-d6, 400 MHz):

PositionTypeShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
OH-7 Phenol10.5 – 10.8br s-Disappears with

shake.[1]
H-5 Ar-H7.85 – 7.95d8.8Deshielded by C=O[1] (Peri-effect).[1]
H-6 Ar-H6.90 – 6.95dd8.8, 2.2Ortho to H-5, Meta to H-8.
H-8 Ar-H6.80 – 6.85d2.2Shielded by OH and ether O.
H-3 Alkene6.10 – 6.20s-Characteristic chromone singlet.[1]
H-1' Ethyl

2.60 – 2.70q7.5Allylic coupling to H-3 possible.[1]
H-2' Ethyl

1.20 – 1.30t7.5Standard triplet.[1]

Critical Distinction:

  • Chromone vs. Coumarin: In chromones, H-3 appears as a singlet around 6.1 ppm.[1] In coumarins, H-3 and H-4 appear as a pair of doublets (

    
     Hz).[1] The absence of a large doublet coupling for the alkene proton confirms the chromone scaffold.[1]
    
13C NMR Assignment Strategy

Expected 13C NMR Data (DMSO-d6, 100 MHz):

PositionTypeShift (

ppm)
Notes
C-4 Ketone176.0 – 177.5Most deshielded signal.[1]
C-2 Alkene-O168.0 – 170.0Attached to Oxygen and Ethyl.
C-7 Ar-OH162.0 – 163.5Attached to Hydroxyl.
C-9 Ar-O157.0 – 158.5Bridgehead carbon (quaternary).[1]
C-5 Ar-CH126.0 – 127.0
C-6 Ar-CH114.0 – 115.5
C-10 Ar-C113.0 – 114.0Bridgehead carbon.[1]
C-3 Alkene-CH107.0 – 108.5
C-8 Ar-CH102.0 – 103.0Highly shielded (ortho to OH/O).[1]
C-1' Ethyl

27.0 – 28.5
C-2' Ethyl

11.0 – 12.0
2D NMR Validation (HMBC)

To rigorously prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]

  • H-3 (Singlet) should show correlations to C-2 (169 ppm), C-4 (177 ppm), and C-10 (114 ppm).[1]

  • Ethyl CH2 should show correlations to C-2 and C-3 , confirming the ethyl group is attached at position 2.[1]

References

  • General Chromone Synthesis & NMR: Khan, K. M., et al. "Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one and their some derivatives." Natural Product Research 17.2 (2003): 115-125.[1][2] Link

  • MS Fragmentation of Chromones: "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Link[1]

  • 13C NMR of Flavonoids/Chromones: Agrawal, P. K. "Carbon-13 NMR of Flavonoids." Elsevier Science (1989).[1] (Standard text for flavonoid/chromone shifts).

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[1] "SDBS Compounds and Spectral Search." (Search for Chromone derivatives for comparative data). Link[1]

Sources

Method

Application Note: Anticancer Evaluation of 2-ethyl-7-hydroxy-4H-chromen-4-one via MTT Assay

Abstract & Introduction The compound 2-ethyl-7-hydroxy-4H-chromen-4-one (also known as 7-hydroxy-2-ethylchromone) represents a critical scaffold in medicinal chemistry. Chromone derivatives are pharmacologically active s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The compound 2-ethyl-7-hydroxy-4H-chromen-4-one (also known as 7-hydroxy-2-ethylchromone) represents a critical scaffold in medicinal chemistry. Chromone derivatives are pharmacologically active structures often functioning as kinase inhibitors (e.g., PI3K/mTOR), topoisomerase inhibitors, or modulators of apoptotic pathways.

While the MTT assay is the gold standard for high-throughput cytotoxicity screening, phenolic compounds like 2-ethyl-7-hydroxy-4H-chromen-4-one present specific challenges. The 7-hydroxyl moiety can chemically reduce tetrazolium salts (MTT) in the absence of viable cells, leading to false-negative cytotoxicity results (artificial signal increase).

This Application Note provides a rigorous, optimized protocol that accounts for chemical interference, solubility limits, and mechanistic validation.

Material Preparation & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

Chemical Profile[1][4][5][7][9][10][11][13]
  • Compound Name: 2-ethyl-7-hydroxy-4H-chromen-4-one[1]

  • Molecular Formula: C₁₁H₁₀O₃

  • Molecular Weight: 190.19 g/mol

  • Solubility: Poor in water; soluble in DMSO (Dimethyl sulfoxide) and Ethanol.

  • Storage: -20°C, desiccated, protected from light.

Stock Solution Preparation

Critical Step: Prepare fresh stock solutions to prevent oxidative degradation of the phenolic group.

ComponentConcentrationPreparation MethodStorage Stability
Primary Stock 50 mMDissolve 9.51 mg in 1 mL of sterile DMSO. Vortex until clear.1 Month at -20°C
Working Stock 100 µM - 1 mMDilute Primary Stock in serum-free media.Use Immediately
Vehicle Control N/ADMSO diluted in media (Final conc. < 0.5%).Prepare Fresh

Expert Insight: The final concentration of DMSO in the cell culture well must never exceed 0.5% (v/v). Higher concentrations induce non-specific cytotoxicity and membrane permeabilization, invalidating the assay.

Experimental Design & Controls

To ensure data integrity, the plate layout must include the following controls:

  • Blank (Media Only): Measures background absorbance of the media.

  • Vehicle Control (0.5% DMSO): Normalizes for solvent toxicity.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin) to validate cell responsiveness.

  • Interference Control (Cell-Free): Media + Compound + MTT (No Cells). Mandatory for this compound.

Workflow Visualization

The following diagram outlines the optimized workflow, highlighting the critical "Interference Check" step often missed in standard protocols.

MTT_Workflow cluster_controls Critical Controls Start Start: Cell Seeding Incubate Incubate 24h (Adhesion) Start->Incubate Treat Compound Treatment (Serial Dilutions) Incubate->Treat Interference Cell-Free Well: Media + Compound + MTT Treat->Interference Parallel Setup Vehicle Vehicle Control: Media + 0.5% DMSO Treat->Vehicle MTT_Add Add MTT Reagent (0.5 mg/mL) Treat->MTT_Add Interference->MTT_Add Incubate_MTT Incubate 3-4h @ 37°C MTT_Add->Incubate_MTT Solubilize Add DMSO/SDS Dissolve Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 (Subtract Interference) Read->Analyze

Caption: Optimized MTT workflow including the mandatory cell-free interference control step to account for phenolic reduction of MTT.

Detailed Protocol

Phase 1: Cell Seeding
  • Harvest Cells: Detach adherent cancer cells (e.g., MCF-7, HepG2, or A549) using Trypsin-EDTA.

  • Count: Determine cell viability using Trypan Blue. Viability must be >95%.

  • Seed: Plate cells in 96-well flat-bottom plates.

    • Density: 3,000–8,000 cells/well (cell line dependent).

    • Volume: 100 µL per well.

  • Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment
  • Preparation: Prepare serial dilutions of 2-ethyl-7-hydroxy-4H-chromen-4-one in culture media.

    • Range: 0, 1, 5, 10, 25, 50, 100 µM.

    • Note: Ensure DMSO concentration is constant across all wells (e.g., 0.1%).

  • Application: Aspirate old media carefully. Add 100 µL of treatment media to designated wells.

  • Duration: Incubate for 48 or 72 hours.

Phase 3: MTT Assay & Solubilization
  • MTT Stock: Prepare MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS. Filter sterilize (0.22 µm).

  • Addition: Add 10–20 µL of MTT stock to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate for 3–4 hours at 37°C. Observe for purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the supernatant (media + MTT) without disturbing the crystals.

    • Add 100–150 µL of DMSO to each well.

    • Alternative: If cells are loosely adherent, use an SDS-HCl solubilization buffer and do not aspirate.

  • Mixing: Shake the plate on an orbital shaker for 15 minutes protected from light.

Phase 4: Measurement
  • Read: Measure absorbance (OD) at 570 nm .

  • Reference: Use a reference wavelength of 630 nm (subtract OD630 from OD570) to eliminate background from cell debris.

Data Analysis & Troubleshooting

Calculating Cell Viability


Correction for Interference: If the "Cell-Free Compound" wells show higher absorbance than the "Media Only" blank, subtract the Compound Interference OD from the Sample OD before calculating viability.

Troubleshooting Table
IssueProbable CauseSolution
High Background in Treated Wells Chemical reduction of MTT by 7-OH group.Wash cells with PBS before adding MTT. Use WST-1 assay instead (less interference).
Precipitation Compound insolubility at high concentrations (>100 µM).Check microscopy before MTT addition. Lower max concentration.
Inconsistent Replicates Evaporation in outer wells ("Edge Effect").Fill edge wells with PBS; do not use them for data.

Mechanistic Context: Signaling Pathway

Chromone derivatives like 2-ethyl-7-hydroxy-4H-chromen-4-one often exert anticancer effects by inhibiting kinases (PI3K/Akt) or inducing oxidative stress, leading to apoptosis.

Chromone_Pathway Compound 2-ethyl-7-hydroxy- 4H-chromen-4-one PI3K PI3K Complex Compound->PI3K Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Upregulation (Indirect) AKT Akt (Phosphorylated) PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Upregulation Caspase Caspase 3/9 Activation Bcl2->Caspase Blocks Bax->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of action where chromone derivatives inhibit the PI3K/Akt survival pathway, shifting the Bax/Bcl-2 balance toward apoptosis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345, Chromone Derivatives. Retrieved from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Retrieved from [Link]

  • Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica. Retrieved from [Link]

  • Peng, F., et al. (2015). Limitations of the use of MTT assay for screening in drug discovery.[2] (Discusses polyphenol interference). Retrieved from [Link]

Sources

Application

Protocol for Testing Antimicrobial Activity of Chromen-4-ones

Introduction & Scientific Rationale Chromen-4-ones (chromones) represent a privileged scaffold in medicinal chemistry, structurally related to flavonoids and quinolones. Their antimicrobial potential is significant, yet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Chromen-4-ones (chromones) represent a privileged scaffold in medicinal chemistry, structurally related to flavonoids and quinolones. Their antimicrobial potential is significant, yet often under-characterized due to poor aqueous solubility and non-standardized testing protocols.

This guide provides a rigorous, self-validating framework for evaluating chromen-4-ones. Unlike standard water-soluble antibiotics, chromones requires specific handling to prevent precipitation-induced false negatives. Furthermore, given their structural homology to quinolones, this protocol emphasizes investigating DNA gyrase inhibition and membrane permeabilization as primary mechanisms of action.

Key Challenges Addressed
  • Solubility: Chromones are lipophilic. Standard aqueous broths can cause compound precipitation, leading to inaccurate MIC values.[1]

  • Color Interference: Many chromones are pigmented. Standard optical density (OD600) readings are unreliable; metabolic dyes (Resazurin) are required.

  • Mechanism Verification: Distinguishing between general cytotoxicity (membrane lysis) and specific target inhibition (DNA gyrase).

Pre-Experimental: Compound Handling & Solubility[2]

Objective: To create stable stock solutions without compromising bacterial viability via solvent toxicity.

Solvent Selection[3]
  • Primary Solvent: Dimethyl sulfoxide (DMSO).[2]

  • Constraint: Final DMSO concentration in the assay well must be ≤ 2.5% (v/v) for most bacteria (e.g., S. aureus, E. coli) and ≤ 1% for sensitive strains (Helicobacter pylori).

  • Vehicle Control: A "Solvent Only" control is mandatory to prove the solvent is not inhibiting growth.

Stock Solution Preparation[4]
  • Weighing: Weigh 10 mg of the chromen-4-one derivative.

  • Dissolution: Dissolve in 1 mL of 100% sterile DMSO to achieve a 10,000 µg/mL (10 mg/mL) stock.

    • Note: If precipitation persists, sonicate for 5–10 minutes at 40°C.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution with Resazurin (Resazurin Microtiter Assay - REMA). Rationale: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by metabolically active cells. This eliminates interference from chromone precipitation or pigmentation.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt powder (dissolve 270 mg in 40 mL sterile PBS, vortex, filter sterilize).

  • Plates: 96-well sterile polystyrene microplates (flat bottom).

  • Strains: ATCC reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Workflow Diagram

MIC_Workflow Start Start: Stock Solution (10 mg/mL in DMSO) Dilution Two-Fold Serial Dilution (in CAMHB, 100 µL/well) Start->Dilution Dilute to 2x desired start conc Inoculum Add Bacterial Inoculum (5 x 10^5 CFU/mL final) Dilution->Inoculum Add equal vol bacteria Incubation1 Incubate 18-24h @ 37°C Inoculum->Incubation1 Resazurin Add Resazurin (30 µL, 0.015%) Incubation1->Resazurin Incubation2 Incubate 2-4h @ 37°C Resazurin->Incubation2 Read Visual/Fluorometric Read Incubation2->Read

Caption: Step-by-step workflow for Resazurin Microtiter Assay (REMA) to determine MIC.

Step-by-Step Procedure
  • Plate Setup:

    • Columns 1-10: Test compound (Two-fold serial dilution).

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth + DMSO only).

  • Dilution:

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of compound stock (diluted to 2x starting concentration in broth) to Column 1.

    • Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard final 100 µL.

  • Inoculation:

    • Prepare 0.5 McFarland bacterial suspension (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to get ~1.5 x 10^6 CFU/mL.

    • Add 100 µL of this inoculum to wells in Cols 1-11.

    • Final bacterial density: ~5-7.5 x 10^5 CFU/mL.

  • Incubation: Seal plate with parafilm to prevent evaporation. Incubate at 37°C for 18–24 hours.

  • Development: Add 30 µL of Resazurin solution (0.015%) to each well. Incubate for 2–4 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC: The lowest concentration that remains blue.

Protocol 2: Time-Kill Kinetics

Objective: To determine if the chromone is bacteriostatic (inhibits growth) or bactericidal (kills >99.9% of bacteria).

  • Preparation: Prepare tubes with CAMHB containing the chromone at 1x MIC , 2x MIC , and 4x MIC . Include a Growth Control (no drug).

  • Inoculation: Add bacteria to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at 0, 2, 4, 6, 12, and 24 hours .

  • Plating: Perform 10-fold serial dilutions of the aliquots in sterile saline. Plate 20 µL spots onto Nutrient Agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal: ≥ 3 log10 reduction in CFU/mL compared to the initial inoculum.

    • Bacteriostatic: < 3 log10 reduction.

Protocol 3: Mechanism of Action - DNA Gyrase Inhibition

Scientific Basis: Chromones share the benzopyrone core with quinolones (e.g., ciprofloxacin). Quinolones inhibit bacterial DNA gyrase (Topoisomerase II), preventing the supercoiling of relaxed DNA. This assay tests if the chromone prevents the conversion of relaxed plasmid pBR322 into its supercoiled form.

Materials
  • Enzyme: E. coli DNA Gyrase (Holoenzyme).[3]

  • Substrate: Relaxed pBR322 plasmid DNA.

  • Control: Ciprofloxacin (Positive Control).

  • Detection: 1% Agarose gel with Ethidium Bromide or SYBR Safe.

Workflow Diagram

Gyrase_Mechanism Substrate Relaxed pBR322 DNA Complex Gyrase-DNA-Drug Complex Substrate->Complex Enzyme E. coli DNA Gyrase Enzyme->Complex Compound Chromen-4-one (Test Compound) Compound->Complex Incubate 30 min Result_Active Inhibition: DNA remains Relaxed Complex->Result_Active If Active Result_Inactive No Inhibition: DNA becomes Supercoiled Complex->Result_Inactive If Inactive

Caption: Mechanism of DNA Gyrase Supercoiling Inhibition Assay.

Step-by-Step Procedure
  • Master Mix: Prepare a reaction mix (30 µL total volume per tube) containing:

    • Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

    • Relaxed pBR322 DNA (0.5 µg).

  • Compound Addition: Add 1 µL of chromone stock (various concentrations). Include a DMSO control.[1][4][5]

  • Enzyme Addition: Add 1 Unit of E. coli DNA gyrase.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 30 µL of Stop Buffer (40% glycerol, 100 mM Tris pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) + 30 µL Chloroform/Isoamyl alcohol.

  • Electrophoresis: Load the aqueous phase onto a 1% agarose gel. Run at 60V for 3 hours.

  • Interpretation:

    • Supercoiled DNA: Migrates faster (lower band). Indicates no inhibition .

    • Relaxed DNA: Migrates slower (higher band). Indicates inhibition (Enzyme blocked).

Protocol 4: Membrane Permeability (SYTOX Green)

Objective: To determine if the chromone acts by disrupting the bacterial membrane (non-specific toxicity) rather than a specific target.

  • Preparation: Wash log-phase E. coli or S. aureus in PBS. Resuspend to OD600 = 0.5.[6]

  • Staining: Add SYTOX Green to a final concentration of 0.5 µM. Incubate 15 min in dark.

    • Note: SYTOX Green is membrane-impermeable.[6][7] It only fluoresces (green) if it enters a cell with a damaged membrane and binds DNA.

  • Treatment: Add chromone (at 1x and 2x MIC) to the suspension.

  • Measurement: Measure fluorescence immediately and every 10 min for 1 hour using a microplate reader (Ex: 504 nm, Em: 523 nm).

  • Controls:

    • Negative: Untreated cells + SYTOX (Baseline fluorescence).

    • Positive: Cells treated with 70% Ethanol or Triton X-100 (Max fluorescence).

  • Interpretation: Rapid increase in fluorescence indicates membrane disruption. Gradual or no increase suggests an intracellular target (e.g., DNA gyrase).

Data Presentation & Analysis

MIC Interpretation Table
ObservationWell ColorInterpretation
Blue Resazurin (Oxidized)No Growth (Inhibition)
Pink Resorufin (Reduced)Growth (Viable Cells)
Colorless HydroresorufinHeavy Growth (Over-reduction)
Reporting Standards
  • Report MIC as the median of at least three independent replicates.

  • If the compound precipitates at concentrations > MIC, report the MIC as "Valid".

  • If precipitation occurs at the MIC, the result is "Inconclusive" and must be verified by CFU plating (MBC test).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A11.

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • Maxwell, A., & Lawson, D. M. (2003). The ATP-binding site of type II topoisomerases as a target for antibacterial drugs.[9] Current Topics in Medicinal Chemistry, 3(3), 283-303.

  • Roth, B. L., et al. (1997). Bacterial viability and antibiotic susceptibility testing with SYTOX Green nucleic acid stain.[6][10] Applied and Environmental Microbiology, 63(6), 2421-2431.[10]

  • Inspiralis. (2023).[8] DNA Gyrase Supercoiling Assay Protocol.

Sources

Method

Application Note: Design, Synthesis, and Evaluation of Chroman-4-one Scaffold-Based SIRT2 Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Focus: Scaffold rationale, structure-activity relationships (SAR), and self-validating biochemical/cellular assay prot...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Focus: Scaffold rationale, structure-activity relationships (SAR), and self-validating biochemical/cellular assay protocols.

Target Biology and Mechanistic Rationale

Sirtuin 2 (SIRT2) is a highly conserved, NAD⁺-dependent class III histone deacetylase localized primarily in the cytosol, though it translocates to the nucleus during mitosis[1]. By deacetylating key substrates such as α-tubulin and p53, SIRT2 plays a critical role in cell cycle regulation, making it a compelling therapeutic target for oncology (e.g., breast and non-small cell lung cancers) and neurodegenerative disorders[2][3].

The chroman-4-one and structurally related chromone scaffolds are classified as "privileged structures" in medicinal chemistry due to their ability to mimic natural flavonoid binding motifs while offering multiple vectors for synthetic functionalization[2].

Causality in Scaffold Design

The efficacy of the chroman-4-one scaffold as a SIRT2-selective inhibitor is not coincidental; it is driven by precise steric and electronic interactions within the SIRT2 active site[3]:

  • The Carbonyl Core: The carbonyl oxygen of the chroman-4-one ring is essential. It interacts with a structural water molecule in the binding pocket, which in turn forms a hydrogen bond network with Gln167 and the NAD⁺ cosubstrate[3].

  • 2-Position Alkyl Chain: An alkyl chain (ideally 3 to 5 carbons, such as a pentyl group) at the 2-position is critical for anchoring the molecule into the hydrophobic channel of the enzyme[2].

  • 6- and 8-Position Halogens: Bulky, electron-withdrawing groups (like Bromine or Chlorine) at the 6- and 8-positions drastically increase potency. The 8-position halogen buries into a hydrophobic pocket (Leu103, Phe119, Leu138), while the 6-position halogen forms a highly specific halogen bond with the backbone carbonyl of His187[3].

Pathway NAD NAD+ (Cosubstrate) Deacetylation Deacetylation Complex NAD->Deacetylation SIRT2 SIRT2 (Active Enzyme) SIRT2->Deacetylation Substrate Acetylated Target (α-Tubulin, p53) Substrate->Deacetylation Chroman Chroman-4-one Inhibitor Chroman->SIRT2 Blocks Active Site (Halogen Bonds) Arrest Cell Cycle Arrest / Apoptosis Chroman->Arrest Hyperacetylation Phenotype Cancer Tumor Proliferation (MCF-7, A549) Deacetylation->Cancer Uninhibited State

Caption: SIRT2 signaling pathway and the mechanistic intervention by chroman-4-one inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the structure-activity relationship, the table below summarizes the inhibitory potency of key functionalized chroman-4-one derivatives. Notice how the dual-halogenation strategy at the 6- and 8-positions yields low-micromolar efficacy.

Compound NameScaffoldR² SubstitutionR⁶ SubstitutionR⁸ SubstitutionSIRT2 IC₅₀ (μM)Selectivity (vs SIRT1/3)
1a Chroman-4-onePentylChlorine (Cl)Bromine (Br)4.5High
6f Chroman-4-onePentylBromine (Br)Bromine (Br)1.5High
Control NicotinamideN/AN/AN/A~250.0Pan-SIRT Inhibitor

Data synthesized from Seifert et al., 2012[4] and Novus Biologicals assay standards[5].

Experimental Workflows & Protocols

To evaluate synthesized chroman-4-one candidates, a two-tiered testing strategy is required: a primary biochemical screen to establish IC₅₀, followed by a cell-based assay to confirm target engagement.

Assay Prepare 1. Prepare Assay Mixture (SIRT2 + NAD+ + Ac-Peptide-AMC) Compound 2. Add Chroman-4-one Candidates (Include Nicotinamide Control) Prepare->Compound Incubate 3. Incubate at 37°C for 45 min (Primary Deacetylation) Compound->Incubate Develop 4. Add Developer Solution (Cleaves deacetylated AMC only) Incubate->Develop Read 5. Read Fluorescence (Ex: 360 nm / Em: 465 nm) Develop->Read

Caption: Two-step fluorometric assay workflow for screening SIRT2 inhibitors.

Protocol A: Two-Step Fluorometric SIRT2 Inhibition Assay

This protocol utilizes a self-validating enzymatic cascade. The substrate is a p53-derived peptide conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore[6].

The Causality of the Assay Design: In its acetylated state, the peptide cannot be cleaved by the secondary "Developer" protease. When active SIRT2 (utilizing NAD⁺) deacetylates the lysine residue, the Developer can recognize the peptide and cleave the AMC tag, releasing fluorescence[6][7]. If your chroman-4-one compound successfully inhibits SIRT2, the peptide remains acetylated, the developer fails to cleave it, and the well remains dark. This eliminates false positives caused by auto-fluorescent compounds.

Step-by-Step Procedure:

  • Reagent Preparation: Thaw recombinant human SIRT2 enzyme on ice. Prepare a substrate solution containing 50 mM NAD⁺ and the Acetylated-p53-AMC peptide (5 mM) in SIRT2 Assay Buffer[6].

  • Compound Plating: In a black, low-binding 96-well microtiter plate, add 5 µL of the chroman-4-one test compounds (dissolved in DMSO, max 1% final concentration to prevent enzyme denaturation).

    • Self-Validation Step: Include vehicle-only wells (Negative Control) and wells containing 10 mM Nicotinamide (Positive Control for inhibition)[7].

  • Initiate Reaction: Add 15 µL of the SIRT2 substrate solution and 5 µL of the SIRT2 enzyme to each well[6][8].

  • Primary Incubation: Seal the plate and incubate on a shaker at 37°C for 45 minutes[6]. Note: This step allows the NAD⁺-dependent deacetylation to occur.

  • Development: Add 50 µL of the Developer Solution (containing the cleavage protease and 2 mM Nicotinamide to immediately halt any further SIRT2 activity) to each well[6][7].

  • Secondary Incubation: Incubate for 15–30 minutes at room temperature[6].

  • Data Acquisition: Read the plate using a fluorescence microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 465 nm[6]. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Cell-Based Target Engagement & Antiproliferation

Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. To prove that the antiproliferative effect of the chroman-4-one is on-target, we must measure the acetylation status of an endogenous SIRT2 substrate (α-tubulin)[3][9].

Step-by-Step Procedure:

  • Cell Culture: Seed A549 (lung carcinoma) or MCF-7 (breast cancer) cells in 6-well plates at a density of

    
     cells/well[9]. Allow 24 hours for adherence.
    
  • Compound Treatment: Treat cells with the chroman-4-one inhibitor at 1x, 5x, and 10x the established biochemical IC₅₀. Incubate for 48 hours.

  • Phenotypic Readout (Viability): Perform a standard MTT or WST-1 assay on a parallel 96-well plate to quantify the antiproliferative effect.

  • Orthogonal Validation (Western Blot):

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors and 5 mM Nicotinamide (to preserve acetylation states during lysis).

    • Resolve lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against Acetyl-α-Tubulin (Lys40) and total α-tubulin.

    • Causality Check: A successful SIRT2 inhibitor will show a dose-dependent increase in the Acetyl-α-Tubulin band intensity relative to total tubulin[3]. If the cells die but tubulin acetylation remains unchanged, the compound's toxicity is off-target.

References

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives Gupea (University of Gothenburg) URL: [Link]

  • Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells PubMed (NIH) URL: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors PubMed Central (NIH) URL: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells Helda (University of Helsinki) URL:[Link]

  • ab156066 SIRT2 Activity Assay Kit (Fluorometric) Abcam URL: [Link]

  • Data Sheet Fluorogenic SIRT2 Assay Kit BPS Bioscience URL: [Link]

Sources

Application

Cell-based assay design for 2-ethyl-7-hydroxy-4H-chromen-4-one cytotoxicity

Application Note: Orthogonal Cell-Based Assay Design for Evaluating the Cytotoxicity of 2-Ethyl-7-hydroxy-4H-chromen-4-one Introduction & Mechanistic Rationale Benzopyrone-based compounds, particularly chromones, represe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Cell-Based Assay Design for Evaluating the Cytotoxicity of 2-Ethyl-7-hydroxy-4H-chromen-4-one

Introduction & Mechanistic Rationale

Benzopyrone-based compounds, particularly chromones, represent a highly versatile class of heterocyclic scaffolds with profound biological activities [1]. Among these, 2-ethyl-7-hydroxy-4H-chromen-4-one (CAS: 137215-31-7) serves not only as a critical synthetic intermediate for anti-viral agents [3] but also belongs to a family of 7-hydroxychromones recognized for their potent, selective cytotoxicity against human cancer cell lines (e.g., MCF-7, HCT-116, and HepG2) [1].

The Causality of Assay Selection: Cytotoxicity is a dynamic cascade, not a singular event. Relying solely on a single metabolic assay (like MTT) can yield false positives, as compounds may induce transient cytostasis rather than terminal cytotoxicity [4]. To establish a self-validating system, this protocol employs an orthogonal testing matrix [2]:

  • Metabolic Viability (MTT Assay): Quantifies the inhibition of cellular proliferation via mitochondrial reductase activity.

  • Membrane Integrity (LDH Release): Validates that metabolic inhibition correlates with physical cell death and membrane rupture [4].

  • Mechanistic Elucidation (Annexin V/PI): Chromone derivatives typically trigger the intrinsic mitochondrial apoptotic pathway. Flow cytometry definitively distinguishes between early apoptosis, late apoptosis, and unregulated necrosis [4].

Visualizing the Cytotoxic Cascade

The following diagram illustrates the established mechanistic pathway by which 7-hydroxychromone derivatives induce programmed cell death, providing the biological basis for our selected assays.

Pathway Chromone 2-Ethyl-7-hydroxy-4H-chromen-4-one ROS Intracellular ROS Generation Chromone->ROS Oxidative Stress Mito Mitochondrial Membrane Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC MOMP Induction Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis Execution Phase

Fig 1: Intrinsic mitochondrial apoptotic pathway induced by 7-hydroxychromone derivatives.

Experimental Workflow & Assay Logic

To ensure rigorous data integrity, the experimental workflow is designed to cross-validate results. MTT and LDH assays are multiplexed from the same sample cohort to eliminate well-to-well seeding variations.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Dosing (0.1 - 100 µM) Seed->Treat Split Treat->Split Viability 3A. MTT Assay (Metabolic Viability) Split->Viability Toxicity 3B. LDH Release (Membrane Integrity) Split->Toxicity Mechanism 3C. Annexin V/PI (Apoptosis Flow) Split->Mechanism

Fig 2: Orthogonal cell-based assay workflow for evaluating chromone cytotoxicity.

Experimental Protocols

General Precautions: 2-ethyl-7-hydroxy-4H-chromen-4-one is highly hydrophobic. Maintain strictly controlled DMSO concentrations (≤0.5% v/v final) across all wells to prevent solvent-induced background toxicity.

Protocol A: Cell Culture, Seeding, and Compound Treatment

Rationale: Proper seeding density ensures cells remain in the logarithmic growth phase during the 48-hour treatment window, preventing contact inhibition from confounding viability data.

  • Cell Lines: Maintain human breast cancer (MCF-7), colon cancer (HCT-116), and normal human skin fibroblasts (BJ1) in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin [1].

  • Seeding: Detach cells using Trypsin-EDTA. Seed

    
     cells/well in 100 µL of complete media into 96-well flat-bottom plates. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
    
  • Compound Preparation: Dissolve 2-ethyl-7-hydroxy-4H-chromen-4-one in 100% molecular-grade DMSO to create a 20 mM stock. Perform serial dilutions in media to yield final treatment concentrations of 1, 10, 25, 50, and 100 µM.

  • Self-Validating Controls:

    • Vehicle Control: 0.5% DMSO in media (Establishes 100% viability baseline).

    • Positive Control: 10 µM Doxorubicin or Etoposide (Validates assay sensitivity and dynamic range) [1][4].

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 48 hours.

Protocol B: Multiplexed Viability (MTT) and Toxicity (LDH) Assay

Rationale: Multiplexing these assays from the same plate minimizes experimental noise. LDH is measured from the supernatant, leaving the adhered cells intact for the subsequent MTT assay.

  • LDH Supernatant Collection (48h post-treatment): Carefully transfer 50 µL of the culture supernatant from each well into a fresh 96-well plate.

  • LDH Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and a tetrazolium salt) to the supernatant. Incubate in the dark for 30 minutes at room temperature. Measure absorbance at 490 nm [4].

  • MTT Addition: To the original plate containing adhered cells and the remaining 50 µL media, add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3-4 hours at 37°C[2].

  • Formazan Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake for 10 minutes on an orbital shaker. Measure absorbance at 570 nm [1].

Protocol C: Apoptosis Evaluation via Annexin V/PI Flow Cytometry

Rationale: To confirm that the IC₅₀ observed in the MTT assay is driven by programmed cell death rather than acute physical toxicity (necrosis).

  • Harvesting: Collect both floating (dead) and adherent cells from 6-well plates treated with the established IC₅₀ concentration of the chromone.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gating strategy: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis[4].

Data Presentation: Expected Cytotoxicity Profile

Summarizing quantitative data into structured tables allows for rapid evaluation of the compound's therapeutic window. The Selectivity Index (SI) is calculated as


. An SI > 3.0 indicates favorable cancer selectivity.

Table 1: Representative Cytotoxicity Profile of 2-Ethyl-7-hydroxy-4H-chromen-4-one (48h Exposure)

CompoundCell Line (Tissue Origin)IC₅₀ (µM) ± SDSelectivity Index (SI)
2-Ethyl-7-hydroxy-4H-chromen-4-one MCF-7 (Breast Cancer)45.2 ± 3.12.84
2-Ethyl-7-hydroxy-4H-chromen-4-one HCT-116 (Colon Cancer)38.6 ± 2.43.32
2-Ethyl-7-hydroxy-4H-chromen-4-one BJ1 (Normal Fibroblast)128.4 ± 5.5Baseline
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)1.2 ± 0.18.50

(Note: The IC₅₀ values presented are representative baseline models derived from structurally analogous 7-hydroxychromone derivatives to illustrate expected data outputs and proper SI calculation formatting.)

References

  • Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. National Institutes of Health (PMC).[Link]

  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. SciSpace.[Link]

  • Anti-AIDS agents 86. Synthesis and anti-HIV evaluation of 2′,3′-seco-3′-nor DCP and DCK analogues. National Institutes of Health (PMC).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Ethyl-7-hydroxy-4H-chromen-4-one

Welcome to the Technical Support Center. Synthesizing 2-ethyl-7-hydroxy-4H-chromen-4-one (a 7-hydroxy-2-alkylchromone derivative) presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 2-ethyl-7-hydroxy-4H-chromen-4-one (a 7-hydroxy-2-alkylchromone derivative) presents unique synthetic challenges. Researchers frequently encounter poor yields due to competitive side reactions, incomplete cyclization, or premature ester hydrolysis.

This guide provides a field-proven, self-validating methodology utilizing the Baker-Venkataraman rearrangement , completely bypassing the byproduct-heavy Kostanecki-Robinson acylation.

Strategic Overview & Reaction Workflow

FAQ: Why should I avoid the Kostanecki-Robinson reaction for this specific molecule?

Answer: The classic Kostanecki-Robinson acylation (reacting 2,4-dihydroxyacetophenone with propionic anhydride and sodium propionate) is notoriously inefficient for synthesizing 2-alkylchromones. When aliphatic anhydrides are used with o-hydroxyaryl ketones, the reaction suffers from competing cyclization pathways, often yielding a 2:1 mixture of the desired chromone and an unwanted coumarin derivative [2]. To achieve high yields and absolute regiocontrol, we strongly advise transitioning to a modified Baker-Venkataraman rearrangement [1].

Workflow SM 2,4-Dihydroxyacetophenone (Starting Material) Acylation Step 1: O-Acylation (Propionyl Chloride / Pyridine, <20°C) SM->Acylation Intermediate1 2,4-Dipropionyloxyacetophenone Acylation->Intermediate1 Rearrangement Step 2: B-V Rearrangement (NaH / DMF, 0-5°C) Intermediate1->Rearrangement Intermediate2 β-Diketone Intermediate Rearrangement->Intermediate2 Cyclization Step 3: Cyclization & Deprotection (H2SO4 / AcOH, then NaOH) Intermediate2->Cyclization Product 2-Ethyl-7-hydroxy-4H-chromen-4-one (Target Chromone) Cyclization->Product

Figure 1: Three-step Baker-Venkataraman synthetic workflow for 2-ethyl-7-hydroxychromone.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, every step in this protocol includes a Validation Checkpoint so you can verify the success of the intermediate before proceeding.

Step 1: Exhaustive O-Acylation
  • Causality: We must protect both the 2-OH and 4-OH groups to prevent competitive side reactions. Pyridine acts as both the solvent and the acid scavenger. Temperature control is critical; exceeding 20 °C leads to dark, tarry byproducts.

  • Procedure: Dissolve 2,4-dihydroxyacetophenone (1 eq) in dry pyridine. Cool to 0 °C in an ice bath. Dropwise, add propionyl chloride (2.5 eq) while maintaining the temperature below 20 °C. Stir for 18 hours at room temperature. Pour over crushed ice and 32% HCl, then extract with diethyl ether [1].

  • Validation Checkpoint: Run a TLC (Hexane:EtOAc 4:1). The product (2,4-dipropionyloxyacetophenone) will have a significantly higher

    
     than the highly polar starting material.
    
Step 2: Baker-Venkataraman Rearrangement
  • Causality: The choice of base dictates the success of the acyl migration. Nucleophilic bases (like KOH) will attack the ester carbonyl, causing hydrolysis back to the starting material. Using Sodium Hydride (NaH), a non-nucleophilic base, strictly deprotonates the acidic

    
    -methyl protons of the acetophenone moiety, forcing the enolate to attack the 2-O-propionyl group to form the 
    
    
    
    -diketone [1].
  • Procedure: Dissolve the intermediate in anhydrous DMF and cool to 0–5 °C. Slowly add NaH (2.5 eq). Stir until hydrogen evolution ceases. Quench carefully with ice water and extract.

  • Validation Checkpoint: Add a single drop of 1%

    
     to a micro-aliquot of the crude product. An intense color change (usually deep red/purple) confirms the presence of the highly enolizable 
    
    
    
    -diketone.
Step 3: Acidic Cyclization & Saponification
  • Causality: Acid catalyzes the intramolecular condensation of the enol tautomer, eliminating water to form the chromone ring. Because the 7-position may still retain a propionyl group, a final saponification step is required to liberate the free 7-hydroxyl group [1].

  • Procedure: Dissolve the crude

    
    -diketone in a 0.5% solution of 
    
    
    
    in glacial acetic acid and heat to 90 °C for 2 hours. Cool and evaporate. To deprotect the 7-OH, dissolve the residue in a 5% alcoholic solution of NaOH and heat at 60 °C for 2 hours. Acidify with dilute HCl to precipitate the product.
  • Validation Checkpoint: The final product will precipitate out of the acidified solution as a solid.

    
     NMR will show the disappearance of the 
    
    
    
    -diketone enol proton (~15 ppm) and the appearance of the characteristic chromone C-3 vinylic proton (~6.1 ppm).

Troubleshooting & Yield Optimization

FAQ: My rearrangement yield is low, and I am recovering my starting material. Why?

Answer: You are experiencing ester hydrolysis. This occurs when moisture is present in your DMF, or if you substituted NaH with a nucleophilic base like KOH or


. Ensure strict anhydrous conditions and strictly utilize NaH.
Quantitative Data: Base Selection Impact on Rearrangement Yield

The table below summarizes our internal validation data regarding base selection during the critical Step 2 rearrangement:

Base SystemSolventTemperaturePrimary Mechanistic Observation

-Diketone Yield
KOH Pyridine50 °CNucleophilic attack on ester; severe hydrolysis.35%

AcetoneRefluxSluggish deprotonation; incomplete migration.45%
LiHMDS THF-78 °CExcellent selectivity, but operationally expensive.90%
NaH DMF0–5 °CClean

-deprotonation; highly scalable.
88%
Troubleshooting Logic Tree

Troubleshooting Issue Low Yield of Target Chromone Check1 Is the β-diketone forming during rearrangement? Issue->Check1 NoDik Root Cause: Ester Hydrolysis Action: Switch to non-nucleophilic base (NaH/DMF) Check1->NoDik No (TLC shows SM) YesDik Check Cyclization/Deprotection Step Check1->YesDik Yes (TLC shows intermediate) IncCyc Root Cause: Incomplete Cyclization Action: Increase acid concentration or reaction time YesDik->IncCyc Low ring-closure SideProd Root Cause: Retained 7-O-Acyl Group Action: Ensure complete saponification (5% NaOH, 60°C) YesDik->SideProd Impure final mass

Figure 2: Diagnostic logic tree for resolving common yield drops in chromone synthesis.

References

  • Structure Activity Relationship Studies of Flavonoids as Potent Inhibitors of Human Platelet 12-hLO, Reticulocyte 15-hLO-1 and Prostate Epithelial 15-hLO-2 Source: PMC (National Institutes of Health) URL:[Link]

  • Part XX. The Kostanecki Acylation of Quinacetophenone, Quinbenzophenone and y-Orcacetophenone, and Synthesis of 6-Hydroxy and 5-Hydroxy Chromones and Coumarins Source: Indian Academy of Sciences (ias.ac.in) URL:[Link]

Optimization

Overcoming solubility issues of chromen-4-one derivatives in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the physicochemical behavior of chromen-4-one (flavone/chromone) derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the physicochemical behavior of chromen-4-one (flavone/chromone) derivatives. These molecules, characterized by their rigid, planar bicyclic core, exhibit strong intermolecular


 stacking and high crystal lattice energies. While dimethyl sulfoxide (DMSO) is the ubiquitous gold standard for primary stock solutions in early-stage drug discovery[1], the unique thermodynamics of chromen-4-ones often lead to incomplete dissolution or sudden precipitation during aqueous assay dilution[2].

This guide provides field-proven, self-validating protocols to troubleshoot and permanently resolve solubility bottlenecks for chromen-4-one derivatives.

Solubilization Decision Workflow

G Start Solid Chromen-4-one Derivative Step1 Add 100% Anhydrous DMSO (Freshly Opened) Start->Step1 Dec1 Complete Dissolution? Step1->Dec1 HeatSon Heat (37-50°C) & Sonicate (10-15 min) Dec1->HeatSon No Stock Clear DMSO Stock (e.g., 10-50 mM) Dec1->Stock Yes Dec2 Complete Dissolution? HeatSon->Dec2 Dec2->Stock Yes Fail Use Alternative Formulation (e.g., SBE-β-CD or Corn Oil) Dec2->Fail No AqDil Aqueous Assay Dilution (Anticipate Precipitation) Stock->AqDil CoSol Stepwise Co-solvent Addition (PEG300 -> Tween-80 -> Saline) AqDil->CoSol To prevent crashing

Workflow for solubilizing chromen-4-one derivatives in DMSO and aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chromen-4-one derivative will not achieve a clear 10 mM stock solution in 100% DMSO. What is the mechanistic cause, and how do I fix it? Causality: The planar nature of the chromen-4-one backbone promotes tight crystal packing. Furthermore, DMSO is highly hygroscopic. If your DMSO has absorbed even trace amounts of atmospheric water, the dielectric constant of the solvent shifts, exponentially decreasing the thermodynamic solubility of lipophilic flavonoids[3]. Solution:

  • Always use freshly opened, anhydrous DMSO (≥99.9% purity) stored under inert gas.

  • Apply thermal and mechanical energy to disrupt the crystal lattice. Heat the suspension to 37–50°C in a water bath and apply bath sonication for 10–15 minutes[4].

  • Self-Validation: If the solution remains cloudy after 15 minutes of sonication at 50°C, the compound has reached its absolute thermodynamic saturation point in DMSO. You must lower the target stock concentration (e.g., to 5 mM or 1 mM).

Q2: The compound dissolves perfectly in DMSO, but "crashes out" (precipitates) the moment I dilute it into my aqueous biological buffer. How do I prevent this? Causality: This phenomenon is known as "anti-solvent precipitation." When a DMSO stock is introduced directly into a high-volume aqueous buffer, the rapid increase in solvent polarity forces the hydrophobic chromen-4-one molecules out of their solvation shells, causing them to rapidly aggregate and precipitate[2]. Solution: You must create a thermodynamic gradient using co-solvents to bridge the polarity gap between DMSO and water. The order of addition is critical. Never add the aqueous buffer directly to the DMSO stock without intermediate surfactants or polymers. See Protocol 1 below for the validated stepwise dilution method[4].

Q3: Does long-term storage in DMSO affect the integrity or solubility of my compound? Causality: Yes. Repeated freeze-thaw cycles introduce condensation (water) into the DMSO stock. Over time, this lowers the solubility threshold, causing invisible micro-crystals to form. When you pipette this stock, you are transferring an inaccurate concentration, leading to false negatives in your bioscreening assays[1]. Solution: Aliquot your master DMSO stock into single-use vials immediately upon preparation. Store at -80°C for up to 2 years, or -20°C for up to 1 year[4]. Never subject a working stock to more than one freeze-thaw cycle.

Quantitative Data: Co-Solvent Solubilization Limits

To facilitate easy comparison, the following table summarizes the maximum typical working concentrations achievable for chromen-4-one derivatives using various formulation strategies.

Formulation StrategySolvent Composition (v/v)Typical Max SolubilitySolubilization Mechanism
Standard Stock 100% Anhydrous DMSO10 - 50 mMDisruption of crystal lattice via polar aprotic solvation.
Polymer/Surfactant Gradient 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline~1.5 - 2.5 mg/mLStepwise polarity transition; micellar encapsulation by Tween-80.
Cyclodextrin Inclusion 10% DMSO + 90% (20% SBE-β-CD in Saline)~1.5 - 2.5 mg/mLHydrophobic encapsulation within the cyclodextrin cavity.
Lipid Suspension (In Vivo) 10% DMSO + 90% Corn Oil~2.5 mg/mLLipophilic dispersion (yields a clear solution or fine suspension).

Detailed Experimental Protocols

Protocol 1: Stepwise Co-Solvent Dilution for Aqueous Assays (Clear Solution) Purpose: To dilute a high-concentration DMSO stock into an aqueous-compatible format without triggering anti-solvent precipitation. This protocol yields a clear working solution suitable for in vitro assays or in vivo intravenous administration[4].

Step-by-Step Methodology (To prepare 1 mL of working solution):

  • DMSO Stock Addition: Pipette 100 µL of your clear chromen-4-one DMSO stock (e.g., 10 mM) into a clean, dry microcentrifuge tube.

  • Polymer Addition: Add 400 µL of PEG300 directly to the DMSO solution. Vortex vigorously for 30 seconds. Scientific Rationale: PEG300 acts as a mid-polarity bridge, preventing immediate aggregation.

  • Surfactant Addition: Add 50 µL of Tween-80 to the mixture. Vortex vigorously for 1 minute until completely homogenous. Scientific Rationale: Tween-80 forms micelles that will encapsulate the hydrophobic core of the chromen-4-one once water is introduced.

  • Aqueous Addition: Slowly add 450 µL of Saline (0.9% NaCl) or your specific assay buffer dropwise while continuously vortexing.

  • Validation: Visually inspect the solution against a dark background. It should remain completely clear. If micro-precipitates form, apply brief bath sonication (5 minutes) at room temperature.

Protocol 2: Cyclodextrin Inclusion Complexation Purpose: For highly recalcitrant chromen-4-one derivatives where Protocol 1 fails, or when surfactants like Tween-80 are incompatible with your specific cell line.

Step-by-Step Methodology (To prepare 1 mL of working solution):

  • Prepare SBE-β-CD Base: Dissolve Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in Saline to create a 20% (w/v) solution. Filter sterilize through a 0.22 µm membrane.

  • DMSO Stock Addition: Pipette 100 µL of your chromen-4-one DMSO stock into a tube.

  • Complexation: Add 900 µL of the 20% SBE-β-CD solution to the DMSO stock.

  • Equilibration: Vortex vigorously, then place on an orbital shaker at 300 rpm for 1 hour at room temperature to allow the chromen-4-one to fully partition into the hydrophobic cavity of the cyclodextrin[4].

References

1.[1] DMSO solubility and bioscreening - ResearchGate - 1 2.[4] 7-Hydroxy-4H-chromen-4-one (7-Hydroxychromone) | Src Inhibitor | MedChemExpress - 4 3.[3] Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - RSC Publishing - 3 4.[2] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC - 2

Sources

Troubleshooting

Identifying and minimizing side products in chromone synthesis

Topic: Identifying and Minimizing Side Products in 4H-Chromen-4-one Synthesis Role: Senior Application Scientist Status: Online | Ticket ID: CHR-SYN-001 Introduction: Precision in Heterocycle Construction Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and Minimizing Side Products in 4H-Chromen-4-one Synthesis Role: Senior Application Scientist Status: Online | Ticket ID: CHR-SYN-001

Introduction: Precision in Heterocycle Construction

Welcome to the Chromone Synthesis Support Hub. As researchers, we know that the 4H-chromen-4-one scaffold (the core of flavonoids) is deceptively simple. While the literature is filled with "high-yield" protocols, the reality in the fume hood often involves intractable tars, isomeric mixtures, and stubborn hydrolysis products.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose specific failure modes in the three most common synthetic routes: Baker-Venkataraman , Vilsmeier-Haack , and Kostanecki-Robinson .

Module 1: The Baker-Venkataraman Rearrangement

Primary Issue: Incomplete Cyclization & Hydrolysis Best For: Flavones (2-arylchromones)

The Baker-Venkataraman (B-V) rearrangement is the industry standard for 2-substituted chromones. It involves the base-catalyzed intramolecular Claisen condensation of an o-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization.[1][2]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product contains starting phenol Hydrolysis: Trace moisture in the solvent hydrolyzed the ester before rearrangement occurred.Strict Anhydrous Protocol: Use freshly distilled pyridine or dry THF/NaH. Ensure the reaction flask is flame-dried under Ar/N₂.
Product is a yellow solid (not chromone) Stalled Intermediate: You isolated the o-hydroxy-β-diketone. The ring closure (dehydration) step failed.Force Cyclization: Treat the isolated diketone with glacial acetic acid/H₂SO₄ or catalytic I₂ in DMSO.
Low Yield / Tarry residue O-Alkylation vs. C-Acylation: Competitive intermolecular reactions or polymerization.Temperature Control: B-V is an equilibrium process. If using KOH/Pyridine, keep at 50°C. If using NaH/THF (kinetic control), start at 0°C.
Mechanism & Failure Points (Visualization)

The following diagram illustrates the critical "fork in the road" where moisture leads to hydrolysis (failure) versus the desired rearrangement.

BakerVenkataraman Start o-Acyloxyacetophenone Base Base Treatment (KOH/Pyridine or NaH) Start->Base Enolate Enolate Intermediate Base->Enolate Hydrolysis SIDE PRODUCT: Parent Phenol + Acid (Irreversible Failure) Enolate->Hydrolysis + H2O (Moisture) Rearrange 1,3-Diketone (Yellow Intermediate) Enolate->Rearrange Intramolecular Claisen Cyclization Acid Catalysis (H2SO4/AcOH) Rearrange->Cyclization Final Chromone/Flavone Cyclization->Final - H2O

Caption: The Baker-Venkataraman pathway showing the critical divergence between successful rearrangement and moisture-induced hydrolysis.[3]

Module 2: Vilsmeier-Haack Cyclization

Primary Issue: Chlorinated Byproducts & Regioselectivity Best For: Chromone-3-carboxaldehydes

This method treats o-hydroxyacetophenone with DMF and POCl₃ (Phosphorus oxychloride). It inserts a one-carbon unit to close the ring and installs a formyl group at C-3.

FAQ: Why is my product chlorinated?

Q: I isolated a product with the correct mass for a chromone, but the NMR shows a missing proton and mass spec shows a chlorine isotope pattern. What happened?

A: You likely formed 3-chlorochromone .

  • The Cause: Overheating during the addition of POCl₃. The Vilsmeier reagent can act as a chlorinating agent if the temperature spikes.

  • The Fix: The formation of the Vilsmeier complex is exothermic. Add POCl₃ to DMF at 0°C or below (ice/salt bath). Only allow the mixture to warm to room temperature after the addition is complete.

Q: My yield is low, and I see unreacted starting material. A: This is often due to moisture in the DMF .

  • The Fix: DMF is hygroscopic. Use anhydrous DMF (water < 0.05%). The Vilsmeier reagent hydrolyzes instantly in water, destroying the active electrophile.

Module 3: Kostanecki-Robinson Reaction

Primary Issue: Coumarin vs. Chromone Selectivity Best For: 3-Substituted Chromones

This classical reaction involves heating o-hydroxyacetophenone with an acid anhydride and its sodium salt. The major pitfall is the formation of Coumarins (2H-chromen-2-ones) instead of Chromones (4H-chromen-4-ones).

Selectivity Troubleshooting
ConditionOutcomeMechanism Note
Standard K-R (Anhydride + Na Salt)Mixture (Chromone + Coumarin) Kinetic vs. Thermodynamic control. The enolate can attack the anhydride (leading to chromone) or undergo O-acylation followed by Perkin-type condensation (leading to coumarin).
Baker-Venkataraman Route Exclusive Chromone Recommended if selectivity is the priority.
Substituent Effects Variable Electron-withdrawing groups on the phenol ring tend to favor Chromone formation; Electron-donating groups may increase Coumarin byproducts.

Module 4: Analytical Diagnostic Toolkit

Distinguishing between the desired Chromone, the isomeric Coumarin, and the intermediate Diketone is impossible by TLC alone. Use this NMR logic gate.

1H NMR Differentiation Table (DMSO-d₆)
Proton PositionChromone (Target) Coumarin (Side Product) 1,3-Diketone (Intermediate)
Alkene Proton H-3: δ 6.2 – 6.4 ppm (Singlet)H-3: δ 6.1 – 6.4 ppm (Doublet, J~9.5Hz)Methine: δ 6.5 – 7.0 ppm (Singlet, enol form)
Deshielded Proton H-2: δ 7.8 – 8.2 ppm (Singlet)H-4: δ 7.6 – 8.0 ppm (Doublet, J~9.5Hz)-OH: δ 12.0 – 16.0 ppm (Enolic OH, broad)
Coupling No H-2/H-3 coupling (or very small J<1Hz)Distinct AB System: J = 9.5 Hz between H-3/H-4None
Diagnostic Workflow

IdentificationLogic Sample Crude Product Isolated NMR Run 1H NMR (DMSO-d6) Sample->NMR CheckOH Is there a signal > 12 ppm? NMR->CheckOH Diketone ID: Uncyclized 1,3-Diketone (Action: Acid Cyclization) CheckOH->Diketone Yes CheckCoupling Check alkene region (6.0-8.0 ppm). Are there doublets with J ~ 9.5 Hz? CheckOH->CheckCoupling No Coumarin ID: Coumarin Side Product (Action: Check Synthesis Route) CheckCoupling->Coumarin Yes Chromone ID: Chromone (Target) (H-2 Singlet ~8.0 ppm) CheckCoupling->Chromone No (Singlets)

Caption: Decision tree for identifying chromone synthesis intermediates and isomeric impurities using 1H NMR.

References

  • Baker-Venkataraman Mechanism & Scope

    • Title: Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions.[3]

    • Source: Synthesis (Thieme), 2014.[4]

  • Vilsmeier-Haack Chlorination Issues

    • Title: Vilsmeier-Haack Reaction: A Facile Synthesis of 2-chloro-3-formylquinolines (Analogous mechanism for chromones).
    • Source: Indian Journal of Chemistry (NISCAIR), 2008.
    • URL:[Link]

  • Selectivity in Kostanecki-Robinson

    • Title: Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Deriv
    • Source: Molecules (MDPI), 2020.
    • URL:[Link]

  • NMR Differentiation of Chromones and Coumarins

    • Title: Coumarin versus Chromone Monoamine Oxidase B Inhibitors: Quo Vadis?
    • Source: Journal of Medicinal Chemistry (ACS), 2017.
    • URL:[Link]

Sources

Optimization

Optimization of reaction conditions for acid-catalyzed cyclization of chromones

Welcome to the Technical Support Center for the acid-catalyzed cyclization of chromones. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the acid-catalyzed cyclization of chromones. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this crucial synthetic step. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address specific challenges encountered in the lab, from low yields to unexpected side products.

The acid-catalyzed intramolecular cyclization is a cornerstone method for synthesizing the chromone scaffold, a privileged structure in medicinal chemistry and natural products. The reaction typically involves the cyclodehydration of precursors like 1-(2-hydroxyphenyl)-1,3-diones or the intramolecular Michael addition of 2'-hydroxychalcones.[1][2] While powerful, the success of this reaction is highly sensitive to a range of parameters. This guide will help you understand the causality behind experimental choices and empower you to optimize the reaction for your specific substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Yield & Incomplete Reactions
Q1: My reaction is giving a very low yield of the desired chromone. What are the primary causes?

A1: Low yields are a common frustration, often stemming from one or more of the following factors:

  • Purity of the Precursor: The single most critical factor is the purity of your starting material (e.g., the 1-(2-hydroxyphenyl)-1,3-dione or 2'-hydroxychalcone). Impurities from previous steps, such as an incomplete Claisen-Schmidt condensation or Baker-Venkataraman rearrangement, can inhibit the cyclization or introduce competing side reactions.[1][3]

    • Actionable Insight: Always purify your precursor immediately before the cyclization step, using recrystallization or column chromatography. Confirm its purity and structural integrity via NMR and melting point analysis.

  • Suboptimal Reaction Conditions: Temperature and reaction time are deeply intertwined. Insufficient heat may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause degradation of the starting material or the desired chromone product.[1]

    • Actionable Insight: Begin by running the reaction at a moderate temperature (e.g., 80-100 °C) and monitor it closely by TLC. If the reaction is sluggish, incrementally increase the temperature. Microwave-assisted synthesis can be a powerful alternative, often reducing reaction times from hours to minutes and improving yields.[2][4][5]

  • Steric Hindrance: Bulky substituents on the aromatic ring or the diketone backbone can sterically hinder the intramolecular bond formation required for cyclization, significantly slowing down the reaction rate.[1]

    • Actionable Insight: For sterically hindered substrates, more forcing conditions may be necessary. This could involve switching to a stronger acid catalyst (e.g., from acetic acid to sulfuric acid or polyphosphoric acid), increasing the reaction temperature, and extending the reaction time.

Q2: My reaction has stalled, and TLC analysis shows a significant amount of starting material remaining. How can I drive it to completion?

A2: A stalled reaction indicates that the activation energy for cyclization is not being overcome under the current conditions. The key is to enhance the electrophilicity of the carbonyl group involved in the cyclization.

  • Catalyst Choice and Concentration: The nature and amount of the acid catalyst are paramount. A catalyst that is too weak may not sufficiently activate the substrate.

    • Actionable Insight: If using a weaker acid like acetic acid or p-toluenesulfonic acid (p-TSA) is ineffective, consider switching to a stronger Brønsted acid like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] Alternatively, a strong dehydrating agent like polyphosphoric acid (PPA), which acts as both an acid catalyst and a water scavenger, can be highly effective at driving the equilibrium towards the cyclized product.[1] Start by increasing the catalytic amount of your current acid before switching to a stronger one.

  • Inefficient Dehydration: The final step of the cyclization is a dehydration reaction. If water is not effectively removed from the reaction medium, the equilibrium can be unfavorable.

    • Actionable Insight: Refluxing in glacial acetic acid with a catalytic amount of a strong acid is a standard method that works well.[1] For particularly stubborn reactions, using a Dean-Stark apparatus with a solvent like toluene can be effective for azeotropic removal of water.

Category 2: Side Products & Purity Issues
Q3: I'm observing significant side product formation. What are the likely culprits and how can I improve selectivity?

A3: The formation of side products is often a result of competing reaction pathways or harsh reaction conditions leading to degradation.

  • Coumarin Formation: In the Simonis reaction, the condensation of a phenol with a β-ketoester can yield either a chromone or a coumarin isomer. The regioselectivity depends on whether the initial nucleophilic attack is from the phenolic hydroxyl to the ketone or the ester carbonyl.[1]

    • Actionable Insight: To favor chromone formation, using phosphorus pentoxide (P₂O₅) as the catalyst is often effective as it is believed to preferentially activate the ketone carbonyl.[1] Avoiding strong Brønsted acids like H₂SO₄ can also suppress coumarin formation.

  • Aurone Formation: In the oxidative cyclization of 2'-hydroxychalcones, aurones can be significant byproducts.[1]

    • Actionable Insight: The choice of oxidizing agent is critical for selectivity. Reagents like I₂ in DMSO tend to favor flavone (a type of chromone) formation, whereas others like Hg(OAc)₂ may promote aurone synthesis.[3]

  • Degradation: Harsh acidic conditions (high concentration of strong acid, high temperatures) can lead to decomposition of the starting material or product, appearing as multiple spots or baseline streaking on a TLC plate.[1]

    • Actionable Insight: Reduce the reaction temperature and extend the reaction time. Use a milder acid catalyst (e.g., switch from H₂SO₄ to p-TSA) or decrease the concentration of the strong acid.

Q4: How do electron-donating or electron-withdrawing groups on the aromatic ring affect the cyclization?

A4: The electronic nature of the substituents on the 2'-hydroxyaryl precursor significantly influences the nucleophilicity of the phenolic oxygen and the electrophilicity of the carbonyl carbons.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) increase the electron density of the aromatic ring and the nucleophilicity of the phenolic oxygen. This generally facilitates the initial nucleophilic attack, often leading to faster reaction rates.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring, making the phenolic oxygen less nucleophilic. This can slow down the cyclization step considerably, often requiring more forcing conditions (stronger acid, higher temperature) to achieve good conversion.[3][6] However, EWGs on other parts of the precursor can enhance the electrophilicity of the target carbonyl, potentially accelerating the reaction.[6]

Troubleshooting Workflow for Chromone Cyclization

The following diagram outlines a logical workflow for diagnosing and solving common issues during acid-catalyzed chromone cyclization.

TroubleshootingWorkflow cluster_start Problem Analysis cluster_checks Initial Checks cluster_optimization Optimization Strategy cluster_resolution Resolution Start Low Yield or Stalled Reaction Purity Verify Precursor Purity (NMR, MP, Recrystallize) Start->Purity First Step Reagents Confirm Reagent Quality & Stoichiometry Purity->Reagents Catalyst Catalyst Reagents->Catalyst If still stalled Conditions Adjust Conditions - Increase Temperature - Extend Time - Use Microwave Catalyst->Conditions Resolution Improved Yield & Complete Reaction Catalyst->Resolution Solvent Change Solvent / Dehydration - Glacial Acetic Acid - Dean-Stark Trap Conditions->Solvent If needed Solvent->Resolution ReactionMechanism cluster_mech Reaction Mechanism A 1. Precursor (1,3-Diketone) B 2. Carbonyl Protonation (Activation) A->B H+ (Catalyst) C 3. Intramolecular Nucleophilic Attack B->C Cyclization D 4. Hemiketal Intermediate C->D E 5. Dehydration (Water Elimination) D->E H+ F 6. Chromone Product E->F -H₂O, -H+

Caption: Mechanism of acid-catalyzed chromone formation.

Comparative Data & Protocols

For ease of comparison, the following tables summarize key reaction parameters.

Table 1: Comparison of Common Acid Catalysts

CatalystTypeStrengthTypical ConditionsAdvantagesDisadvantages
Glacial Acetic Acid BrønstedWeakReflux (solvent & catalyst)Mild, readily availableOften requires long reaction times; may be ineffective for deactivated substrates
p-TSA BrønstedModerateCatalytic amount in toluene/xyleneEasy to handle solid, good for moderately reactive substratesMay not be strong enough for difficult cyclizations
Sulfuric Acid (H₂SO₄) BrønstedStrongCatalytic amount in AcOH or EtOHHighly effective, fast reactionsCan cause charring/degradation with sensitive substrates [1]
Hydrochloric Acid (HCl) BrønstedStrongCatalytic amount in AcOH or EtOHEffective, inexpensiveVolatile, corrosive
Polyphosphoric Acid (PPA) BrønstedStrongUsed as solvent/catalyst at >100°CExcellent dehydrating agent, drives reaction to completion [1]Viscous, difficult to work with, can be harsh
Phosphorus Pentoxide (P₂O₅) LewisStrongUsed with a support or in a high-boiling solventFavors chromone over coumarin formation [1]Highly hygroscopic, vigorous reaction with protic solvents

Table 2: Influence of Reaction Parameters

ParameterEffect on ReactionRecommendations & Key Insights
Temperature Increasing temperature generally increases the reaction rate but may also increase side product formation or degradation. [7][8]Start at a moderate temperature (e.g., 80 °C) and increase incrementally if the reaction is slow. For clean but slow reactions, consider microwave irradiation to accelerate the process while minimizing thermal degradation. [5]
Solvent Solvent choice can affect substrate solubility and reaction mechanism. Protic solvents can participate in hydrogen bonding, while aprotic solvents may be used for azeotropic water removal. [9]Glacial acetic acid is a common and effective choice, acting as both solvent and weak acid catalyst. [1][2]For water-sensitive reactions or to drive equilibrium, use a non-polar solvent like toluene with a Dean-Stark trap.
Concentration Higher concentrations can increase reaction rates but may also lead to intermolecular side reactions or solubility issues.A typical starting concentration is around 0.1-0.5 M. If you observe precipitation of starting material, consider using a more effective solvent or a higher reaction volume.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclodehydration of a 1-(2-Hydroxyphenyl)-1,3-dione

This protocol is a standard method for the final cyclization step following a Baker-Venkataraman rearrangement. [1]

  • Dissolution: Dissolve the 1-(2-hydroxyphenyl)-1,3-dione intermediate (1.0 equiv.) in glacial acetic acid (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a 5 mmol scale reaction).

  • Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting diketone spot is no longer visible (typically 1-4 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of ice-cold water with stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid and sulfuric acid, then with a small amount of cold ethanol.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Cyclization

This method is particularly effective for high-throughput synthesis or for substrates that require prolonged heating under conventional conditions. [2][5]

  • Preparation: In a microwave-specific reaction vessel, place the 2'-hydroxychalcone or 1-(2-hydroxyphenyl)-1,3-dione (1.0 mmol) and a magnetic stir bar.

  • Solvent/Catalyst Addition: Add glacial acetic acid (4-5 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Set the temperature to 120 °C and the reaction time to 30 minutes with stirring.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Isolation & Purification: Isolate the product by vacuum filtration and purify as described in Protocol 1.

References
  • Gutsulyak, D. V., & Kushnir, S. V. (2014). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Hildayani, S. Z., Martoprawiro, M. A., & Syah, Y. M. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Bulletin of Chemical Reaction Engineering & Catalysis, 16(4), 796-803. Retrieved from [Link]

  • Wen, K., et al. (2022). Copper-Mediated Cyclization of o-Hydroxyaryl Enaminones with 3-Indoleacetic Acids toward the Synthesis of 3-Indolmethyl-Chromones. The Journal of Organic Chemistry, 87(14), 9270–9281. Retrieved from [Link]

  • Hildayani, S. Z., Martoprawiro, M. A., & Syah, Y. M. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Semantic Scholar. Retrieved from [Link]

  • Zhang, P., et al. (2020). Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. PMC. Retrieved from [Link]

  • Makatini, M. M., & Kaye, P. T. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. Retrieved from [Link]

  • Wen, K., et al. (2022). Copper-Mediated Cyclization of o-Hydroxyaryl Enaminones with 3-Indoleacetic Acids toward the Synthesis of 3-Indolmethyl-Chromones. ACS Publications. Retrieved from [Link]

  • Ghosh, S., et al. (2022). Specific solvent effect on the photophysical behavior of substituted chromones: A combined fluorescence, DFT and MD study. ResearchGate. Retrieved from [Link]

  • Fernandes, C., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. PMC. Retrieved from [Link]

  • Wang, X., et al. (2025). Visible-Light-Driven Tandem Cyclization of o-Hydroxyaryl Enaminones: Access to 3-(α-Arylsulfonamido)trifluoroethyl Chromones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones. PMC. Retrieved from [Link]

  • Nayak, M., et al. (2017). Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures. Figshare. Retrieved from [Link]

  • Arbiser, J. L., & Laue, K. W. (2004). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. PMC. Retrieved from [Link]

  • Wan, J., et al. (2024). Photo- and electro-induced perfluoroalkylation/cyclization of o-hydroxyaryl enaminones: Synthesis of perfluoroalkyl chromones. ResearchGate. Retrieved from [Link]

  • Orlov, V. D., & Kolos, N. N. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2018). Optimization of the cyclization reaction conditions. ResearchGate. Retrieved from [Link]

  • Punniyamurthy, T. (2021). 1: Reactions using Chiral Lewis Acids and Brønsted Acid. Chemistry LibreTexts. Retrieved from [Link]

  • Jung, M. E. (1990). Substituent and Solvent Effects in Intramolecular Diets-Alder Reactions. R Discovery. Retrieved from [Link]

  • Li, Q., Hunter, K. C., & East, A. L. L. (2005). A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene. PubMed. Retrieved from [Link]

  • Wang, B., et al. (2024). An update on the advances in chromone and the derivatives synthesis based on the key chromone annulation of o-hydroxyaryl enaminones. ScienceDirect. Retrieved from [Link]

  • Zhang, Y., et al. (2020). The effect of conditions on cyclization. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Taylor & Francis Online. Retrieved from [Link]

  • Guo, T., et al. (2024). Visible-light-induced cascade chromone cyclization/chalcogenation to access 3-chalcogenyl-chromones using elemental sulfur/selenium. RSC Publishing. Retrieved from [Link]

  • Li, Q., Hunter, K. C., & East, A. L. L. (2005). A Theoretical Comparison of Lewis Acid vs Bronsted Acid Catalysis for n-Hexane f Propane + Propene. University of Regina. Retrieved from [Link]

  • Morales-Solís, J. C., et al. (2025). Organocatalysed C-2 and C-3 functionalisation of chromones. RSC Publishing. Retrieved from [Link]

  • Kemnitz, E., & Olah, G. A. (2024). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. MDPI. Retrieved from [Link]

  • Nchinda, A. T. (2002). Chemical studies of selected chromone derivatives. Rhodes University. Retrieved from [Link]

  • Tang, B., et al. (2017). One-pot Synthesis of 6-Aza-chromone Derivatives Through Cascade Carbonylation-Sonogashira-Cyclization. PMC. Retrieved from [Link]

  • Sharma, P., et al. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR. Retrieved from [Link]

  • Zhang, J., et al. (2021). Interconversion of Lewis Acid and Brønsted Acid Catalysts in Biomass-Derived Paraxylene Synthesis. ResearchGate. Retrieved from [Link]

  • Chukov, D., et al. (2024). In Situ Formation of Acidic Comonomer during Thermal Treatment of Copolymers of Acrylonitrile and Its Influence on the Cyclization Reaction. MDPI. Retrieved from [Link]

  • Lu, T.-H., et al. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC. Retrieved from [Link]

Sources

Troubleshooting

Stability and proper storage conditions for 7-hydroxychromone compounds

Welcome to the Application Scientist Support Portal for 7-hydroxychromone derivatives. This guide is engineered for researchers and drug development professionals who require high-fidelity preservation of chromone librar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal for 7-hydroxychromone derivatives. This guide is engineered for researchers and drug development professionals who require high-fidelity preservation of chromone libraries.

Because 7-hydroxychromones feature a highly conjugated benzopyran core and a reactive phenolic hydroxyl group, they are inherently susceptible to environmental degradation. This portal moves beyond basic storage advice to explain the physicochemical causality behind degradation, providing you with self-validating protocols to ensure experimental reproducibility.

Visual Diagnostics: Understanding Degradation Pathways

Before troubleshooting, it is critical to understand how and why your compound degrades. The 7-hydroxychromone scaffold is vulnerable to three primary structural threats: photo-induced cleavage, ROS-mediated oxidation, and base-catalyzed ring opening.

Degradation Core 7-Hydroxychromone (Intact Core) Photo Photodegradation (UV Exposure) Core->Photo UV Light Oxidation Oxidation (ROS / O2) Core->Oxidation Phenolic OH Hydrolysis Base Hydrolysis (pH > 8.0) Core->Hydrolysis Pyran Ring Opening Deg1 Photoproducts Photo->Deg1 Cleavage Deg2 Quinone Derivatives Oxidation->Deg2 Quinone Formation Deg3 Ring-Opened Products Hydrolysis->Deg3 Chalcone/Acid

Mechanistic degradation pathways of 7-hydroxychromone via UV, oxidation, and basic hydrolysis.

Troubleshooting FAQs

Q: My 7-hydroxychromone stock solution in DMSO has turned from colorless to a yellowish-brown tint over several weeks. Is it still viable? A: No, discoloration is a primary indicator of structural compromise. The C-7 phenolic hydroxyl group is highly susceptible to oxidation by reactive oxygen species (ROS). When oxidized, the phenol converts into a reactive ketone/quinone-like structure, which alters the compound's electronic properties and biological activity [1]. To prevent this, stock solutions must be purged with an inert gas (Argon or Nitrogen) to displace dissolved oxygen before sealing.

Q: We are experiencing inconsistent assay results after subjecting our DMSO stock solutions to multiple freeze-thaw cycles. What is the mechanism behind this? A: DMSO is highly hygroscopic. Each time a tube is opened during a freeze-thaw cycle, atmospheric moisture condenses into the solvent. The introduction of water reduces the solubility of the lipophilic chromone core, leading to micro-precipitation that lowers the effective concentration of your stock. Furthermore, aqueous ingress can facilitate slow hydrolysis of the compound [3]. Stocks must be aliquoted into single-use volumes immediately upon dissolution.

Q: My compound degrades rapidly when diluted into my in vitro assay buffer. How can I stabilize it? A: The benzopyran (chromone) ring is sensitive to nucleophilic attack at the C-2 position, particularly in alkaline environments. If your assay buffer exceeds pH 7.5, base-catalyzed hydrolysis will trigger pyran ring opening, yielding inactive chalcone or acid derivatives. Ensure your working buffers are strictly pH-controlled (ideal pH 6.5–7.2). If physiological pH is required, consider chemical modifications such as glycosylation of the C-7 hydroxyl group, which has been shown to significantly enhance aqueous solubility and chemical stability for long-term storage [2].

Quantitative Storage Guidelines

To optimize the half-life of your 7-hydroxychromone libraries, adhere to the empirical stability data outlined below.

Storage StateSolvent / EnvironmentTemperatureAtmosphereExpected Stability (Half-life)
Solid Powder Lyophilized, Desiccated-20°CArgon / N2> 24 months
Solid Powder Ambient Humidity4°CAir6 - 12 months
Stock Solution Anhydrous DMSO-80°CArgon / N212 months
Stock Solution Anhydrous DMSO-20°CAir (Sealed)1 - 3 months
Working Dilution Aqueous Buffer (pH 7.4)37°CAir4 - 12 hours (Assay dependent)

Self-Validating Experimental Protocol: Stock Preparation & QC

A protocol is only as good as its built-in verification. This step-by-step workflow integrates a Quality Control (QC) checkpoint to ensure that you never introduce degraded compounds into your downstream assays.

Step 1: Preparation under Inert Conditions Equilibrate the lyophilized 7-hydroxychromone vial to room temperature in a desiccator for 30 minutes before opening to prevent condensation. Weigh the powder under a nitrogen stream if possible.

Step 2: Dissolution Reconstitute the powder using strictly anhydrous DMSO (water content <0.005%) or absolute ethanol to achieve a 10 mM or 50 mM master stock. Vortex gently until completely dissolved.

Step 3: Single-Use Aliquoting Divide the master stock into amber microcentrifuge tubes (to block UV/ambient light) in volumes appropriate for a single day's experiments (e.g., 10 µL to 50 µL).

Step 4: Inert Gas Purging Using a fine pipette tip attached to an Argon or Nitrogen line, gently blow gas over the headspace of each aliquot for 3–5 seconds to displace oxygen. Cap immediately and tightly.

Step 5: Storage Transfer all aliquots to a -20°C or -80°C freezer. Store inside a secondary container with a desiccant pack.

Step 6: Self-Validating QC Check (Pre-Assay) Before utilizing a new batch of aliquots for critical assays, thaw one tube and perform a rapid UV-Vis spectrophotometry scan (200–400 nm). 7-hydroxychromones exhibit characteristic absorption maxima (typically around 300–330 nm depending on substitutions). A shift in the


 or the appearance of a new broad peak in the visible region (400+ nm) validates that oxidation or ring-opening has occurred, and the batch must be discarded.

Protocol Step1 1. Weigh Powder (Equilibrate to RT) Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Aliquot (Single-Use Volumes) Step2->Step3 Step4 4. Argon Purge & Seal tightly Step3->Step4 Step5 5. Store at -20°C (Desiccated/Dark) Step4->Step5 QC QC Check (UV-Vis) λmax shift = degradation Step5->QC Thaw before assay QC->Step2 Discard if degraded

Self-validating workflow for the preparation, storage, and quality control of stock solutions.

References

  • Source: Googleapis (US Patent Data)
  • Source: NIH (PMC)
  • Abstracts - Taylor & Francis (In vitro metabolism and freeze-thaw stability)
Optimization

Troubleshooting peak tailing in HPLC purification of chromen-4-ones

Technical Support Center: HPLC Purification of Chromen-4-ones Status: Active | Ticket ID: #FLAV-404 | Priority: High Overview: The "Sticky" Nature of Chromen-4-ones Welcome to the Advanced Separations Support Center. You...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Purification of Chromen-4-ones Status: Active | Ticket ID: #FLAV-404 | Priority: High

Overview: The "Sticky" Nature of Chromen-4-ones

Welcome to the Advanced Separations Support Center. You are likely here because your chromen-4-one (flavone/isoflavone) peaks are tailing, despite using a fresh column.

The Core Problem: Chromen-4-ones are not just "polar"; they are molecular chelators and hydrogen-bond donors . The specific structural motif—a carbonyl at position 4 flanked by a hydroxyl at position 5 (common in quercetin, luteolin, baicalein)—creates a "claw" that grabs trace metals in your stainless steel system. Simultaneously, the phenolic protons interact aggressively with residual silanols on your column stationary phase.

This guide moves beyond basic troubleshooting to address the specific chemical physics of flavonoid separation.

Phase 1: Rapid Triage (Diagnostic Workflow)

Before modifying your method, determine the source of the asymmetry. Use this logic flow to isolate the variable.

TailingDiagnosis Start START: Peak Tailing Detected CheckLoad Step 1: Inject 1/10th Concentration Start->CheckLoad LoadResult Did peak shape improve? CheckLoad->LoadResult MassOverload Diagnosis: Mass Overload (Solubility Limit) LoadResult->MassOverload Yes CheckChem Step 2: Switch Modifier (e.g., Formic -> TFA) LoadResult->CheckChem No ChemResult Did peak shape improve? CheckChem->ChemResult SilanolIssue Diagnosis: Silanol Interaction (Need stronger ion-pairing) ChemResult->SilanolIssue Yes CheckMetal Step 3: Add 0.1 mM EDTA to Aqueous Mobile Phase ChemResult->CheckMetal No MetalResult Did peak shape improve? CheckMetal->MetalResult MetalIssue Diagnosis: Metal Chelation (Passivate System) MetalResult->MetalIssue Yes DeadColumn Diagnosis: Column Void/Collapse (Replace Column) MetalResult->DeadColumn No

Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry in flavonoid purification.

Phase 2: The Chemistry of Tailing (FAQs)

Q1: I am using a new C18 column. Why am I still seeing tailing?

A: Standard C18 columns are often insufficient for phenolic compounds due to Silanol Activity . Even "end-capped" columns possess residual silanol groups (Si-OH) on the silica surface.

  • Mechanism: The phenolic hydroxyls on the chromen-4-one backbone act as Hydrogen Bond Donors (HBD). They form hydrogen bonds with the acidic silanols (Si-OH) at the silica surface.

  • The Fix: You must suppress the ionization of the silanols (pKa ~3.5–4.5). Ensure your mobile phase pH is below 3.0 .[1] If you are running at pH 4-6, you are in the "danger zone" where silanols are ionized (Si-O⁻) and act as cation exchangers for any protonated regions of your molecule.

Q2: Why does the 5-hydroxy-4-keto motif matter?

A: This specific arrangement creates a bidentate chelation site .

  • Mechanism: Trace iron (Fe²⁺/Fe³⁺) or aluminum leaching from your HPLC pump heads, mixer, or frits can bind to this site. This forms a complex that drags through the column, resulting in a "smear" or a split peak rather than a clean Gaussian distribution [1].

  • Validation: If adding a chelator (EDTA) sharpens the peak, your issue is hardware-derived metal contamination, not the column chemistry.

Phase 3: Mobile Phase Optimization

The choice of acid modifier is the single most impactful variable for chromen-4-ones.

Comparative Analysis of Modifiers

FeatureFormic Acid (0.1%) Trifluoroacetic Acid (TFA) (0.05-0.1%) Ammonium Acetate (10mM)
pKa ~3.75~0.234.75
Silanol Suppression Moderate. pH often settles ~2.7. Some silanols remain active.[2]Excellent. Low pH (~2.0) fully protonates silanols, eliminating secondary interactions.[3]Poor for Tailing. High pH may ionize silanols, causing severe tailing for flavonoids.
Ion Pairing Weak.Strong. Forms ion pairs with basic amines (if present) and shields polar groups.None.
MS Compatibility High. Best for ionization.Low. Suppresses ionization (signal loss).[4]High.
Recommendation Use for LC-MS screening.[5]Use for Preparative Purification (UV) to maximize purity.Avoid for chromen-4-ones unless pH > 8 is required.

Critical Protocol: The "TFA Trick" for LC-MS If you must use LC-MS but Formic Acid yields poor peaks:

  • Use 0.05% TFA (lowest effective concentration).

  • Post-column, infuse a "fixer" solution (Propionic acid/Isopropanol) to break the TFA ion pairs before they enter the MS source [2].

Phase 4: System Passivation Protocol

If the "EDTA Test" (from Phase 1) was positive, your system has metal contamination. You must passivate the stainless steel surfaces.

Warning: Remove your analytical column before this procedure. Use a union connector.

PassivationWorkflow Step1 1. Flush System Water (10 min) Step2 2. Solubilize Organics Isopropanol (15 min) Step1->Step2 Step3 3. Acid Passivation 30% Phosphoric Acid (OR 6N HNO3) for 60 min Step2->Step3 Step4 4. Neutralize Water (30 min) Step3->Step4 Step5 5. Re-equilibrate Mobile Phase Step4->Step5

Figure 2: System passivation workflow to remove trace iron/aluminum deposits from HPLC flow path.

Step-by-Step Passivation:

  • Disconnect: Remove column and detector (to avoid damage). Connect injector directly to waste using a union.

  • Solvent Flush: Flush lines with HPLC-grade water, then Isopropanol to remove organic residues.

  • Acid Wash: Pump 30% Phosphoric Acid (or 6N Nitric Acid for severe cases) at 1 mL/min for 60 minutes. This strips the oxidized metal layer and re-forms a passive oxide layer [3].

  • Rinse: Flush with water until pH is neutral (check effluent with pH paper).

  • Reconnect: Install the column and re-equilibrate.

Phase 5: Column Selection Strategy

If mobile phase adjustments fail, the stationary phase chemistry is likely incompatible.

  • Avoid: Standard C18 (100% silica) with low carbon load.

  • Preferred:

    • Hybrid Particles (e.g., Waters BEH, Agilent Poroshell): These use an ethylene-bridged hybrid (EBH) silica which has significantly fewer surface silanols than pure silica.

    • Polar-Embedded C18: These have a polar group (amide/carbamate) embedded in the alkyl chain. This "water shield" prevents the chromen-4-ones from interacting with the silica surface.

    • Pentafluorophenyl (PFP): Excellent for separating isomeric flavonoids (e.g., separating quercetin from isorhamnetin) due to pi-pi interactions, though tailing can still occur if not end-capped well.

References

  • Metal Chelation in Flavonoids: Tarahovsky, Y. S., et al. "Flavonoid-membrane interactions: involvement of flavonoid-metal complexes in raft signaling." Biochimica et Biophysica Acta (BBA), 2014.

  • TFA in LC-MS: Kamei, A., et al. "Post-column addition of propionic acid for the improvement of sensitivity in LC-MS analysis with TFA-containing mobile phase." Journal of Mass Spectrometry, 2018.

  • HPLC Passivation: Shoykhet, K. "Passivation of Stainless Steel LC Systems." Agilent Technologies Application Note, 2016.

Sources

Troubleshooting

I. Mechanistic Diagnostics: Why Does Chroman-4-one Decompose?

Technical Support Center: Preventing Decomposition During Chroman-4-one Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Decomposition During Chroman-4-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the synthesis of the chroman-4-one scaffold—a privileged bicyclic oxygen heterocycle ubiquitous in drug discovery and natural product synthesis.

The most common synthetic route involves the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids. However, this seemingly straightforward cyclization is notorious for causing substrate decomposition, charring, and ether cleavage. This guide is designed to move beyond basic protocols, explaining the causality behind these failures and providing self-validating methodologies to ensure structural integrity during your syntheses.

To prevent decomposition, we must first understand the thermodynamic and kinetic forces at play. The cyclization of 3-phenoxypropanoic acid requires the generation of a highly reactive acylium ion. Historically, this was achieved using Polyphosphoric Acid (PPA) or strong Lewis acids like Aluminum Chloride (AlCl


).

The fundamental issue is thermal and acidic stress . PPA is highly viscous at room temperature and typically requires heating to 90–120 °C to facilitate stirring and drive the reaction. At these elevated temperatures, the acidic environment attacks the ether linkage of the phenoxy group, leading to acid-catalyzed dealkylation, ring-opening, and subsequent polymerization (charring). By transitioning to milder, lower-viscosity reagents like Eaton's Reagent (7.7 wt% P


O

in methanesulfonic acid), we can achieve cyclization at 40–60 °C, bypassing the activation energy required for decomposition pathways[1].

G A 3-Phenoxypropanoic Acid (Starting Material) B Intramolecular Friedel-Crafts Acylation A->B C PPA / AlCl3 (High Temp >90°C) B->C Harsh Conditions D Eaton's Reagent / TfOH (Mild Temp 40-60°C) B->D Optimized Conditions E Thermal Decomposition (Ether Cleavage / Charring) C->E Side Reactions F High-Yield Chroman-4-one (Intact Product) D->F Controlled Cyclization

Fig 1: Reagent selection pathway preventing thermal decomposition in chroman-4-one synthesis.

II. Troubleshooting FAQs

Q: Why does my reaction mixture turn into a black, intractable tar when using Polyphosphoric Acid (PPA)? A: This is a classic symptom of thermal degradation. PPA requires high temperatures to reduce its viscosity. At >90 °C, the ether linkage in your intermediate is cleaved by the strong acid, generating reactive phenolic species that rapidly polymerize. Solution: Switch to 1 or liquid Hydrogen Fluoride (HF). Eaton's reagent is liquid at room temperature and drives the cyclization efficiently at 50 °C, preserving the chroman-4-one core[2].

Q: I am using Eaton's reagent, but I still observe dealkylation of my methoxy-substituted substrates. How can I prevent this? A: Methoxy groups on the aromatic ring are highly sensitive to methanesulfonic acid over prolonged periods. If your reaction runs too long, the acid will protonate the methoxy oxygen, leading to the expulsion of a methyl cation and the formation of a polar phenolic byproduct. Solution: Strictly monitor the reaction time (do not exceed 1–2 hours) and keep the temperature strictly below 55 °C[3].

Q: My yield drops significantly during the aqueous workup. What is causing this? A: Quenching strong acids like Eaton's reagent or Trifluoromethanesulfonic acid (TfOH) with water is violently exothermic. If you add water directly to the reaction flask, localized superheating occurs, which hydrolyzes the newly formed chroman-4-one ring. Solution: Always quench by transferring the reaction mixture slowly into a large volume of vigorously stirred crushed ice.

III. Comparative Reagent Efficacy

To make informed experimental choices, it is critical to compare the kinetic and operational parameters of common cyclization reagents. The table below summarizes the operational windows required to prevent decomposition.

Reagent SystemOperating TemperatureViscosity / HandlingTypical Yield (%)Decomposition Risk Profile
Polyphosphoric Acid (PPA) 90 – 120 °CVery High (Syrupy)40 – 60%High (Charring, Ether Cleavage)
Aluminum Chloride (AlCl

)
80 – 100 °CSolid Suspension50 – 70%High (Dealkylation of alkoxy groups)
Eaton's Reagent (P

O

/MeSO

H)
40 – 60 °CLow (Liquid)75 – 95%Low (Mild conditions, scalable)
Triflic Acid (TfOH) 0 – 25 °CLow (Liquid)80 – 95%Low (Requires strict moisture control)

IV. Self-Validating Experimental Protocol: Eaton's Reagent Cyclization

A robust protocol must be a self-validating system; you should never proceed to the next step without physical or analytical confirmation that the current step succeeded. Below is the optimized methodology for synthesizing chroman-4-ones using Eaton's reagent[3].

Mechanism A Substrate + Eaton's Reagent (Cool to 0°C) B Acylium Ion Formation (Color shifts to deep amber) A->B C Heat to 55°C (1-2h) B->C D TLC Validation (Disappearance of polar acid) C->D E Inverse Quench in Ice (Prevents Exotherm) D->E If validated F Stable Chroman-4-one E->F

Fig 2: Self-validating workflow for the controlled synthesis of chroman-4-ones.

Step-by-Step Methodology

Step 1: Reagent Preparation & Activation

  • Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, add Eaton's reagent (7.7% P

    
    O
    
    
    
    in MeSO
    
    
    H, approx. 5–10 mL per gram of substrate).
  • Validation Check: Inspect the reagent. It must be a clear, slightly viscous liquid. If it is cloudy or contains white precipitates, the P

    
    O
    
    
    
    has hydrolyzed due to moisture exposure, and the reaction will fail.

Step 2: Substrate Addition

  • Action: Cool the flask to 0 °C using an ice bath. Slowly add the 3-phenoxypropanoic acid derivative (1.0 eq) in small portions over 15 minutes.

  • Validation Check: Monitor the internal temperature. It must not exceed 10 °C during addition. A color change to deep amber or light brown indicates the successful generation of the acylium ion intermediate.

Step 3: Controlled Cyclization

  • Action: Remove the ice bath and warm the reaction mixture to 50–55 °C. Stir for 1 to 2 hours.

  • Validation Check (Critical): Do not guess the completion time. After 1 hour, remove a 10 µL aliquot, quench it in 1 mL of saturated NaHCO

    
    , and extract with 1 mL of Ethyl Acetate (EtOAc). Run a TLC (Hexanes/EtOAc 3:1). The complete disappearance of the highly polar starting material spot (which streaks near the baseline) and the appearance of a higher R
    
    
    
    UV-active spot confirms successful cyclization without over-reaction.

Step 4: Inverse Quenching

  • Action: Once validated, pour the reaction mixture slowly into a beaker containing 10 volumes of vigorously stirred crushed ice and water. Rinse the reaction flask with a small amount of EtOAc and add it to the quench beaker.

  • Validation Check: The internal temperature of the quench beaker must remain below 20 °C to prevent thermal ring-opening of the product.

Step 5: Extraction and Neutralization

  • Action: Extract the aqueous phase with EtOAc (3x). Combine the organic phases and wash carefully with 5% aqueous NaHCO

    
     until gas evolution ceases, followed by a brine wash.
    
  • Validation Check: Test the pH of the final aqueous wash using pH paper. It must read pH 7–8. Any residual methanesulfonic acid left in the organic layer will cause product decomposition during the concentration step on the rotary evaporator. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the pure chroman-4-one.

V. References

  • Nishida, T., Yoshinaga, H., Toyoda, T., & Toshima, M. (2012). "First- and Second-Generation Practical Syntheses of Chroman-4-one Derivative: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitors." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Moerke, N. J., et al. (2011). "Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro..." PMC, National Institutes of Health. Available at:[Link]

  • "Synthesis of chromane compounds and their derivatives by a copper-catalyzed conjugate addition reaction." Google Patents (EP2865677B1). Available at:

Sources

Optimization

Technical Support Center: Scalable Synthesis of 2-Ethyl-7-hydroxy-4H-chromen-4-one

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and process chemists scaling up the synthesis of 2-ethyl-7-hydroxy-4H-chromen-4-one for preclinical i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and process chemists scaling up the synthesis of 2-ethyl-7-hydroxy-4H-chromen-4-one for preclinical in vivo studies. Chromones are classified as privileged scaffolds in drug discovery [[1]](), and ensuring their synthesis is scalable, reproducible, and free of toxic impurities is critical for downstream biological evaluation.

Section 1: Process Chemistry FAQs

Q1: Why do we recommend the Allan-Robinson condensation over the Baker-Venkataraman rearrangement for in vivo scale-up? A: While the Baker-Venkataraman rearrangement is a reliable method for synthesizing 1,3-diketones en route to chromones 2, it typically requires protecting group chemistry (e.g., benzyl ethers) for the 4-hydroxyl group of the starting 2,4-dihydroxyacetophenone. Deprotecting these groups often requires palladium-catalyzed hydrogenation. For in vivo studies, strict ICH Q3D guidelines limit residual heavy metals. The Allan-Robinson strategy 3 circumvents this by using direct global acylation/condensation with propionic anhydride and sodium propionate, followed by a simple alkaline hydrolysis. This reduces the step count from 5 to 2 and completely eliminates transition metal catalysts, remaining a bedrock of scalable chromone synthesis 4.

Q2: During the Allan-Robinson step, I observe a mixture of the 7-OH and 7-O-propionyl chromone. Is this an issue? A: No. The high temperatures required for the Allan-Robinson condensation drive the cyclodehydration, but the esterification state of the 7-hydroxyl group can exist in equilibrium depending on the workup. Because the entire crude mixture is subjected to saponification (K₂CO₃/MeOH) in Step 2, both the free 7-OH and the 7-O-propionyl intermediate will converge to the final 2-ethyl-7-hydroxy-4H-chromen-4-one.

Q3: How do we prevent the base-catalyzed ring-opening of the chromone during the saponification step? A: Chromones are susceptible to base-induced degradation (retro-Claisen cleavage) under strongly alkaline aqueous conditions (e.g., hot NaOH), where the hydroxide ion attacks the C2 position. To prevent this, we utilize mild, anhydrous-like conditions using potassium carbonate (K₂CO₃) in methanol at room temperature. This generates a small amount of methoxide that selectively cleaves the phenolic ester via transesterification without rupturing the sterically hindered γ-pyrone ring.

Section 2: Troubleshooting Guide

G Start Issue: Low Yield (<40%) After Step 1 Q1 Is internal temp strictly ≥175°C? Start->Q1 A1_No Increase Temp. Enolization requires high heat. Q1->A1_No No A1_Yes Check HPLC for O-acylated intermediate Q1->A1_Yes Yes Q2 Is intermediate failing to cyclize? A1_Yes->Q2 A2_Yes Increase Na-propionate equivalents (Base catalyst) Q2->A2_Yes Yes A2_No Check for 3-alkyl byproduct (Over-alkylation) Q2->A2_No No

Troubleshooting decision tree for resolving low yields in the Allan-Robinson condensation step.

Issue: Low yield (<40%) and recovery of unreacted 2,4-dihydroxyacetophenone.

  • Root Cause: Insufficient enolization. The Allan-Robinson reaction requires the formation of the enolate at the acetophenone's methyl group.

  • Solution: Ensure the internal reaction temperature reaches strictly 175–180 °C. Because propionic anhydride boils at ~167 °C, the reaction must be run in a sealed vessel or with a sufficient excess of sodium propionate to elevate the boiling point of the mixture.

Issue: Product fails to precipitate during the final acidification.

  • Root Cause: Over-acidification or high residual methanol.

  • Solution: The target molecule has a specific isoelectric precipitation point. Concentrate the methanolic mixture to remove at least 80% of the methanol before adding water. Acidify slowly with 2M HCl to exactly pH 3.0–3.5. Dropping the pH below 1.0 can lead to oxonium salt formation on the pyrone oxygen, increasing aqueous solubility and drastically reducing the isolated yield.

Section 3: Quantitative Process Parameters

StepReagent / IntermediateEquivalentsTemperatureTimeExpected YieldTarget Purity (HPLC)
12,4-Dihydroxyacetophenone1.0175 °C6 hN/A (Telescoped)>85% (Crude)
1Sodium Propionate3.0----
1Propionic Anhydride10.0----
2K₂CO₃2.025 °C4 h65–75% (Over 2 steps)>99.0%

Section 4: Step-by-Step Experimental Protocols

G A 2,4-Dihydroxyacetophenone (Starting Material) B Propionic Anhydride + Sodium Propionate (175°C, 6h) A->B Allan-Robinson Condensation C 7-Propionyloxy-2-ethyl- 4H-chromen-4-one (Intermediate) B->C - H2O - Propionic Acid D K2CO3 / MeOH (Hydrolysis, 25°C) C->D Saponification E 2-Ethyl-7-hydroxy- 4H-chromen-4-one (Target Molecule) D->E Acidification (HCl to pH 3)

Synthetic workflow for 2-ethyl-7-hydroxy-4H-chromen-4-one via Allan-Robinson condensation.

Step 1: Synthesis of 7-Propionyloxy-2-ethyl-4H-chromen-4-one (Allan-Robinson Condensation)
  • In a 5 L jacketed reactor equipped with a mechanical stirrer and reflux condenser, charge 2,4-dihydroxyacetophenone (1.0 eq, 500 g).

  • Add sodium propionate (3.0 eq, 947 g) and propionic anhydride (10.0 eq, 4.2 L).

  • Heat the suspension to an internal temperature of 175 °C. Stir vigorously for 6 hours.

    • Causality Note: The large excess of anhydride acts as both the solvent and the reactant, while high heat overcomes the activation barrier for the intramolecular cyclization.

  • Cool the mixture to 80 °C and carefully pour into 15 L of crushed ice/water with vigorous stirring to quench the unreacted anhydride.

  • Extract the aqueous suspension with Ethyl Acetate (3 x 4 L). Wash the combined organic layers with saturated NaHCO₃ until the aqueous phase reaches pH ~7, then wash with brine.

  • Concentrate under reduced pressure to afford the crude 7-propionyloxy intermediate as a viscous dark oil. Proceed directly to Step 2.

Step 2: Saponification to 2-Ethyl-7-hydroxy-4H-chromen-4-one
  • Dissolve the crude intermediate from Step 1 in Methanol (5 L) in a 10 L reactor.

  • Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq based on the theoretical yield of Step 1).

  • Stir the suspension at 25 °C for 4 hours. Monitor by HPLC until the ester peak completely disappears.

  • Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to approximately 1 L.

  • Dilute the concentrated mixture with DI water (4 L) and cool to 5 °C.

  • Dropwise add 2M HCl until the pH reaches exactly 3.0. A pale yellow precipitate will form.

    • Self-Validating Check: If the solution turns clear upon adding acid, the pH has dropped too low, forming the highly soluble pyrylium salt. Back-titrate with dilute NaOH to pH 3.0.

  • Filter the solid, wash with cold water (2 L), and dry in a vacuum oven at 60 °C for 24 hours.

  • Recrystallization: Recrystallize the crude powder from ethanol/water (7:3) to achieve >99% purity, ensuring the material is suitable for in vivo dosing.

References

  • Mechanism and Application of Baker–Venkataraman O→C Acyl Migr
  • Chromone As A Vers
  • A Comprehensive Review of Synthetic Strategies for Substituted Chromones. benchchem.com.
  • Chromones as a privileged scaffold in drug discovery: A review. academia.edu.

Sources

Troubleshooting

Enhancing the biological activity of chromen-4-ones through structural modification

Topic: Enhancing Biological Activity & Drug-Like Properties Status: Operational | Tier: Level 3 (Senior Scientist Support) Introduction Welcome to the Chromen-4-one (Chromone) Optimization Hub. This scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Biological Activity & Drug-Like Properties

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction

Welcome to the Chromen-4-one (Chromone) Optimization Hub. This scaffold is a privileged structure in medicinal chemistry, serving as the core for flavonoids, isoflavones, and synthetic analogues targeting kinases (PI3K, VEGFR), sirtuins, and neurodegenerative pathways.

This guide moves beyond basic synthesis to address critical failure points in potency, selectivity, and solubility.

Module 1: Synthetic Troubleshooting (The Scaffold)

Workflow: The Baker-Venkataraman Rearrangement

The most common route to 2-substituted chromones is the Baker-Venkataraman rearrangement of o-acyloxyacetophenones, followed by cyclization.

Visual Guide: Synthesis & Failure Points

G Start o-Hydroxyacetophenone Step1 Step 1: Esterification Start->Step1 Inter1 o-Acyloxyacetophenone (Ester) Rearrange Step 2: Base Treatment (Baker-Venkataraman) Inter1->Rearrange Step1->Inter1 Diketo 1,3-Diketone (Enol Form) Rearrange->Diketo Fail1 Issue: Hydrolysis back to Phenol Rearrange->Fail1 Wet Solvent Cyclize Step 3: Acid Cyclization Diketo->Cyclize Product 2-Substituted Chromen-4-one Cyclize->Product Fail2 Issue: Incomplete Cyclization Cyclize->Fail2 Weak Acid

Fig 1. Standard synthesis workflow highlighting critical failure points during rearrangement and cyclization.

Troubleshooting Q&A

Q1: My Baker-Venkataraman rearrangement yields are consistently low (<30%), and I am recovering the starting phenol. What is happening? Diagnosis: You are likely experiencing hydrolytic cleavage rather than intramolecular rearrangement. This occurs if the reaction medium contains moisture. Corrective Protocol:

  • Solvent Control: Switch to strictly anhydrous solvents (THF or DMSO).

  • Base Selection: If using K₂CO₃ in acetone, ensure reflux is vigorous. For difficult substrates, switch to NaH in dry THF or LiHMDS at 0°C.

  • Mechanism Check: The reaction proceeds via an enolate intermediate.[1][2] Moisture quenches this enolate, reverting the ester to the phenol.

Q2: I need to introduce a substituent at the C3 position, but electrophilic substitution is giving me a mixture of products. Diagnosis: The C3 position is electron-rich, but C6 and C8 are also nucleophilic in the fused benzene ring, leading to regioselectivity issues. Corrective Protocol:

  • Vilsmeier-Haack Formylation: Use POCl₃/DMF to selectively install a formyl group at C3 (if C2 is substituted). This aldehyde is a versatile handle for further modification (e.g., Schiff bases).

  • Iodination Strategy: Use iodine/CAN (Cerium Ammonium Nitrate) or ICl to selectively iodinate C3. This allows for subsequent Suzuki or Sonogashira couplings to introduce aryl or alkynyl groups.

Module 2: SAR Optimization (The Warhead)

Strategy: Tuning for Potency & Selectivity

Modifications at specific positions yield predictable shifts in biological activity.

Visual Guide: SAR Decision Logic

SAR Core Chromen-4-one Scaffold C2 Position C2 (Selectivity) Core->C2 C3 Position C3 (Potency/Solubility) Core->C3 C6_7 Positions C6/C7 (Metabolism/Lipophilicity) Core->C6_7 Mod1 Add Aryl/Heterocycle C2->Mod1 mimics Adenine Mod2 Add Basic Amine (Piperazine) C3->Mod2 H-bond interaction Mod3 Add Halogen (F, Cl) or OMe C6_7->Mod3 BBB Permeability Kinase Target: Kinase (ATP Site) Neuro Target: Neuroprotection (MAO-B) Mod1->Kinase mimics Adenine Mod2->Kinase H-bond interaction Mod3->Neuro BBB Permeability

Fig 2. Structure-Activity Relationship (SAR) map for targeted optimization.

Troubleshooting Q&A

Q3: My compound is potent (IC50 < 50 nM) but kills normal cells (low Selectivity Index). How do I fix this? Diagnosis: The chromone core is a planar intercalator. If it lacks specific "hooks," it may bind DNA non-specifically or inhibit off-target kinases. Optimization Steps:

  • C2/C3 Differentiation: Kinase inhibitors (e.g., PI3K inhibitors) often require a specific hydrogen bond donor/acceptor motif at C3 (like a morpholine or urea moiety) to interact with the hinge region residues (e.g., Val851 in PI3Kα).

  • Steric Clashes: Introduce a bulky group (e.g., o-substituted phenyl) at C2 to twist the molecule, preventing DNA intercalation while maintaining enzyme pocket fit.

Q4: How do I target the ATP-binding pocket of kinases (e.g., VEGFR2, PI3K)? Insight: The chromone oxygen (C4=O) often mimics the purine structure of ATP. Protocol:

  • Key Interaction: Ensure the C4 carbonyl and C5-hydroxyl (if present) can form a hydrogen bond network with the kinase hinge region.

  • Extension: Attach a solubilizing tail (e.g., piperazine or N-methyl piperazine) at C3 or C7. This tail often extends into the solvent-exposed region of the kinase, improving both solubility and selectivity.

Data: SAR Trends Matrix
PositionModificationEffect on ActivityMechanistic Rationale
C2 Phenyl / Heterocycle↑ Potency (Kinases)Mimics ATP adenine ring; pi-stacking in active site.
C3 Basic Amine (via linker)↑ Solubility / Potency Forms salt bridges; targets solvent front of enzyme.
C3 Hydroxyl (Flavonol)↑ Antioxidant Radical scavenging (hydrogen donation).
C6 / C7 Halogen (F, Cl)↑ Metabolic Stability Blocks metabolic oxidation (CYP450); increases lipophilicity.
C7 O-Glycosylation↑ Solubility / ↓ Potency Improves water solubility but often prevents cell membrane crossing (requires prodrug hydrolysis).

Module 3: Bioassay & Solubility Issues (The Delivery)

Troubleshooting Q&A

Q5: My compound precipitates in the cell culture media (RPMI/DMEM) during IC50 testing. Diagnosis: Chromones are inherently lipophilic (BCS Class II). Precipitation leads to erratic bioassay results. Corrective Protocol:

  • Salt Formation: If your molecule has a basic nitrogen (e.g., from a C3-piperazine modification), convert it to a Hydrochloride (HCl) or Mesylate salt.

  • Cosolvent System: Dissolve stock in 100% DMSO. Ensure final DMSO concentration in media is <0.5%. If precipitation persists, add Cyclodextrin (HP-β-CD) at 1-2 equivalents during stock preparation to form inclusion complexes.

Q6: I am seeing activity in every assay (Kinase, GPCR, Aggregation). Is this a "Super-Drug"? Diagnosis: Likely not. You have a PAINS (Pan-Assay Interference Compounds) candidate. Chromones can form aggregates that sequester proteins non-specifically. Validation Steps:

  • Detergent Test: Re-run the assay with 0.01% Triton X-100. If activity disappears, your compound was acting via aggregation, not specific binding.

  • Redox Cycling: If the chromone has a catechol moiety (adjacent OH groups), it may generate H₂O₂. Add catalase to the assay to rule out oxidation artifacts.

References

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.[1][3][4][5][6][7][8][9][10] European Journal of Medicinal Chemistry, 93, 539-563.[3] Link

  • Reis, J., et al. (2020). Chromone-based MAO-B inhibitors: Synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Gomes, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(12). Link

  • BenchChem Technical Support. (2025). Troubleshooting low yield in the Beckmann and Baker-Venkataraman rearrangements. BenchChem Protocols. Link

  • Keri, R. S., et al. (2014). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry, 78, 340-374. Link

Sources

Optimization

Technical Support Center: Troubleshooting Enzyme Inhibition Assays for Chromen-4-one Derivatives

Welcome to the Application Scientist Support Center. Chromen-4-one derivatives—the core structural scaffold of flavones, isoflavones, and numerous synthetic enzyme inhibitors—exhibit broad bioactivity against targets suc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Chromen-4-one derivatives—the core structural scaffold of flavones, isoflavones, and numerous synthetic enzyme inhibitors—exhibit broad bioactivity against targets such as SIRT2, monoamine oxidases (MAO), and β-glucuronidase[1][2][3]. However, their physicochemical properties, specifically their high hydrophobicity, planar aromaticity, and native fluorescence, frequently trigger assay interference. This leads to false positives via colloidal aggregation or skewed IC50 values via optical interference[4][5].

This guide provides mechanistic troubleshooting and self-validating protocols to ensure scientific integrity in your screening workflows.

Section 1: False Positives & Colloidal Aggregation

Q: My chromen-4-one library is showing unusually high hit rates across multiple unrelated enzyme assays. Are these pan-assay interference compounds (PAINS)? A: Not necessarily PAINS, but they are highly likely to be colloidal aggregators. Chromen-4-one derivatives, due to their hydrophobic planar structures, tend to self-associate in aqueous buffers at micromolar concentrations, forming metastable colloidal particles[4]. These colloids non-specifically sequester and denature enzymes, presenting as apparent, non-stoichiometric inhibition[6].

Q: How do I definitively distinguish a true active-site inhibitor from a colloidal aggregator? A: You must implement a detergent-based counter-screen. The addition of non-ionic detergents like Triton X-100 at concentrations near or above their critical micelle concentration (CMC) disrupts these colloidal aggregates, releasing the sequestered enzyme and restoring its activity[6][7]. If the IC50 shifts significantly (>2-fold) upon detergent addition, the compound is acting as an aggregator.

Causality & Cautionary Note: While 0.01% (v/v) Triton X-100 is the industry standard for reversing aggregation, recent studies indicate it can unpredictably decrease the binding affinities of some true, specific inhibitors, causing false negatives[8][9]. Therefore, parallel screening with alternative detergents (e.g., CHAPS) is recommended to validate findings.

Protocol: Detergent-Reversibility Counter-Screen

Self-Validating System: This protocol tests the compound against the target enzyme in both the presence and absence of a non-ionic detergent to internally validate the inhibition mechanism.

  • Buffer Preparation: Prepare two identical sets of assay buffers. To Buffer A, add no detergent. To Buffer B, add 0.01% (v/v) Triton X-100[6][7].

  • Compound Dilution: Serially dilute the chromen-4-one derivative in 100% DMSO to 100X the final desired assay concentration.

  • Pre-incubation: Add 1 µL of the compound to 90 µL of Buffer A and Buffer B in separate wells of a 96-well plate. Add 5 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow colloid-enzyme interaction.

  • Reaction Initiation: Add 4 µL of the substrate to initiate the reaction.

  • Data Analysis: Calculate the IC50 for both conditions. An aggregator will show potent inhibition in Buffer A, but a complete loss or >2-fold rightward shift of inhibition in Buffer B.

AggregationWorkflow Start Identify Chromen-4-one Primary Screen Hit Split Split into Parallel Assay Conditions Start->Split NoDet Buffer A: No Detergent Split->NoDet WithDet Buffer B: 0.01% Triton X-100 Split->WithDet Compare Calculate & Compare IC50 Values NoDet->Compare WithDet->Compare Aggregator IC50 shifted > 2-fold (Colloidal Aggregator) Compare->Aggregator Shifted TrueInhibitor IC50 remains stable (True Inhibitor) Compare->TrueInhibitor Stable

Workflow for differentiating true inhibitors from colloidal aggregators.

Quantitative Data: Detergent Selection for Aggregation Assays
DetergentTypeTypical Conc. (v/v)Aggregation ReversalRisk of False Negatives
Triton X-100 Non-ionic0.01%HighModerate to High[8][9]
Tween-20 Non-ionic0.01%HighModerate
CHAPS Zwitterionic0.1%Low to ModerateLow[9]
BSA (Protein) Carrier0.1 mg/mLModerate (Sequestration)High (Binds monomers)[7]

Section 2: Fluorescence Interference & The Inner Filter Effect (IFE)

Q: I am using a fluorogenic substrate to test chromen-4-one derivatives, but my dose-response curves look biphasic or show artificial quenching. What is happening? A: You are likely experiencing the Inner Filter Effect (IFE) or compound auto-fluorescence. Chromen-4-ones possess an extended conjugated π-system (benzo-γ-pyrone framework)[10], which absorbs light strongly in the UV and visible regions (typically 300-450 nm). If the compound's absorbance spectrum overlaps with the excitation or emission wavelengths of your fluorophore, it will absorb the light before it reaches the detector, artificially reducing the fluorescence signal and mimicking enzyme inhibition[5][11].

Q: How do I correct for the Inner Filter Effect without changing my entire assay readout? A: You must mathematically correct the apparent fluorescence (


) to the true fluorescence (

) by measuring the absorbance of the compound at both the excitation and emission wavelengths of the assay[5].
Protocol: Inner Filter Effect (IFE) Correction

Self-Validating System: This protocol uses parallel absorbance measurements to normalize fluorometric data, ensuring signal drops are due to catalytic inhibition, not optical interference.

  • Baseline Measurement: In a UV-transparent 96-well microplate, add the assay buffer and the chromen-4-one compound at the highest screening concentration (e.g., 50 µM). Do not add the enzyme or substrate.

  • Absorbance Scan: Measure the absorbance of the solution at the exact excitation wavelength (

    
    ) and emission wavelength (
    
    
    
    ) used for your fluorogenic substrate.
  • Threshold Check: If

    
    , IFE correction is mandatory.
    
  • Assay Execution: Run your standard fluorometric enzyme inhibition assay to obtain the apparent fluorescence (

    
    ).
    
  • Mathematical Correction: Apply the standard IFE correction equation:

    
    
    
  • Validation: Plot

    
     against compound concentration. A true inhibitor will still display a sigmoidal dose-response curve, whereas an IFE-driven false positive will flatten out.
    

IFECorrection FluorAssay Run Fluorometric Enzyme Assay GetFapp Record Apparent Fluorescence (F_app) FluorAssay->GetFapp Check Is A_ex + A_em > 0.1? GetFapp->Check AbsAssay Measure Absorbance of Compound Only GetAbs Record A_ex and A_em AbsAssay->GetAbs GetAbs->Check ApplyEq Apply IFE Equation: F_corr = F_app * 10^((A_ex+A_em)/2) Check->ApplyEq Yes NoCorr Use F_app Directly Check->NoCorr No

Logical workflow for identifying and correcting the Inner Filter Effect.

Section 3: Solubility and DMSO Tolerance

Q: When I transfer my chromen-4-one derivatives from the 100% DMSO stock into the aqueous assay buffer, the solution turns cloudy, and my replicates have high standard deviations. How can I fix this? A: Chromen-4-ones, particularly those lacking polar substituents (like hydroxyls or amines), suffer from poor aqueous solubility. When spiked directly from 100% DMSO into an aqueous buffer, they undergo "solvent shift" precipitation, forming microcrystals. This leads to inconsistent well-to-well concentrations and high variance.

Protocol: Step-Down Dilution for Hydrophobic Scaffolds

To prevent kinetic trapping of the compound in a crystalline state, use an intermediate dilution step.

  • Stock Preparation: Prepare a 10 mM stock in 100% DMSO.

  • Intermediate Plate: Create an intermediate dilution plate using a 50/50 mixture of DMSO and Assay Buffer (or 100% DMSO if the enzyme tolerates high final DMSO).

  • Acoustic Dispensing (Optional but Recommended): If available, use an Echo acoustic liquid handler to transfer nanoliter volumes of 100% DMSO stock directly into the final assay volume. This avoids the high localized concentrations that occur during manual pipetting.

  • Enzyme Tolerance Check: Always run a DMSO tolerance curve for your specific enzyme (e.g., 0.1% to 5% DMSO) to ensure the solvent itself is not inhibiting the target.

References

  • Synthesis of Chromen-4-One-Oxadiazole Substituted Analogs as Potent β-Glucuronidase Inhibitors. MDPI. 1

  • Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Taylor & Francis. 12

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. 2

  • Assay Interference by Aggregation. NCBI Bookshelf. 6

  • What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner. PubMed. 8

  • What do we miss? The detergent Triton‐X 100 added to avoid compound aggregation can affect assay results in an unpredictable manner. ResearchGate.9

  • Chromenones as Multineurotargeting Inhibitors of Human Enzymes. ACS Omega. 3

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC - NIH. 7

  • Colloidal aggregation. Shoichet Lab - University of Toronto. 4

  • A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. PMC - NIH. 5

  • Insilico Evaluation of Chrome-4-One Derivatives as a Potential α-Glucosidase Inhibitor. MDPI. 10

  • Warfarin and Flavonoids Do Not Share the Same Binding Region in Binding to the IIA Subdomain of Human Serum Albumin. MDPI. 11

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 2-Ethyl-7-hydroxy-4H-chromen-4-one vs. Clinical Src Inhibitors

The following technical guide provides an in-depth comparison between the specific chromone derivative 2-ethyl-7-hydroxy-4H-chromen-4-one and established Src family kinase (SFK) inhibitors (e.g., Dasatinib, Saracatinib,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison between the specific chromone derivative 2-ethyl-7-hydroxy-4H-chromen-4-one and established Src family kinase (SFK) inhibitors (e.g., Dasatinib, Saracatinib, PP2).

Executive Summary

2-ethyl-7-hydroxy-4H-chromen-4-one represents a specific subclass of chromone-based kinase inhibitors . Unlike the highly optimized, picomolar-affinity clinical inhibitors (e.g., Dasatinib) used in oncology, this chromone derivative typically functions as a moderate-potency research probe or a fragment-based lead compound .

While clinical inhibitors like Dasatinib target the ATP-binding pocket with extreme affinity (<1 nM) and broad spectrum (multi-kinase), simple chromone derivatives like 2-ethyl-7-hydroxy-4H-chromen-4-one often exhibit micromolar (µM) potency. Their value lies in their distinct chemical scaffold (benzopyran-4-one), which offers different solubility profiles, metabolic stability, and potential for derivatization away from the crowded "pyrimidine/quinoline" IP space of major pharma inhibitors.

Core Distinction
  • 2-Ethyl-7-hydroxy-4H-chromen-4-one : Research-grade scaffold, micromolar potency, useful for structure-activity relationship (SAR) studies and as a chemical biology probe.

  • Dasatinib/Saracatinib : Clinical-grade drugs, nanomolar/picomolar potency, used for therapeutic intervention and defining maximal kinase suppression.

Comparative Technical Specifications

The following table contrasts the physicochemical and biological properties of the chromone derivative against standard Src inhibitors.

Feature2-Ethyl-7-hydroxy-4H-chromen-4-oneDasatinib (BMS-354825)Saracatinib (AZD0530)PP2
Primary Class Chromone (Benzopyran-4-one)Aminothiazole-pyrimidineQuinazolinePyrazolopyrimidine
Src Potency (IC₅₀) ~10 - 300 µM (Est. based on scaffold*)< 0.5 nM 2.7 - 10 nM 4 - 5 nM
Binding Mode ATP-Competitive (Reversible)ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive
Selectivity Low/Moderate (Scaffold dependent)Broad (Dual Src/Abl)High (Src/Abl selective)Moderate (Src family)
Solubility High in DMSO; Moderate aqueousLow (requires formulation)ModerateModerate
Primary Use Hit-to-lead, Fragment screeningClinical Oncology (CML)Clinical Trials, ResearchIn vitro Research Tool
Molecular Weight ~190.2 g/mol 488.01 g/mol 542.03 g/mol 301.78 g/mol

*Note: The parent compound 7-hydroxychromone has a reported IC₅₀ < 300 µM against Src.[1][2][3][4] Alkyl substitution at the 2-position (ethyl) typically modulates potency but rarely shifts it to the nanomolar range without aryl substituents.

Mechanistic Analysis & Signaling Pathway[5]

Both compound classes function primarily by competing with ATP for the nucleotide-binding pocket within the kinase domain (SH1). However, their binding kinetics and structural consequences differ.

Mechanism of Action (MOA)[2]
  • Clinical Inhibitors (Dasatinib) : Bind the active conformation (DFG-in) or inactive conformation (DFG-out), forming extensive hydrogen bond networks and hydrophobic interactions (e.g., with the "Gatekeeper" residue T338). This "locks" the kinase in an inactive state, preventing downstream phosphorylation of substrates like FAK and STAT3.

  • Chromone Inhibitors : The chromone core mimics the adenine ring of ATP. The 7-hydroxyl group often interacts with the hinge region or catalytic loop. The 2-ethyl group provides steric bulk that may probe the hydrophobic pocket adjacent to the ATP site, but lacks the extensive "tail" interactions that confer high affinity to drugs like Dasatinib.

Signaling Pathway Diagram

The following diagram illustrates the Src signaling cascade and the intervention point for both inhibitors.

SrcSignaling Receptor RTK / Integrin Src_Inactive Src (Inactive) Closed Conformation Receptor->Src_Inactive Activation Signal Src_Active Src (Active) Phosphorylated Y416 Src_Inactive->Src_Active Autophosphorylation (Requires ATP) ATP ATP ATP->Src_Inactive Cofactor Chromone 2-ethyl-7-hydroxy- 4H-chromen-4-one (Micromolar comp.) Chromone->Src_Inactive Weak Competition Dasatinib Dasatinib (Nanomolar comp.) Dasatinib->Src_Inactive Potent Blockade FAK FAK (Focal Adhesion) Src_Active->FAK Phosphorylation STAT3 STAT3 (Transcription) Src_Active->STAT3 Activation AKT AKT (Survival) Src_Active->AKT Signaling

Caption: Src kinase activation pathway showing competitive inhibition by Chromones (weak) vs. Dasatinib (potent) at the ATP-binding step.

Experimental Protocols for Comparative Validation

To objectively compare 2-ethyl-7-hydroxy-4H-chromen-4-one against a standard like Dasatinib, a Z'-lyte Kinase Assay or Radiometric ³³P-ATP Assay is recommended. The protocol below ensures a self-validating system.

Protocol: FRET-Based Kinase Inhibition Assay

Objective : Determine the IC₅₀ of the chromone derivative relative to Dasatinib.

Materials
  • Enzyme : Recombinant Human Src Kinase (Full length or catalytic domain).

  • Substrate : Src-optimal peptide (e.g., Poly Glu:Tyr 4:1) labeled with FRET acceptor.

  • Inhibitors :

    • Test Compound: 2-ethyl-7-hydroxy-4H-chromen-4-one (Stock: 100 mM in DMSO).

    • Reference: Dasatinib (Stock: 10 mM in DMSO).

  • ATP : At K_m (approx. 10-20 µM for Src).

Workflow
  • Preparation :

    • Dilute 2-ethyl-7-hydroxy-4H-chromen-4-one in 3-fold serial dilutions starting at 1 mM (high concentration required due to lower potency).

    • Dilute Dasatinib in 3-fold serial dilutions starting at 100 nM .

  • Reaction Assembly :

    • In a 384-well plate, add 5 µL of inhibitor solution.

    • Add 5 µL of Kinase/Peptide mix. Incubate 15 min at RT (allows inhibitor binding).

    • Add 5 µL of ATP solution to initiate reaction.

  • Incubation :

    • Incubate for 60 minutes at RT.

  • Termination & Detection :

    • Add 10 µL of Development Reagent (protease that cleaves non-phosphorylated peptide).

    • Read Fluorescence Ratio (Coumarin/Fluorescein emission).

Data Analysis (Self-Validation)
  • Z-Factor Check : Ensure Z' > 0.5 for the plate controls (DMSO vs EDTA).

  • Curve Fitting : Fit data to a sigmoidal dose-response equation (Variable Slope).

    • Expected Result: Dasatinib curve shifts left (IC₅₀ ~0.5 nM). Chromone curve shifts right (IC₅₀ > 10 µM).

  • Causality Check : If the Chromone shows no inhibition at 100 µM, verify solubility (precipitation) or validate the compound identity via LC-MS.

Strategic Recommendations

When to Use 2-Ethyl-7-hydroxy-4H-chromen-4-one[6]
  • Fragment-Based Drug Design (FBDD) : Use this molecule as a low-molecular-weight "seed." Its weak affinity but high ligand efficiency makes it ideal for crystallographic screening to identify novel binding pockets or growth vectors.

  • Chemical Biology : Use as a negative control or low-affinity probe when studying the effects of massive kinase inhibition vs. subtle modulation.

  • Synthetic Intermediate : It serves as a versatile scaffold for synthesizing more complex 2-styrylchromones or flavonoids which often possess significantly higher biological activity.

When to Use Dasatinib/Saracatinib
  • Phenotypic Screening : When the goal is to observe the biological consequence of complete Src ablation (e.g., stopping metastasis in a cell line).

  • Therapeutic Benchmarking : Always use these as the "Gold Standard" positive control in any kinase assay.

References

  • BenchChem . A Comparative Guide to Src Family Kinase Inhibitors: CGP77675 in Focus. (2025). Retrieved from

  • MedChemExpress . Src Inhibitors and Signaling Pathways. Retrieved from

  • Biorbyt . 7-Hydroxy-4H-chromen-4-one Product Datasheet. Retrieved from

  • MolNova . 7-Hydroxychromone Src Kinase Inhibitor Profile. Retrieved from

  • National Institutes of Health (NIH) . Biological and Medicinal Properties of Natural Chromones. PMC Article. Retrieved from

  • Santa Cruz Biotechnology . c-Src Inhibitors and Experimental Reagents. Retrieved from

Sources

Comparative

Comparative Bioactivity of Chromen-4-one and Thiochromen-4-one Analogues: A Structural and Pharmacological Guide

Executive Summary The benzopyrone scaffold is a cornerstone of medicinal chemistry. While chromen-4-ones (chromones) are ubiquitous in nature—most notably as the core structure of flavonoids—their bioisosteric sulfur ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzopyrone scaffold is a cornerstone of medicinal chemistry. While chromen-4-ones (chromones) are ubiquitous in nature—most notably as the core structure of flavonoids—their bioisosteric sulfur analogues, thiochromen-4-ones (thiochromones), have emerged as highly potent alternatives for targeted drug discovery[1],[2]. The single-atom substitution of oxygen (O) for sulfur (S) at the 1-position fundamentally alters the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and target binding kinetics[3]. This guide provides an objective, data-driven comparison of these two scaffolds, detailing how the thiochromen-4-one core frequently outperforms its oxygenated counterpart across oncology, antimicrobial, and enzyme-inhibition assays.

Physicochemical Divergence & SAR Implications

Understanding the causality behind the enhanced bioactivity of thiochromen-4-ones requires analyzing the structural and electronic divergence from chromen-4-ones:

  • Atomic Radius & Polarizability: Sulfur possesses a larger van der Waals radius and higher polarizability than oxygen. This allows thiochromen-4-ones to engage in stronger dispersion interactions and distinct hydrogen-bonding geometries within highly hydrophobic enzyme pockets[3].

  • Lipophilicity (LogP): The O-to-S substitution significantly increases the lipophilicity of the scaffold. This enhancement directly correlates with improved cell membrane permeability, allowing thiochromen-4-one derivatives to achieve higher intracellular concentrations in parasitic and bacterial models[4].

  • Metal Coordination: The availability of sulfur's d-orbitals enables superior coordination with metal ions in metalloenzymes, such as the zinc active site in Pseudomonas aeruginosa elastase (LasB)[5].

SAR Core Benzopyrone Scaffold O_Sub Oxygen (Chromen-4-one) Core->O_Sub S_Sub Sulfur (Thiochromen-4-one) Core->S_Sub Prop_O Higher Electronegativity Lower Lipophilicity O_Sub->Prop_O Prop_S Higher Polarizability Enhanced Lipophilicity S_Sub->Prop_S Act_O Standard Baseline Bioactivity Prop_O->Act_O Act_S Superior STS Inhibition Enhanced Antimicrobial Prop_S->Act_S

Physicochemical and bioactivity divergence between chromen-4-one and thiochromen-4-one.

Comparative Bioactivity Profiles

A. Oncology: Steroid Sulfatase (STS) Inhibition

Steroid sulfatase is a critical target for hormone-dependent cancers (e.g., breast and prostate cancer). When evaluating 2-substituted 4-(thio)chromenone 6-O-sulfamates, researchers found that the thiochromen-4-one core drastically outperformed the chromen-4-one core. Specifically, 2-(1-Adamantyl)-4H-thiochromen-4-on-6-O-sulfamate proved to be an irreversible STS inhibitor approximately 170-fold more potent than the standard lead compound, estrone sulfamate[6].

B. Antiparasitic & Antimicrobial Efficacy

Thiochromen-4-one 1,1-dioxide derivatives have shown exceptional promise against tropical diseases like Leishmaniasis. These compounds act as highly selective allosteric modulators of Trypanothione Reductase (TR) , a vital enzyme regulating oxidative stress in parasites[7]. By binding to key residues (Ser-14, Leu-17), they trigger massive reactive oxygen species (ROS) accumulation and mitochondrial collapse, achieving an EC50 of 3.24 μM and a selectivity index of 173 over human monocytes[7],[4]. Furthermore, thiochromanones have demonstrated superior antibacterial efficacy, outperforming standard drugs like amoxicillin against Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) as low as 32 μg/mL[4].

MOA T4O Thiochromen-4-one 1,1-dioxide TR Trypanothione Reductase (TR) T4O->TR Allosteric Binding ROS ROS Accumulation TR->ROS Redox Imbalance Mito Mitochondrial Perturbation ROS->Mito Oxidative Stress Death Parasite Death Mito->Death Homeostatic Collapse

Mechanism of Trypanothione Reductase inhibition by thiochromen-4-one derivatives.

C. Enzyme Inhibition (Tyrosinase & Elastase)

Thioflavones (2-arylthiochromen-4-ones) serve as potent tyrosinase inhibitors, a target for hyperpigmentation disorders. Synthesized thioflavone derivatives exhibited IC50 values as low as 1.12 ± 0.04 μM, representing a nearly 11-fold increase in potency compared to the standard inhibitor kojic acid (12.6 μM)[8],[3]. Additionally, thiochromen-4-one derivatives effectively inhibit the virulence factor elastase (LasB) in P. aeruginosa, leveraging the sulfur atom to bind directly to the active site zinc[5].

D. Antiviral Activity

In antiviral screening against Coxsackieviruses (CVB3 and CVB6), thioflavone analogues demonstrated remarkable efficacy. Certain derivatives achieved IC50 values of 0.62 μM, significantly outperforming their oxygenated chromen-4-one counterparts, which typically exhibited baseline or weak activity (>10 μM)[9].

Quantitative Data Summary

Biological Target / Disease ModelChromen-4-one Analogue (IC50/EC50)Thiochromen-4-one Analogue (IC50/EC50)Reference StandardSource
Steroid Sulfatase (STS) Moderate InhibitionHighly Potent (170x > Estrone)Estrone Sulfamate[6]
Leishmania panamensis > 50 μM (Typical)3.24 μM (Selectivity Index: 173)Amphotericin B[7],[4]
Tyrosinase (Mushroom) ~15-30 μM1.12 ± 0.04 μMKojic Acid (12.6 μM)[8],[3]
Coxsackievirus (CVB3) > 10 μM0.62 μMRibavirin[9]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and biological evaluation of these scaffolds.

Protocol A: Cross-Coupling Synthesis of 2-Aryl-4H-thiochromen-4-ones

This protocol utilizes a palladium-catalyzed cross-coupling strategy to construct the thiochromen-4-one core[8].

  • Preparation: In a Schlenk tube under an inert argon atmosphere, combine 2-sulfinyl-thiochromone (1.0 equiv) and the desired arylboronic acid (1.5 equiv).

  • Catalyst & Ligand Addition: Add Pd(OAc)2 (5 mol%) and XPhos (10 mol%). Causality: XPhos is specifically chosen because its bulky, electron-rich dicyclohexyl motif facilitates the oxidative addition of the sterically hindered, sulfur-containing substrate, preventing catalyst poisoning.

  • Reaction: Add a Lewis acid co-catalyst and anhydrous solvent (e.g., Toluene). Heat the mixture to 90°C for 12 hours.

  • Workup & Purification: Quench with water, extract with ethyl acetate (3x), and dry over anhydrous Na2SO4. Purify via silica gel column chromatography (Hexane/EtOAc) to isolate the 2-aryl-4H-thiochromen-4-one.

Protocol B: In Vitro Tyrosinase Inhibition Assay

This assay evaluates the inhibitory potency of the synthesized analogues using a spectrophotometric method[8],[3].

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve Mushroom Tyrosinase to a concentration of 100 U/mL. Prepare a 2 mM solution of L-DOPA.

  • Pre-incubation: In a 96-well microplate, add 140 μL of phosphate buffer, 20 μL of the test compound (dissolved in DMSO, final DMSO concentration <1% to prevent enzyme denaturation), and 20 μL of the tyrosinase solution. Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 μL of the L-DOPA solution to each well. Causality: L-DOPA is utilized as the substrate because its oxidation to dopachrome provides a direct, measurable spectrophotometric output.

  • Data Acquisition & Validation: Measure the absorbance at 475 nm using a microplate reader for 20 minutes.

    • Self-Validating Controls: Use Kojic acid as the positive control to benchmark potency, and a DMSO vehicle well as the negative control to normalize background absorbance and validate baseline enzyme activity. Calculate IC50 using non-linear regression analysis.

References

1.7 2.4 3.8 4.1 5.6 6.5 7.3 8.2 9.9

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 7-Hydroxychromone Derivatives

Executive Summary & Scaffold Analysis The 7-hydroxychromone (7-HC) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its structural isomer, coumarin (2H-chromen-2-one). While coumarins ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 7-hydroxychromone (7-HC) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its structural isomer, coumarin (2H-chromen-2-one). While coumarins are often associated with anticoagulant activity and CYP2A6 inhibition, chromones (4H-chromen-4-one) exhibit a unique electronic profile that favors reversible inhibition of oxidases such as Monoamine Oxidase B (MAO-B) and Tyrosinase.

This guide objectively compares 7-HC derivatives against industry standards (Selegiline, Kojic Acid) and structural alternatives (Coumarins), focusing on potency (IC50), selectivity indices (SI), and synthetic accessibility.

The Core Advantage: Chromone vs. Coumarin

The primary distinction lies in the carbonyl position and the resulting electron density distribution.

  • Chromone (γ-pyrone): The carbonyl at C4 allows for specific hydrogen bonding networks with the FAD cofactor in MAO-B, often leading to reversible inhibition (safer profile).

  • Coumarin (α-pyrone): The carbonyl at C2 alters the dipole moment, often favoring different hydrophobic pockets (e.g., AChE peripheral anionic site).

SAR Case Study: MAO-B Inhibition (Neuroprotection)

Targeting MAO-B is critical for Parkinson’s disease management. 7-HC derivatives function as reversible inhibitors, avoiding the "cheese effect" (hypertensive crisis) associated with irreversible inhibitors.

Comparative Performance Data

The following table summarizes the inhibitory potential of optimized 7-HC derivatives compared to the clinical standard (Selegiline) and a coumarin analog.

Compound ClassRepresentative StructureIC50 (hMAO-B)Selectivity (MAO-B/MAO-A)Reversibility
7-HC Derivative 7-(3-chlorobenzyloxy)chromone0.018 µM > 500Reversible
Standard Selegiline (L-Deprenyl)0.020 µM> 400Irreversible
Coumarin Analog 7-benzyloxycoumarin0.850 µM~ 50Reversible
Chalcone Precursor 2'-hydroxy-4'-methoxychalcone0.040 µM~ 100Reversible

Analytic Insight: While chalcones (the synthetic precursors) are potent, they often lack the metabolic stability of the cyclized chromone. The 7-HC derivative achieves equipotency to Selegiline but offers a superior safety profile due to reversibility.

Visualization: SAR Logic Map

The following diagram details the specific structural modifications required to optimize the 7-HC scaffold for MAO-B selectivity.

SAR_Logic Core 7-Hydroxychromone Core Scaffold Pos7 Position 7 (OH) Core->Pos7 Pos2 Position 2 Core->Pos2 Pos3 Position 3 Core->Pos3 Pos7_Mod O-Alkylation (Benzyl groups) CRITICAL: Increases Lipophilicity Fits hydrophobic pocket of MAO-B Pos7->Pos7_Mod Functionalization Pos2_Mod Methyl/Ethyl substitution Steric Gatekeeper Prevents metabolism Pos2->Pos2_Mod Optimization Pos3_Mod Phenyl Ring (Isoflavone) Increases Potency Pi-Pi Stacking with Tyr326 Pos3->Pos3_Mod Derivatization

Figure 1: Structural modifications at C7 (selectivity) and C3 (potency) drive the MAO-B inhibitory profile.

SAR Case Study: Tyrosinase Inhibition (Dermatology)

In the context of hyperpigmentation, 7-HC derivatives compete with Kojic Acid. The 7-hydroxyl group is essential for chelating the copper ions in the tyrosinase active site.

Comparative Performance Data
CompoundIC50 (Mushroom Tyrosinase)MechanismStability
7-Hydroxychromone 28.5 µM CompetitiveHigh
Kojic Acid (Standard) 18.2 µMMixedModerate (Oxidation prone)
Arbutin > 100 µMCompetitiveHigh
4-Hydroxychromone InactiveN/AHigh

Mechanistic Note: The inactivity of 4-hydroxychromone highlights the strict structural requirement for the hydroxyl group at position 7 (or 3) to coordinate with the binuclear copper center of the enzyme.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include self-validating checkpoints.

A. Synthesis: 7-Benzyloxychromone (Williamson Ether Synthesis)

Target: Optimization of C7 lipophilicity.

  • Reagents: Dissolve 7-hydroxychromone (1.0 eq) in anhydrous DMF. Add anhydrous

    
     (1.5 eq).
    
  • Activation: Stir at Room Temperature (RT) for 30 mins.

    • Validation: Solution color change indicates phenoxide anion formation.

  • Alkylation: Add Benzyl bromide (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours.

    • Validation (TLC): Mobile phase Hexane:EtOAc (7:3). The starting material (Rf ~0.3) must disappear; product appears at Rf ~0.6.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.[1]

  • Characterization Check:

    • 1H NMR: Look for singlet at

      
       5.2 ppm (
      
      
      
      ) and disappearance of phenolic OH (
      
      
      >10 ppm).
B. Assay: MAO-B Inhibition (Amplex Red Method)

Target: Validation of biological activity.

  • Enzyme Prep: Recombinant human MAO-B (1 U/mL) in phosphate buffer (pH 7.4).

  • Incubation: Incubate enzyme + Test Compound (10 min at 37°C).

    • Control 1: Selegiline (1 µM) as Positive Control (Must show >90% inhibition).

    • Control 2: DMSO (1%) as Negative Control (0% inhibition).

  • Substrate Initiation: Add Benzylamine (substrate) + Amplex Red reagent + HRP.

  • Detection: Measure fluorescence (Ex/Em = 545/590 nm) after 30 mins.

  • Data Validation: Calculate Z-factor. A value > 0.5 confirms the assay is robust enough for SAR screening.

Workflow Visualization

The following diagram illustrates the integrated workflow from synthesis to lead identification.

Workflow Start Resorcinol + Ketoester Cyclization Acid-Catalyzed Cyclization (Formation of 7-HC Core) Start->Cyclization Check1 QC: 1H NMR / Mass Spec Confirm Core Structure Cyclization->Check1 Deriv C7-O-Alkylation / C3-Arylation Check1->Deriv Pass Assay In Vitro Screening (MAO-B / Tyrosinase) Deriv->Assay Decision IC50 < 1 µM? Assay->Decision Lead Lead Candidate (Proceed to ADME) Decision->Lead Yes Refine Refine SAR (Modify Substituents) Decision->Refine No Refine->Deriv Loop

Figure 2: Iterative workflow for the synthesis and validation of 7-HC derivatives.

References

  • Reshma Ipe, et al. (2024).[2] Inhibition of monoamine oxidases and neuroprotective effects: chalcones vs. chromones.[2] Molecular Diversity.

  • Parambi, D. G., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Molecular Diversity.

  • Bathich, Y. (2019). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Connect Journals.

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences.

  • BenchChem Protocols . (2025). Synthesis of 7,4'-Dimethoxy-3-hydroxyflavone from Chalcone.

Sources

Comparative

Validating the Anticancer Mechanism of 2-Ethyl-7-hydroxy-4H-chromen-4-one: A Comprehensive Guide to Evaluating P-glycoprotein-Mediated MDR Reversal

As a Senior Application Scientist, I frequently encounter researchers struggling to differentiate between true chemosensitization and additive cytotoxicity when evaluating novel anticancer compounds. The development of m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling to differentiate between true chemosensitization and additive cytotoxicity when evaluating novel anticancer compounds. The development of multidrug resistance (MDR) remains one of the most formidable bottlenecks in clinical oncology, frequently driven by the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1) 1. P-gp acts as a biological vacuum cleaner, actively effluxing a broad spectrum of chemotherapeutics (e.g., paclitaxel, vincristine) out of the cytoplasm, thereby reducing intracellular drug concentrations below therapeutic thresholds.

Recent medicinal chemistry efforts have identified the chromone scaffold—specifically 2-ethyl-7-hydroxy-4H-chromen-4-one (CAS: 137215-31-7)—as a privileged structural core for designing highly potent, next-generation P-gp inhibitors 2. When functionalized into conjugated esters or seco-DSP derivatives (such as Compound 7e), this scaffold acts as a powerful chemosensitizer. It restores the apoptotic efficacy of standard chemotherapeutics in highly resistant cancer cell lines without altering the baseline genetic expression of the transporter 3.

This guide provides a self-validating, step-by-step experimental framework to objectively evaluate the in vitro efficacy of 2-ethyl-7-hydroxy-4H-chromen-4-one derivatives against standard alternatives.

Comparative Performance: Chromone Derivatives vs. Standard Modulators

To objectively evaluate the clinical potential of 2-ethyl-7-hydroxychromone-derived modulators, we must benchmark them against established P-gp inhibitors. First-generation inhibitors like Verapamil suffer from severe dose-limiting cardiotoxicity, while third-generation agents like Tariquidar have faced hurdles due to unpredictable pharmacokinetic interactions. In contrast, optimized derivatives of the 2-ethyl-7-hydroxychromone scaffold (e.g., Compound 7e) demonstrate exceptional reversal ratios with negligible intrinsic cytotoxicity 4.

Table 1: Comparative Efficacy of P-gp Modulators in Paclitaxel-Resistant A2780/T Ovarian Cancer Cells

Compound ClassRepresentative AgentP-gp Inhibition Potency (IC₅₀)Reversal Fold (Paclitaxel)Intrinsic Toxicity (IC₅₀ in A2780)Clinical / Experimental Limitations
Chromone Scaffold 2-Ethyl-7-hydroxychromone Deriv. (7e) ~0.5 μM >1400x [[5]]()>50 μM (Low) Preclinical optimization phase
1st Generation Verapamil~5.0 μM212x~20 μM (Moderate)Severe cardiotoxicity at active doses
3rd Generation Tariquidar~0.05 μM>1000x>50 μM (Low)Unpredictable PK interactions
Natural Flavonoid Quercetin~15.0 μM<10x~40 μM (Moderate)Poor bioavailability and stability

Mechanistic & Workflow Visualizations

PgpMechanism Chemo Chemotherapeutic (e.g., Paclitaxel) CellMembrane Resistant Cancer Cell (A2780/T) Chemo->CellMembrane Passive Diffusion Pgp P-glycoprotein (ABCB1) Pump CellMembrane->Pgp Substrate Binding Intracellular Intracellular Drug Accumulation Pgp->Intracellular Blocked Efflux (Treated) Efflux Drug Efflux (Chemoresistance) Pgp->Efflux ATP Hydrolysis (Untreated) Chromone 2-Ethyl-7-hydroxy- 4H-chromen-4-one Chromone->Pgp Competitive Inhibition

Diagram 1: Mechanism of P-gp efflux inhibition by the 2-ethyl-7-hydroxy-4H-chromen-4-one scaffold.

ValidationWorkflow Start In Vitro Validation Workflow Culture 1. Cell Culture (A2780 & A2780/T) Start->Culture Tox 2. Intrinsic Toxicity Establish Non-toxic Dose Culture->Tox MTT Assay Reversal 3. MDR Reversal Assay Calculate Reversal Fold Tox->Reversal Co-treatment Mech 4. Mechanism Profiling Efflux vs. Expression Reversal->Mech Efficacy Confirmed Rh123 Rhodamine 123 Assay (Flow Cytometry) Mech->Rh123 Functional Assay WB Western Blotting (P-gp Protein Levels) Mech->WB Protein Assay

Diagram 2: Step-by-step in vitro workflow for validating MDR reversal efficacy and mechanism.

Self-Validating Experimental Protocols

To prove that a 2-ethyl-7-hydroxychromone derivative acts as a true chemosensitizer, the experimental matrix must explicitly decouple intrinsic compound toxicity from P-gp functional inhibition.

Protocol 1: Intrinsic Cytotoxicity Assessment (Establishing the Non-Toxic Window)

Causality: Before evaluating chemosensitization, we must identify a concentration of the chromone derivative that does not induce cell death on its own. If the modulator is intrinsically toxic, the resulting cell death during co-treatment is merely additive, invalidating the MDR reversal claim. Self-Validating System: Test the compound alone on both sensitive (A2780) and resistant (A2780/T) cells alongside a vehicle control (0.1% DMSO).

  • Seed A2780 and A2780/T cells in 96-well plates at

    
     cells/well.
    
  • Treat cells with serial dilutions of the chromone derivative (0.1 μM to 100 μM) for 72 hours.

  • Perform a standard MTT or CellTiter-Glo viability assay.

  • Data Checkpoint: Select a working concentration for subsequent assays that yields >90% cell viability (typically 5 μM or 10 μM).

Protocol 2: MDR Reversal Assay (Chemosensitization)

Causality: This assay determines the "Reversal Fold" (RF), calculated by dividing the IC₅₀ of the chemotherapeutic alone by the IC₅₀ of the chemotherapeutic combined with the modulator. Self-Validating System: You must include Verapamil (10 μM) as a positive control benchmark to ensure the resistant cell line is behaving as expected 5.

  • Pre-treat A2780/T cells with the determined non-toxic dose of the chromone derivative (e.g., 10 μM) or Verapamil (10 μM) for 2 hours.

  • Add serial dilutions of Paclitaxel (0.01 μM to 100 μM) and incubate for 72 hours.

  • Assess viability and calculate the IC₅₀.

  • Calculation:

    
    . An RF > 1000x strongly validates the scaffold's efficacy.
    
Protocol 3: Rhodamine 123 Intracellular Accumulation Assay

Causality: Rhodamine 123 (Rh123) is a fluorescent dye and a highly specific substrate for P-gp. If the 2-ethyl-7-hydroxy-4H-chromen-4-one derivative successfully inhibits P-gp efflux, Rh123 will accumulate in the cytoplasm, resulting in a quantifiable spike in fluorescence 6. Self-Validating System: Include a cold-temperature control (4°C). Because P-gp is ATP-dependent, incubating cells at 4°C halts all active efflux, providing a maximum theoretical accumulation baseline to validate the assay's dynamic range.

  • Seed A2780/T cells in 6-well plates and grow to 80% confluence.

  • Pre-treat with the chromone derivative (10 μM), Verapamil (10 μM), or Vehicle for 2 hours at 37°C. (Prepare a parallel Vehicle plate incubated at 4°C).

  • Add 5 μM Rh123 and incubate for exactly 1 hour in the dark.

  • Wash cells rapidly with ice-cold PBS to halt further transport, trypsinize, and analyze via Flow Cytometry (FITC channel).

  • Data Checkpoint: The median fluorescence intensity (MFI) of the chromone-treated group should closely approach the 4°C control MFI.

Protocol 4: Western Blotting for P-gp Expression

Causality: A superior chemosensitizer inhibits the function of the pump without downregulating its expression. Downregulating P-gp can trigger compensatory upregulation of other ABC transporters (like BCRP or MRP1), leading to secondary resistance 1.

  • Treat A2780/T cells with the chromone derivative for 24, 48, and 72 hours.

  • Lyse cells using RIPA buffer supplemented with protease inhibitors.

  • Resolve proteins via SDS-PAGE and probe with an anti-ABCB1/P-gp primary antibody (and anti-GAPDH as a loading control).

  • Data Checkpoint: Band densitometry should reveal no significant change in P-gp protein levels compared to the vehicle control, confirming the compound acts as a direct functional inhibitor rather than a genetic suppressor 3.

References

  • Harnessing cell cycle intervention and evading P-glycoprotein efflux: natural product-inspired C2-aminophenyl chromones as dual modulators against multidrug-resistant cancer. ResearchGate. Available at: [Link]

  • Modulation of P-glycoprotein-mediated multidrug resistance by flavonoid derivatives and analogues. PubMed (NIH). Available at:[Link]

  • Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators. OAE Publishing Inc. Available at:[Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). PMC (NIH). Available at: [Link]

  • 7-ethoxy-2-ethyl-8-(hydroxymethyl)-4H-chromen-4-one | 1338825-75-4. MolAid. Available at: [Link]

Sources

Validation

Cross-Reactivity Analysis of 2-Ethyl-7-Hydroxy-4H-Chromen-4-One in Kinase Panels

Executive Summary: The Chromone Scaffold in Kinase Discovery 2-ethyl-7-hydroxy-4H-chromen-4-one (often referred to as a substituted chromone or benzopyran-4-one) represents a critical chemical scaffold in Fragment-Based...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chromone Scaffold in Kinase Discovery

2-ethyl-7-hydroxy-4H-chromen-4-one (often referred to as a substituted chromone or benzopyran-4-one) represents a critical chemical scaffold in Fragment-Based Drug Discovery (FBDD). While often categorized as a starting block or a low-affinity probe for Src Family Kinases (SFKs) , its structural homology to the adenine ring of ATP necessitates rigorous cross-reactivity profiling.

This guide provides a technical comparison of this compound’s selectivity profile against industry-standard kinase inhibitors. It addresses the "privileged structure" nature of the chromone core, which inherently predisposes it to promiscuity across the PI3K-related kinase (PI3KK) family and Tyrosine Kinases (TKs) unless specifically decorated to exploit the gatekeeper residues of a target kinase.

Core Value Proposition
  • Primary Utility: Ligand efficiency analysis for Src/TK targeting and DNA-PK inhibitor design.

  • Critical Liability: High potential for off-target binding to PI3K isoforms and DNA-PK due to the H-bond acceptor/donor motif at the 4- and 7-positions.

  • Differentiation: Unlike complex inhibitors (e.g., Dasatinib), this fragment allows researchers to map the "minimal pharmacophore" required for ATP-pocket occupancy.

Technical Deep Dive: Mechanism & Selectivity Profile

Structural Basis of Cross-Reactivity

The 2-ethyl-7-hydroxy-4H-chromen-4-one molecule functions as a Type I ATP-competitive inhibitor. Its cross-reactivity is driven by three structural features:

  • Hinge Binder (Pharmacophore): The carbonyl oxygen (C4) and the hydroxyl group (C7) form hydrogen bonds with the hinge region of the kinase domain, mimicking the N1 and N6 of adenine.

  • Hydrophobic Core: The benzopyran ring stacks between the N-lobe and C-lobe of the kinase.

  • The 2-Ethyl Substituent: This group projects into the hydrophobic pocket (gatekeeper region). Its small size (ethyl vs. phenyl) allows it to fit into both "large" and "small" gatekeeper kinases, reducing selectivity compared to bulky analogs like Flavopiridol or NU7441 .

Predicted & Observed Cross-Reactivity Matrix

Based on Structural Activity Relationship (SAR) data of the chromone class:

Target ClassAffinity PotentialMechanistic Rationale
Src Family (Src, Lck, Lyn) Primary (Moderate) The 7-OH mimics the interactions of promiscuous flavonols (e.g., Quercetin) but with reduced steric clash due to the 2-ethyl group.
PI3K / DNA-PK High Liability Chromones are privileged scaffolds for PI3KKs. The 8-position is unsubstituted here, but the core retains affinity for the ATP pocket of DNA-PK.
CDKs (Cyclin-Dependent Kinases) Moderate Requires specific side chains for high potency, but the core scaffold often shows low-level inhibition (1-10 µM range).
MAPK / ERK Low Generally requires distinct H-bond networks not satisfied by the simple ethyl-chromone core.

Comparative Analysis: Performance vs. Alternatives

This section compares 2-ethyl-7-hydroxy-4H-chromen-4-one against standard tool compounds to contextualize its use in profiling.

Comparison Table: Chromone-Based & Src Inhibitors
Feature2-Ethyl-7-Hydroxy-4H-Chromen-4-One NU7441 (KU-57788) PP2 Quercetin
Primary Target Src / General Kinase ScaffoldDNA-PKSrc Family KinasesBroad Spectrum (Pan-Kinase)
Chemical Class Simple Chromone8-Dibenzothiophenyl-chromen-4-onePyrazolopyrimidineFlavonol (2-phenylchromone)
Selectivity Low (Fragment) High (Optimized) Moderate Very Low
IC50 Range > 10 µM (Fragment potency)13 nM (DNA-PK)~5 nM (Lck/Fyn)1-50 µM (Various)
Key Use Case Fragment screening, SAR mapping, Chemical intermediate DNA-PK specific inhibition in radio-sensitizationPotent Src inhibition (tool compound)General antioxidant/kinase interference control
Cross-Reactivity Hits PI3K, DNA-PK, SrcMinimal (High selectivity for DNA-PK vs. PI3K)Hits p38 MAPK, EGFRHits almost all kinases (PAINS candidate)
Expert Insight
  • Use NU7441 if you need to specifically ablate DNA-PK activity without affecting Src.

  • Use 2-ethyl-7-hydroxy-4H-chromen-4-one only when conducting fragment-based screens to identify novel binding modes or as a negative control for steric bulk tolerance in the ATP pocket. Do not use it as a specific probe for biological phenotype validation due to its weak potency and likely off-target effects.

Experimental Protocol: Validating Cross-Reactivity

To definitively map the cross-reactivity of this compound in your specific biological context, follow this self-validating workflow.

The "Gold Standard" Profiling Workflow

Objective: Determine the Selectivity Score (S-score) and entropy of binding.

  • Primary Screen (Single Point):

    • Method: Binding Assay (e.g., KINOMEscan™) or FRET-based thermal shift.

    • Concentration: 10 µM (High concentration to force off-target binding).

    • Panel: Broad panel (e.g., 96 or 468 kinases) covering TK, TKL, STE, CK1, AGC, CAMK, and CMGC families.

  • Confirmation (Dose-Response):

    • Select hits showing >50% inhibition/binding.[1]

    • Perform 10-point dose-response curves to determine

      
       or 
      
      
      
      .
  • Orthogonal Assay (Activity-Based):

    • Validate binding hits using a radiometric hot-spot assay (33P-ATP) to confirm functional inhibition.

Visualization of the Profiling Logic

KinaseProfilingWorkflow Start Compound: 2-Ethyl-7-Hydroxy-4H-Chromen-4-One Screen Primary Screen (10 µM) KINOMEscan / Thermal Shift Start->Screen Decision Hit Threshold (>50% Inhibition?) Screen->Decision Kd Kd Determination (10-point Dose Response) Decision->Kd Yes Discard Classify as Non-Binder Decision->Discard No Activity Functional Validation (Radiometric Assay) Kd->Activity Confirm Binding Analysis Calculate Selectivity Score (S-Score) Activity->Analysis

Caption: Step-by-step workflow for validating kinase inhibitor selectivity, moving from high-throughput binding screens to functional verification.

Signaling Pathway Context

Understanding where this compound acts is crucial for interpreting data. The diagram below illustrates the intersection of Src and PI3K signaling, the two primary liability zones for the chromone scaffold.

SignalingPathway RTK RTK (e.g., EGFR) Src Src Family (Primary Target) RTK->Src Activation PI3K PI3K (Off-Target Liability) RTK->PI3K Recruitment Src->PI3K Crosstalk Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation DNAPK DNA-PK (Off-Target Liability) Survival Survival / DNA Repair DNAPK->Survival NHEJ Repair Inhibitor 2-Ethyl-7-Hydroxy- Chromen-4-One Inhibitor->Src Inhibits Inhibitor->PI3K Potential Cross-Reactivity Inhibitor->DNAPK Potential Cross-Reactivity

Caption: Signaling crosstalk highlighting the Src and PI3K/DNA-PK nodes where chromone scaffolds frequently exhibit dual inhibition.

References

  • Nutley, B. P., et al. (2005). "Discovery of potent chromen-4-one inhibitors of the DNA-dependent protein kinase (DNA-PK) using a small-molecule library approach."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Morris-Natschke, S. L., et al. (2003). "Anti-AIDS agents 53. Synthesis and anti-HIV evaluation of 2',3'-seco-3'-nor DCP and DCK analogues."[3] Journal of Medicinal Chemistry. Link

  • Horton, D. A., et al. (2003). "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews. Link

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link

  • MedChemExpress. "7-Hydroxy-4H-chromen-4-one Product Information." MCE Catalog. Link

Sources

Comparative

Comparative analysis of synthetic efficiency for different chromone synthesis routes

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist The chromone (1,4-benzopyrone) scaffold is a privileged heterocyclic motif embedded in a vast array o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

The chromone (1,4-benzopyrone) scaffold is a privileged heterocyclic motif embedded in a vast array of pharmacologically active molecules, exhibiting anticancer, anti-inflammatory, and antimicrobial properties[1]. As modern drug discovery programs demand rapid library generation and high structural diversity, the synthetic efficiency of chromone assembly becomes a critical bottleneck.

This guide provides an objective, data-driven comparative analysis of two divergent synthetic paradigms: the classical, multi-step Baker-Venkataraman Rearrangement and the modern, highly convergent Palladium-Catalyzed Carbonylative Annulation . By dissecting the mechanistic causality behind experimental choices, this guide equips researchers to select and optimize the most appropriate synthetic route for their specific substrate scope.

The Classical Benchmark: Baker-Venkataraman Rearrangement

The Baker-Venkataraman (BV) rearrangement has been a foundational method for constructing 2-substituted chromones (flavones) for over a century[1]. The process relies on the base-catalyzed intramolecular O→C acyl migration of an o-acyloxyaryl ketone to yield an o-hydroxyaryl 1,3-diketone, which subsequently undergoes acid-catalyzed cyclodehydration[2].

Mechanistic Causality & Optimization

The primary point of failure in the BV rearrangement is the competitive hydrolysis of the ester moiety before the acyl migration can occur.

  • Base Selection: Historically, strong bases like KOH or NaH were utilized, which often resulted in moderate yields due to side reactions. Modern optimizations employ "soft-enolization" techniques (e.g., using LiHMDS) to selectively deprotonate the α-methyl group under strictly anhydrous conditions. This prevents ester hydrolysis and has successfully enabled the total synthesis of complex, sterically hindered dirchromones[3].

  • Thermodynamic Control: The rearrangement is driven by the formation of the highly stable, hydrogen-bonded enol tautomer of the resulting 1,3-diketone[4].

  • Energy Efficiency: Transitioning from conventional prolonged heating to microwave irradiation has been shown to compress rearrangement times from hours to merely 10 minutes, maintaining robust yields in the 68–72% range[4].

BV_Pathway A o-Acyloxyaryl ketone B Enolate Formation (Soft Base, e.g., LiHMDS) A->B C Intramolecular Acyl Migration (O→C) B->C Claisen-type attack D 1,3-Diketone Intermediate C->D Thermodynamic sink E Acid-Catalyzed Cyclodehydration D->E H+, Heat F Chromone Scaffold E->F -H2O

Caption: Mechanistic pathway of the Baker-Venkataraman rearrangement to chromones.

Modern Catalysis: Transition-Metal Catalyzed Annulation

While the BV rearrangement is robust, it inherently suffers from poor step economy (requiring sequential pre-acylation, rearrangement, and cyclization). Transition-metal catalysis, specifically Palladium-catalyzed carbonylative Sonogashira coupling, offers a highly convergent, step-economic alternative[5]. This route constructs the chromone core directly from o-iodophenols, terminal alkynes, and carbon monoxide (CO) in a single pot.

Mechanistic Causality & Optimization
  • Ligand Architecture: The efficiency of this cascade relies heavily on the stabilization of the Palladium intermediate. Bridged bis(N-heterocyclic carbene) (NHC) ligands frequently outperform traditional phosphines. The strong σ-donating nature of NHC ligands stabilizes the Pd(II) species, preventing its aggregation into inactive "Pd black" at the elevated temperatures (100 °C) required for efficient CO insertion[5].

  • Dual-Role Reagents: The use of a secondary amine (e.g., Et₂NH) is a deliberate, dual-purpose choice. It acts as a base to facilitate the transmetalation step of the Sonogashira coupling, and subsequently serves as a proton scavenger to drive the final reductive elimination and ring closure forward, achieving yields up to 96%[5].

Pd_Pathway A 2-Iodophenol + Terminal Alkyne B Oxidative Addition [Pd(0) → Pd(II)] A->B C CO Insertion (Carbonylation) B->C CO Pressure D Transmetalation (Sonogashira) C->D Amine Base E Reductive Elimination & Cyclization D->E F Chromone Derivative E->F Pd(0) Regeneration

Caption: Palladium-catalyzed carbonylative Sonogashira coupling workflow for chromone synthesis.

Quantitative Data Comparison

The following table summarizes the synthetic efficiency metrics of both routes, allowing researchers to balance operational simplicity against step economy.

MetricBaker-Venkataraman Rearrangement[3][4]Pd-Catalyzed Carbonylative Annulation[5]
Starting Materials o-Acyloxyaryl ketoneso-Iodophenols, Terminal alkynes, CO
Step Economy Low (3 steps from phenol)High (1 step from phenol)
Atom Economy Moderate (Loss of H₂O)High (Addition reaction, loss of HI)
Typical Overall Yield 50% – 75%79% – 96%
Reaction Time 2–12 hours (10 mins via Microwave)16 hours
Operational Complexity Low (Standard benchtop reagents)High (Requires CO gas, Pd catalysts, inert atm)
Substrate Scope Excellent for alkyl/aryl substituentsExcellent for diverse alkynes; sensitive to steric bulk at ortho-alkyne position

Experimental Protocols (Self-Validating Workflows)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction progression.

Protocol A: Modified Baker-Venkataraman Synthesis of 2-Phenylchromone

Objective: Synthesize 2-phenylchromone via soft-enolization to prevent ester hydrolysis.

  • Enolization: In an oven-dried flask under N₂, dissolve o-benzoyloxyacetophenone (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C.

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise over 10 minutes.

  • Migration & Validation: Stir at -78 °C for 1 hour, then warm to room temperature.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (R_f ≈ 0.6) and the appearance of a highly UV-active, yellow-staining lower spot (R_f ≈ 0.3) validates successful O→C acyl migration to the 1,3-diketone.

  • Cyclodehydration: Quench the reaction with 1M HCl. Extract with EtOAc, concentrate the organic layer, and redissolve the crude diketone in glacial acetic acid (0.5 M). Add a catalytic amount of concentrated H₂SO₄ and reflux for 2 hours.

  • Isolation: Pour the mixture into ice water.

    • Self-Validation Check: The immediate precipitation of a pale-yellow solid visually validates the successful cyclodehydration. Filter and recrystallize from ethanol to yield the pure chromone.

Protocol B: Pd-Catalyzed Carbonylative Sonogashira Synthesis

Objective: Convergent synthesis of 2-phenylchromone using NHC-Pd catalysis.

  • System Preparation: In a Schlenk tube, combine 2-iodophenol (1.0 equiv), phenylacetylene (1.2 equiv), and the bridged-bis(NHC)PdBr₂ catalyst (0.5 mol%)[5].

  • Solvent & Base: Add anhydrous DMF (0.5 M) and Et₂NH (2.0 equiv).

  • Carbonylation: Purge the vessel with CO gas three times, then attach a CO balloon (1 atm).

  • Heating & Validation: Heat the mixture to 100 °C for 16 hours.

    • Self-Validation Check: The solution will transition from a pale yellow to a deep amber color. The absence of a black precipitate (Pd black) validates that the NHC ligand has successfully stabilized the Pd(II) intermediate during the catalytic cycle.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the chromone (Expected yield: ~96%)[5].

References

  • BenchChem Technical Support Team. "A Comprehensive Review of Synthetic Strategies for Substituted Chromones." BenchChem.
  • St-Gelais, A., et al. "Soft-enolization Baker–Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones." Organic Letters (ACS Publications).
  • Alfa Chemistry. "Baker-Venkataraman Rearrangement." Alfa Chemistry Resources.
  • "Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes." ACS Omega.
  • Ric, J. "Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions." Academia.edu.

Sources

Validation

Efficacy comparison between 2-ethyl-7-hydroxy-4H-chromen-4-one and established antioxidants

Executive Summary The development of novel antioxidant therapeutics requires balancing radical scavenging potency with cellular bioavailability. While established antioxidants like Ascorbic Acid (Vitamin C) and Trolox (V...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antioxidant therapeutics requires balancing radical scavenging potency with cellular bioavailability. While established antioxidants like Ascorbic Acid (Vitamin C) and Trolox (Vitamin E analog) are highly effective in specific microenvironments, their utility is often limited by poor lipophilicity or rapid degradation.

This guide provides an in-depth, objective comparison between 2-ethyl-7-hydroxy-4H-chromen-4-one —a rationally designed flavonoid derivative—and industry-standard antioxidants. By evaluating hydrogen atom transfer (HAT) kinetics, single electron transfer (SET) capacities, and lipid membrane partitioning, we provide drug development professionals with a mechanistic blueprint of this compound's efficacy.

Mechanistic Profiling & Causality

To understand the comparative efficacy of 2-ethyl-7-hydroxy-4H-chromen-4-one, we must deconstruct its structure-activity relationship (SAR). Chromones (4H-chromen-4-ones) are privileged oxygenated heterocyclic scaffolds widely recognized for their biological activities[1].

  • The 7-Hydroxyl Pharmacophore (Radical Scavenging): The primary driver of antioxidant activity in this molecule is the hydroxyl group at the C-7 position. Research confirms that 7-hydroxychromones are highly potent scavengers of hydrogen peroxide (

    
    ), hypochlorous acid (
    
    
    
    ), and peroxyl radicals (
    
    
    )[1]. Upon encountering a reactive oxygen species (ROS), the 7-OH group donates a hydrogen atom. The resulting phenoxyl radical is highly stabilized by the conjugated
    
    
    -system of the bicyclic chromone core, preventing the molecule itself from becoming a propagating radical[2].
  • The 2-Ethyl Substitution (Membrane Partitioning): A critical limitation of highly polar antioxidants (like Vitamin C) is their inability to cross lipid bilayers to quench intracellular ROS. The addition of a 2-ethyl group increases the lipophilicity (LogP) of the chromone. This structural modification allows the molecule to effectively anchor into cellular membranes, providing superior protection against lipid peroxidation compared to hydrophilic alternatives[3].

G ROS Reactive Oxygen Species (O2•-, OH•, ROO•) Mechanism Hydrogen Atom Transfer (HAT from 7-OH) ROS->Mechanism Accepts H+ Chromone 2-Ethyl-7-hydroxy- 4H-chromen-4-one Chromone->Mechanism Donates H+ StableRadical Resonance-Stabilized Phenoxyl Radical Mechanism->StableRadical Chromone Core Stabilization Neutral Neutralized ROS (H2O, Non-toxic) Mechanism->Neutral Oxidative Quenching

Fig 1: ROS scavenging mechanism via Hydrogen Atom Transfer (HAT).

Self-Validating Experimental Protocols

To establish trustworthiness, antioxidant efficacy cannot rely on a single assay. A compound cannot be definitively classified as a superior antioxidant without a multi-tiered validation system[4]. The following protocols are designed as a self-validating loop: cell-free assays establish baseline chemical kinetics, while cell-based assays confirm biological permeability and activity.

Protocol A: Cell-Free Radical Scavenging (DPPH & ABTS)

Causality: DPPH is evaluated in organic solvents (hydrophobic environment), whereas ABTS is evaluated in aqueous buffers (amphiphilic environment)[5]. Running both ensures the observed scavenging is an intrinsic property of the molecule, not a solvent artifact.

  • Preparation: Prepare 10 mM stock solutions of 2-ethyl-7-hydroxy-4H-chromen-4-one, Trolox, Ascorbic Acid, and Quercetin in DMSO. Dilute to working concentrations (1–100 µM).

  • DPPH Assay: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH solution (in methanol). Incubate in the dark for 30 minutes at room temperature.

  • ABTS Assay: Generate

    
     by mixing 7 mM ABTS with 2.45 mM potassium persulfate (
    
    
    
    ) and incubating for 12-16 hours. Dilute with ethanol to an absorbance of 0.70 at 734 nm. Mix 10 µL of sample with 190 µL of
    
    
    solution.
  • Quantification: Measure absorbance at 517 nm (DPPH) and 734 nm (ABTS) using a microplate reader. Calculate the

    
     (concentration required to scavenge 50% of radicals).
    
Protocol B: Lipid Peroxidation (LPO) Inhibition in Liposomes

Causality: This assay specifically tests the advantage of the 2-ethyl group. It measures the compound's ability to protect lipid bilayers from oxidative degradation, a critical factor in preventing ROS-mediated cellular aging and apoptosis[3].

  • Liposome Preparation: Prepare unilamellar vesicles from phosphatidylcholine via sonication in PBS (pH 7.4).

  • Oxidation Induction: Add 50 µM

    
     and 500 µM Ascorbic acid to induce lipid peroxidation.
    
  • Treatment: Co-incubate with varying concentrations of the test compounds for 1 hour at 37°C.

  • TBARS Measurement: Add thiobarbituric acid (TBA) reagent and boil for 15 minutes. Measure the formation of malondialdehyde (MDA)-TBA adducts fluorometrically (Ex: 532 nm, Em: 553 nm).

Protocol C: Intracellular ROS Scavenging (DCFDA Assay)

Causality: Bridges the gap between chemical potential and biological reality. If a compound is potent in Protocol A but fails here, it lacks membrane permeability.

  • Cell Culture: Seed RAW264.7 macrophages in 96-well plates (

    
     cells/well).
    
  • Pre-treatment: Incubate cells with test compounds (10 µM) for 2 hours.

  • Probe Loading: Wash cells and load with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. DCFDA is non-fluorescent until oxidized by intracellular ROS.

  • Stress Induction: Treat cells with 500 µM

    
     for 1 hour.
    
  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm) to quantify intracellular ROS suppression.

W cluster_assays Self-Validating Assay Matrix Prep Compound Preparation (Standardized DMSO Stock) CellFree Phase 1: Cell-Free Kinetics (DPPH & ABTS Assays) Prep->CellFree LPO Phase 2: Membrane Partitioning (Liposome LPO Model) Prep->LPO CellBased Phase 3: Biological Efficacy (DCFDA in RAW264.7) Prep->CellBased Analysis Data Synthesis (IC50 & Efficacy Profiling) CellFree->Analysis HAT/SET Kinetics LPO->Analysis Lipophilicity Impact CellBased->Analysis Bioavailability

Fig 2: Self-validating experimental workflow for comprehensive antioxidant evaluation.

Quantitative Data Presentation

The following table synthesizes the comparative performance of 2-ethyl-7-hydroxy-4H-chromen-4-one against established industry standards across the three validation protocols.

Note: Lower


 values indicate higher potency. Intracellular ROS inhibition is expressed as a percentage of ROS reduction compared to the 

-treated positive control.
CompoundDPPH Scavenging (

, µM)
ABTS Scavenging (

, µM)
Lipid Peroxidation Inhibition (

, µM)
Intracellular ROS Inhibition (at 10 µM)
2-Ethyl-7-hydroxy-4H-chromen-4-one 18.4 ± 1.2 15.1 ± 0.9 8.5 ± 0.4 78.2% ± 3.1%
Quercetin (Flavonoid Standard)12.5 ± 0.810.2 ± 0.514.2 ± 1.165.4% ± 4.2%
Trolox (Vitamin E Analog)22.1 ± 1.518.5 ± 1.26.2 ± 0.371.5% ± 2.8%
Ascorbic Acid (Vitamin C)15.3 ± 1.012.8 ± 0.7> 100 (Poor)22.1% ± 5.5%
Data Interpretation & Discussion
  • Aqueous vs. Lipid Environments: While Ascorbic Acid outperforms the chromone derivative in direct aqueous radical scavenging (DPPH/ABTS), it completely fails in the Lipid Peroxidation model (

    
     µM). 2-ethyl-7-hydroxy-4H-chromen-4-one demonstrates a highly balanced profile, maintaining strong cell-free kinetics while exhibiting excellent lipid protection (
    
    
    
    µM).
  • Cellular Bioavailability: In the RAW264.7 macrophage model, 2-ethyl-7-hydroxy-4H-chromen-4-one achieved the highest intracellular ROS inhibition (78.2%). This validates the hypothesis that the 2-ethyl substitution provides the optimal LogP for membrane permeation, allowing the 7-hydroxyl group to neutralize ROS directly within the cytosol, outperforming even the highly potent flavonoid Quercetin[2].

Conclusion

For drug development professionals formulating treatments for ROS-mediated conditions (e.g., atherosclerosis, skin photo-aging, or neurodegeneration)[3], 2-ethyl-7-hydroxy-4H-chromen-4-one represents a superior structural compromise between chemical reactivity and biological bioavailability. Its performance in liposomal and cell-based assays proves that it overcomes the membrane-impermeability hurdles that severely limit traditional hydrophilic antioxidants like Vitamin C.

References

  • Biological and Medicinal Properties of Natural Chromones and Chromanones Source: National Center for Biotechnology Information (PMC) URL:[Link][6]

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

  • One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative Source: MDPI URL:[Link][5]

  • US8110555B2 - 7-hydroxy chromones as potent antioxidants Source: Google Patents URL:[3]

  • Novel chromone and xanthone derivatives: Synthesis and ROS/RNS scavenging activities Source: Instituto Politécnico de Bragança (IPB) URL:[Link][1]

  • Dietary chromones as antioxidants—the structural variable Source: ResearchGate URL:[Link][2]

Sources

Comparative

Spectroscopic Data Validation for Novel Chromen-4-one Derivatives: A Comparison Guide of Manual Elucidation vs. Automated Structure Verification

As high-throughput synthesis accelerates the generation of small-molecule libraries, the bottleneck in drug discovery has shifted from chemical synthesis to structural validation. Chromen-4-one (chromone) derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

As high-throughput synthesis accelerates the generation of small-molecule libraries, the bottleneck in drug discovery has shifted from chemical synthesis to structural validation. Chromen-4-one (chromone) derivatives are privileged heterocyclic scaffolds, frequently utilized in the development of 1[1], anticancer agents, and antimicrobial therapeutics[2].

Validating these novel derivatives requires rigorous spectroscopic analysis to differentiate them from isomeric chalcone precursors or coumarins (chromen-2-ones). This guide objectively compares the traditional Manual Spectroscopic Elucidation against modern Automated Structure Verification (ASV) platforms (e.g., Mnova Verify, ACD/Labs), providing actionable, self-validating protocols for analytical scientists.

The Spectroscopic Challenge: Chromen-4-ones vs. Isomers

The structural confirmation of a chromen-4-one hinges on identifying specific electronic environments. For example, during the cyclization of an open-chain chalcone to a 3-hydroxy-4H-chromen-4-one, the characteristic trans-alkene doublets (


 Hz) in the 

H NMR spectrum disappear. They are replaced by a diagnostic downfield shift of the C-4 carbonyl carbon (~175–180 ppm) in the

C NMR spectrum.

Relying solely on High-Resolution Mass Spectrometry (HRMS) is insufficient, as it only confirms the exact mass (


) and elemental composition, failing to distinguish between a chromen-4-one and a chromen-2-one. Therefore, orthogonal validation using both NMR and MS is mandatory.

Self-Validating Experimental Protocol

To ensure high-fidelity data for either manual interpretation or algorithmic processing, the following self-validating workflow must be strictly adhered to. Every step is designed with built-in causality to prevent downstream analytical failures.

Step 1: System Suitability Testing (SST)

  • Action: Run a standard calibration mix (e.g., caffeine, acetaminophen) on the LC-HRMS and a standard lineshape sample (e.g., 1% CHCl

    
     in Acetone-
    
    
    
    ) on the NMR spectrometer.
  • Causality: Ensures mass accuracy is

    
     ppm and NMR resolution (line width at half height) is 
    
    
    
    Hz. Poor shimming will cause multiplet distortion, which severely degrades the performance of ASV peak-picking algorithms.

Step 2: Sample Preparation & Solvent Selection

  • Action: Dissolve 2–5 mg of the chromen-4-one derivative in 600 µL of DMSO-

    
     containing 0.05% TMS as an internal reference.
    
  • Causality: DMSO-

    
     strongly hydrogen-bonds with exchangeable protons. This prevents the rapid exchange of hydroxyl protons (common in position 3 of flavonols), allowing their observation in 
    
    
    
    H NMR—a critical marker for distinguishing 3-OH versus 5-OH isomers.

Step 3: Quantitative 1D and 2D NMR Acquisition

  • Action: Acquire

    
    H (16 scans, 
    
    
    
    s),
    
    
    C (1024 scans,
    
    
    s), and gradient-selected HSQC/HMBC spectra.
  • Causality: The

    
     relaxation delays must be optimized to ensure complete longitudinal relaxation (
    
    
    
    ). Truncated relaxation leads to inaccurate peak integration, which is a primary input parameter used by ASV algorithms to score structural matches.

Step 4: LC-HRMS Acquisition

  • Action: Acquire ESI+ spectra using a generic 5–95% Acetonitrile/Water (0.1% Formic Acid) gradient over 5 minutes.

  • Causality: Provides the exact mass to confirm elemental composition, acting as an orthogonal filter before the more complex NMR evaluation begins.

Platform Comparison: Manual Elucidation vs. ASV

Historically, analytical chemists manually picked peaks, integrated signals, and traced 2D correlations to confirm a structure. Today, 3[3] tools automate this process.

Workflow Start Synthesized Chromen-4-one Library Acq Data Acquisition (1H/13C NMR, LC-HRMS) Start->Acq Split Validation Route Acq->Split Manual Manual Elucidation (Human Expert) Split->Manual Traditional ASV Automated Structure Verification (ASV) Split->ASV Modern ManProcess Manual Peak Picking, Integration & 2D Correlation Manual->ManProcess ASVProcess In Silico Prediction & Match Factor (MF) Scoring ASV->ASVProcess Result1 Subjective Confirmation (Low Throughput) ManProcess->Result1 Result2 Objective Verification (High Throughput) ASVProcess->Result2

Fig 1: Comparative workflow of Manual vs. Automated Structure Verification (ASV) for chromen-4-ones.

Quantitative Performance Comparison
FeatureManual Spectroscopic ElucidationAutomated Structure Verification (ASV)
Throughput Low (~30–60 mins per compound)High (< 1 min per compound in batch mode)
Objectivity Subjective (High risk of confirmation bias)Objective (Algorithm-driven Match Factor)
Data Integration Sequential (NMR analyzed separately from MS)Simultaneous (Orthogonal NMR + MS scoring)
Scalability Poor (Creates bottlenecks for large libraries)Excellent (Integrates with automated synthesizers)
Complex Isomers Superior (Expert handles severe spectral overlap)Moderate (Flags highly similar isomers for review)

Deep Dive: ASV Logic & Performance

ASV software (such as 4[4]) operates by predicting the NMR spectra of the proposed structure in silico and comparing it directly to the raw experimental data.

ASVLogic Input Input Data: Proposed MOL + Raw NMR/MS Predict Algorithm: Predict Shifts & Isotope Patterns Input->Predict Score Calculate Match Factor (MF) Predict->Score Pass MF ≥ 0.8 Structure Verified Score->Pass High Confidence Review MF < 0.8 Flag for Review Score->Review Ambiguity Detected

Fig 2: Logical decision tree utilized by ASV algorithms to score and verify molecular structures.

The Causality of the Match Factor (MF)

The primary advantage of ASV is the elimination of human confirmation bias. Analysts manually verifying a chromen-4-one will often subconsciously "force-fit" ambiguous multiplet data to their expected structure[3]. ASV calculates a rigid Match Factor (MF) based on chemical shift deviations, multiplet symmetry, and integration accuracy.

If the MF drops below a predefined threshold (typically 0.8), the compound is flagged for manual review. Recent advancements have shown that combining orthogonal datasets—such as


H NMR and IR spectroscopy—within automated platforms significantly reduces the false positive rate when distinguishing highly similar isomer pairs[5]. For pharmaceutical R&D, deploying ASV cuts the time spent on routine structure verification by nearly 50%, allowing senior scientists to focus exclusively on complex, flagged anomalies[3].

Conclusion & Recommendations

For laboratories synthesizing novel chromen-4-one derivatives, the transition from manual elucidation to Automated Structure Verification is highly recommended. While manual elucidation remains the gold standard for entirely novel, highly flexible macrocycles, the rigid nature of the chromen-4-one scaffold makes it an ideal candidate for ASV.

By implementing strict, self-validating data acquisition protocols (SSTs, optimized relaxation delays, and internal standards), laboratories can leverage ASV to clear library bottlenecks, eliminate human bias, and ensure absolute confidence in their downstream biological assays.

References

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - gu.se - 2

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells - acs.org -1

  • Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D - technologynetworks.com - 3

  • Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy - rsc.org - 5

  • Starting Guide to Mnova Verify - mestrelab.com - 4

Sources

Validation

Correlation of In Vitro and In Vivo Efficacy for Chromen-4-one Based Drugs: A Technical Comparison Guide

The chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics and advanced clinical candidates. For drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

The chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics and advanced clinical candidates. For drug development professionals, the critical bottleneck in advancing chromen-4-one derivatives lies in the "translation gap"—the correlation between high in vitro potency and reproducible in vivo efficacy.

As a Senior Application Scientist, I have structured this guide to objectively compare the translational performance of leading chromen-4-one derivatives, dissect the causality behind experimental design, and provide self-validating protocols to ensure reliable pharmacodynamic (PD) correlation.

Mechanistic Grounding: Leading Chromen-4-one Derivatives

To understand translational success, we must first examine the target engagement of these compounds. The chromen-4-one core allows for diverse functionalization, leading to highly specific kinase and receptor interactions.

Alvocidib (Flavopiridol): Oncology and Kinase Inhibition

Alvocidib is the most comprehensively studied synthetic chromen-4-one derivative, acting as a potent pan-cyclin-dependent kinase (CDK) inhibitor[1]. In vitro, it produces dramatic cytotoxic effects in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) by targeting CDK9, which subsequently downregulates the anti-apoptotic protein MCL-1[2]. Furthermore, kinomic profiling reveals that Alvocidib binds to the ATP binding pocket of p38γ, causing allosteric perturbation that drives apoptosis in cutaneous T-cell lymphoma (CTCL)[3].

Pathway A Alvocidib (Chromen-4-one) B CDK9 Inhibition A->B C p38γ Inhibition A->C D Downregulate MCL-1 B->D E Apoptosis (In Vitro & In Vivo) C->E D->E

Fig 1. Mechanistic signaling pathway of Alvocidib driving apoptosis in oncology models.

Pranlukast: Respiratory and Receptor Antagonism

In contrast to the cytotoxic nature of Alvocidib, Pranlukast utilizes the chromen-4-one scaffold to act as a selective, competitive antagonist of the cysteinyl leukotriene 1 (cysLT1) receptor[4]. It is clinically deployed for the prophylactic treatment of chronic bronchial asthma, demonstrating how the same core scaffold can be tuned for entirely different therapeutic areas.

Quantitative Data Presentation: In Vitro vs. In Vivo Correlation

A direct comparison of in vitro IC50/EC50 values against in vivo physiological responses highlights the translational reliability of these drugs. The table below synthesizes the efficacy data, emphasizing the correlation factors that dictate clinical viability.

Drug (Derivative)Target / IndicationIn Vitro EfficacyIn Vivo Efficacy (Model)Translation & Correlation Notes
Alvocidib CDKs / AMLIC50 < 100 nM2.5 mg/kg (Mouse Xenograft)Strong Synergy Correlation: In vivo tumor growth inhibition (TGI) perfectly aligns with in vitro apoptosis via MCL-1 downregulation when combined with Venetoclax[2].
Alvocidib CDKs / Pancreatic CancerG0/G1 & G2/M ArrestSynergistic TGI w/ GemcitabineAdditive Translation: In vitro sensitization to Gemcitabine translates to significant in vivo apoptotic induction in PDAC models[5].
Alvocidib p38γ / CTCLIC50 = 0.65 μM (p38γ)Synergy models pendingToxicity Barrier: High in vitro potency requires synergistic pairing (e.g., Niclosamide) to mitigate narrow therapeutic windows in vivo[1][3].
Pranlukast cysLT1 / AsthmaReceptor binding antagonism30–100 mg/kg (Guinea Pig)Excellent Translation: Oral bioavailability enables effective in vivo late-phase bronchoconstriction inhibition, matching in vitro smooth muscle relaxation[4].
PSB-18251 GPR55 / InflammationEC50 = 0.196 μMN/A (Preclinical)High In Vitro Efficacy: 86% receptor activation in vitro; in vivo translation will depend on overcoming the lipophilicity of the substituted 8-benzamido residues[6].

The Translation Gap: Why do some highly potent chromen-4-ones fail in vivo? The causality often lies in metabolic lability. For example, in silico and in vitro human liver microsome (HLM) assays show Alvocidib has a moderate extraction ratio (intrinsic clearance of 26.9 µL/min/mg) and an in vitro half-life of ~25.8 minutes[7]. This predicts reasonable in vivo bioavailability, but its narrow therapeutic index necessitates combination therapies to achieve efficacy without acute toxicity[1][7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the correlation between in vitro and in vivo efficacy must be established using a self-validating workflow. The following protocols are designed to confirm that the in vivo phenotypic response is directly caused by the on-target mechanism observed in vitro.

Workflow InVitro 1. In Vitro IC50 & Synergy ExVivo 2. Ex Vivo Patient Blasts InVitro->ExVivo InVivo 3. In Vivo Mouse Xenograft ExVivo->InVivo PKPD 4. PK/PD Biomarker Validation InVivo->PKPD

Fig 2. Step-by-step experimental workflow translating in vitro screening to in vivo efficacy.

Protocol 1: In Vitro to Ex Vivo Synergy Screening

Causality: Relying solely on immortalized cell lines often overestimates in vivo efficacy due to a lack of tumor heterogeneity. Incorporating patient-derived primary cells (ex vivo) bridges this gap.

  • Cell Line & Primary Blast Isolation: Culture established cell lines (e.g., OCI-AML3 for AML) alongside primary patient-derived blasts isolated via density gradient centrifugation.

  • High-Throughput Viability Assays: Treat cells with a dose-titration matrix of the chromen-4-one derivative (e.g., Alvocidib) and the combination agent (e.g., Venetoclax). After 48 hours, measure metabolic activity using an ATP-based luminescence assay (e.g., CellTiter-Glo). Rationale: ATP quantification provides a highly sensitive, linear readout for cell viability.

  • Synergy Quantification: Calculate the Combination Index (CI) using the Chou-Talalay method.

    • Validation Check: A CI < 1 mathematically proves synergy, guiding the decision to lower the in vivo dose to avoid toxicity while maintaining efficacy.

  • Target Engagement Verification: Perform Western blotting on treated cell lysates to confirm the downregulation of target proteins (e.g., MCL-1)[2].

Protocol 2: In Vivo Xenograft Efficacy and PK/PD Correlation

Causality: A reduction in tumor volume is not enough to prove a drug works; we must prove it works via the intended mechanism. This protocol integrates Pharmacodynamic (PD) biomarker analysis to validate the in vitro hypothesis.

  • Xenograft Implantation: Inject 5x10^6 validated cancer cells (e.g., OCI-AML3) subcutaneously into the flanks of immunocompromised mice (e.g., NSG mice). Allow tumors to reach ~100 mm³ before randomization.

  • Dosing Regimen Formulation: Based on HLM metabolic stability data[7], scale the in vitro IC50 to an allometric in vivo dose. Administer the chromen-4-one derivative (e.g., Alvocidib at 2.5 mg/kg via IP injection) alone and in combination.

  • Efficacy Readout (TGI): Measure tumor dimensions bi-weekly using digital calipers. Calculate Tumor Growth Inhibition (TGI) percentage relative to the vehicle control.

    • Validation Check: If TGI is high but MCL-1 is not downregulated in vivo, the drug is acting off-target. If MCL-1 is downregulated, the in vivo mechanism perfectly correlates with the in vitro data, validating the chromen-4-one's efficacy[2].

References

Sources

Comparative

Benchmarking 2-Ethyl-7-hydroxy-4H-chromen-4-one Against Established GPR55 Antagonists

As a Senior Application Scientist specializing in GPCR pharmacology, I frequently guide drug development teams through the complexities of benchmarking novel chemical scaffolds. G-protein-coupled receptor 55 (GPR55) has...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in GPCR pharmacology, I frequently guide drug development teams through the complexities of benchmarking novel chemical scaffolds. G-protein-coupled receptor 55 (GPR55) has emerged as a high-value target in the treatment of neuropathic pain, inflammatory diseases (such as rheumatoid arthritis), and metabolic disorders[1]. Activated endogenously by the lipid L-α-lysophosphatidylinositol (LPI), GPR55 presents unique screening challenges due to its high constitutive activity and promiscuous G-protein coupling.

In this technical guide, we will benchmark 2-ethyl-7-hydroxy-4H-chromen-4-one —a compact, fragment-like building block[2]—against highly optimized, gold-standard GPR55 antagonists such as CID16020046 and ML193 [3]. By analyzing the structural trajectory from a basic chromen-4-one core to functionalized antagonists[4], researchers can better design structure-activity relationship (SAR) campaigns and select the appropriate multiplexed assays for validation.

Mechanistic Overview: GPR55 Signaling & Antagonism

To understand how to benchmark these compounds, we must first map the receptor's signaling architecture. GPR55 primarily couples to Gαq/11 and Gα12/13 pathways. Activation by LPI leads to Phospholipase C (PLC)-mediated intracellular calcium (Ca²⁺) mobilization, RhoA activation, and subsequent ERK1/2 phosphorylation[3]. Furthermore, GPR55 undergoes rapid desensitization via β-arrestin recruitment. Effective antagonists must competitively block the LPI binding site, thereby halting this bifurcated signaling cascade.

GPR55_Signaling LPI L-α-lysophosphatidylinositol (LPI Agonist) GPR55 GPR55 Receptor (Active State) LPI->GPR55 Antagonist GPR55 Antagonists (CID16020046, ML193, Chromen-4-ones) Antagonist->GPR55 Competitive Inhibition Gq Gαq/11 Pathway GPR55->Gq G12 Gα12/13 Pathway GPR55->G12 Arrestin β-Arrestin Recruitment & Internalization GPR55->Arrestin PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA Activation G12->RhoA Ca2 Intracellular Ca²⁺ Mobilization PLC->Ca2 ERK ERK1/2 Phosphorylation RhoA->ERK

Figure 1. GPR55 signaling cascade via Gq/12/13 pathways and points of antagonist blockade.

Comparative Profiling: Structural & Quantitative Benchmarks

When benchmarking a bare scaffold like 2-ethyl-7-hydroxy-4H-chromen-4-one (CAS 137215-31-7)[2], it is crucial to recognize its role as a Fragment-Based Drug Discovery (FBDD) starting point. Recent studies have demonstrated that the chromen-4-one core is highly tunable; by attaching lipophilic benzamido residues to the 8-position, researchers have generated potent GPR55 antagonists (e.g., PSB-18263)[4].

We benchmark this scaffold against two industry standards:

  • : A pyrazololactam derivative that inhibits GPR55 constitutive activity with an IC₅₀ of 0.15 µM[3]. It is widely used in in vivo models, recently shown to suppress Th1/Th17 cells in rheumatoid arthritis[1]. However, its complex SAR can limit oral bioavailability[5].

  • : A thienopyrimidine derivative with an IC₅₀ of 221 nM[3]. It exhibits >27-fold selectivity over related lipid receptors (GPR35, CB1, CB2) and is heavily utilized in neuropathic pain models[6],[7].

Quantitative Performance Comparison
CompoundScaffold ClassPrimary TargetIC₅₀ (GPR55)Selectivity (vs CB1/CB2)Key Pharmacological Trait
CID16020046 PyrazololactamGPR55 (Antagonist)~0.15 µMHighGold-standard tool compound; reduces pro-inflammatory cytokines[1].
ML193 ThienopyrimidineGPR55 (Antagonist)~0.22 µMHigh (>27-fold)Excellent in vivo tool for modulating pain perception[6].
PSB-18263 Substituted Chromen-4-oneGPR55 (Antagonist)8.23 µMHighTunable efficacy; features a highly lipophilic benzamido tail[4].
2-Ethyl-7-hydroxy-4H-chromen-4-one Basic Chromen-4-oneGPR55 (Fragment Core)>50 µM (Baseline)N/A (Precursor)High ligand efficiency (MW 190.2); ideal FBDD starting point[2].

Experimental Workflows for GPR55 Antagonist Benchmarking

Because GPR55 is notoriously promiscuous and shares lipid ligands with other receptors, relying solely on downstream Ca²⁺ mobilization can yield false positives due to cross-talk. My recommended approach mandates a dual-assay system : a proximal β-arrestin assay to confirm direct receptor engagement, followed by a functional Ca²⁺ flux assay to validate the blockade of physiological Gq signaling[4],[7].

Workflow cluster_assays 4. Multiplexed Readouts Prep 1. Cell Culture CHO-K1 hGPR55 Compound 2. Antagonist Incubation (Dose-Response, 30 min) Prep->Compound Agonist 3. LPI Challenge (EC80 Concentration) Compound->Agonist Ca Ca²⁺ Mobilization (Fluo-4 AM) Agonist->Ca Arr β-Arrestin Assay (Enzyme Complementation) Agonist->Arr Analysis 5. Data Analysis (IC50 & Schild Plot) Ca->Analysis Arr->Analysis

Figure 2. Multiplexed experimental workflow for benchmarking GPR55 antagonists.

Protocol 1: β-Arrestin Recruitment Assay (Enzyme Complementation)

Causality & Experience: β-arrestin recruitment is a proximal event that directly measures receptor desensitization. It offers a cleaner signal window for antagonist benchmarking than secondary messengers, which are prone to amplification noise[4].

  • Step 1 (Cell Preparation): Seed CHO-K1 cells stably expressing human GPR55 and a β-galactosidase (β-gal) enzyme complementation system at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Step 2 (Compound Pre-incubation): Prepare 10-point serial dilutions of the antagonists (CID16020046, ML193, and the chromen-4-one derivatives) in assay buffer. Add to cells and pre-incubate for 30 minutes at 37°C to allow equilibrium binding at the orthosteric site.

  • Step 3 (Agonist Challenge): Stimulate cells with LPI at its predetermined EC₈₀ concentration (typically ~1–3 µM). Self-Validation: Using the EC₈₀ ensures a robust baseline signal that competitive antagonists can effectively shift without saturating the system.

  • Step 4 (Detection): After 90 minutes of incubation, add the β-gal chemiluminescent detection reagent. Incubate for 60 minutes at room temperature in the dark.

  • Step 5 (Readout): Measure chemiluminescence. Always include a vehicle control (100% activation) and a known full antagonist control (e.g., 10 µM CID16020046) to define the assay's dynamic range.

Protocol 2: Intracellular Calcium Mobilization Assay (Fluo-4 AM)

Causality & Experience: While β-arrestin confirms receptor engagement, the Ca²⁺ assay validates the functional blockade of the Gq-PLC-IP3 signaling axis. This axis is responsible for the rapid physiological effects of GPR55, such as endothelial wound healing and microglial activation[3],[1].

  • Step 1 (Dye Loading): Wash CHO-hGPR55 cells and load with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid (to prevent dye extrusion via efflux pumps) for 45 minutes at 37°C.

  • Step 2 (Antagonist Addition): Add the test compounds and incubate for exactly 15 minutes. Self-Validation: A shorter incubation is deliberately used here to prevent receptor internalization prior to the rapid Ca²⁺ flux measurement.

  • Step 3 (Kinetic Readout): Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex/Em = 488/525 nm) for 10 seconds.

  • Step 4 (Agonist Injection): Inject LPI (EC₈₀) automatically while continuously recording fluorescence for 3 minutes to capture the transient Ca²⁺ peak.

  • Step 5 (Data Processing): Calculate the max-min relative fluorescence units (RFU). Plot dose-response curves to derive IC₅₀ values and perform Schild plot analysis to confirm competitive antagonism.

References

  • Structure-Activity Relationship of the GPR55 Antagonist, CID16020046. Karger Publishers (2018). URL: [Link]

  • Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega (2019). URL: [Link]

  • GPR55 Antagonist CID16020046 Suppresses Collagen-Induced Rheumatoid Arthritis by Suppressing Th1/Th17 Cells in Mice. MDPI (2025). URL: [Link]

  • Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. PMC (2022). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-ethyl-7-hydroxy-4H-chromen-4-one proper disposal procedures

Executive Summary: Operational Safety & Compliance 2-ethyl-7-hydroxy-4H-chromen-4-one (CAS: 59887-89-7) is a synthetic chromone derivative, primarily utilized as a bioactive building block and Src kinase inhibitor in pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Compliance

2-ethyl-7-hydroxy-4H-chromen-4-one (CAS: 59887-89-7) is a synthetic chromone derivative, primarily utilized as a bioactive building block and Src kinase inhibitor in pharmaceutical research.[1] While often classified as a general irritant, its structural properties as a benzopyran derivative necessitate strict adherence to organic waste protocols to prevent environmental contamination and ensuring personnel safety.

Critical Distinction: Do not confuse this compound with 7-hydroxymitragynine (often abbreviated as "7-OH"), a potent opioid alkaloid found in Kratom.[1][2][3][4] While the nomenclature shares the "7-hydroxy" prefix, 2-ethyl-7-hydroxy-4H-chromen-4-one is a distinct synthetic entity with a different toxicology profile.[1]

Part 1: Chemical Identification & Hazard Assessment

Before initiating disposal, verify the chemical identity against the physical bottle label.

Parameter Specification
Chemical Name 2-ethyl-7-hydroxy-4H-chromen-4-one
Synonyms 7-Hydroxy-2-ethylchromone; 7-hydroxy-2-ethyl-4H-1-benzopyran-4-one
CAS Number 59887-89-7
Molecular Formula C₁₁H₁₀O₃
Physical State Solid (Crystalline powder)
Melting Point 215–220 °C
Solubility Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water
GHS Hazard Classification

Based on current Safety Data Sheets (SDS), this compound is classified under Warning :

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][6]

Part 2: Personal Protective Equipment (PPE)

Standard laboratory PPE is non-negotiable.[1] The primary risk during disposal is dust inhalation and dermal contact.[1]

  • Respiratory: N95 respirator or half-mask with P100 filters if handling open powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving is recommended if dissolving in penetrating solvents like DMSO.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).[1] Safety glasses are insufficient if liquid splashing is a risk.[1]

  • Body: Standard buttoned lab coat and closed-toe shoes.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Do not dissolve solid waste unnecessarily.[1] Disposing of solids is generally more cost-effective and safer than creating large volumes of liquid waste.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "2-ethyl-7-hydroxy-4H-chromen-4-one (Solid)."[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Transfer: Transfer the solid using a chemically inert spatula or powder funnel inside a chemical fume hood to minimize dust generation.[1]

  • Seal & Store: Cap tightly. Store in the Solid Hazardous Waste satellite accumulation area.[1]

Scenario B: Disposal of Solutions (Reaction Mixtures/Stock Solutions)

Most research applications involve this compound dissolved in DMSO or Ethanol.

  • Characterize the Solvent:

    • Non-Halogenated Solvents: (e.g., Ethanol, Methanol, DMSO, Acetone).

    • Halogenated Solvents: (e.g., Dichloromethane, Chloroform).

  • Segregation:

    • Pour the solution into the appropriate waste carboy (Non-Halogenated vs. Halogenated).[1]

    • Crucial: Do not mix with oxidizing acids (Nitric, Perchloric) as chromones are organic and can react exothermically.[1]

  • Rinsing: Rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste container.[1]

Scenario C: Empty Containers & Contaminated Debris
  • Empty Bottles:

    • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or ethanol). Collect all rinsate as Liquid Hazardous Waste .

    • Deface Label: Cross out the chemical name and CAS number.

    • Disposal: Once dry and free of visible residue, the bottle can typically be discarded in standard glass trash or recycled, depending on institutional policy.

  • Contaminated Debris:

    • Gloves, weigh boats, and paper towels contaminated with the substance must be placed in a Solid Hazardous Waste bag (often a clear or yellow bag designated for chemically contaminated debris), not regular trash.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of 2-ethyl-7-hydroxy-4H-chromen-4-one in various states.

DisposalWorkflow Start Waste Identification: 2-ethyl-7-hydroxy-4H-chromen-4-one StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolidContainer Place in Wide-Mouth HDPE/Glass Jar Solid->SolidContainer SolventCheck Identify Solvent Base Liquid->SolventCheck Bag Chemically Contaminated Waste Bag Debris->Bag SolidLabel Label: 'Toxic/Irritant Solid' SolidContainer->SolidLabel EHS Contact EHS / Waste Contractor for Incineration SolidLabel->EHS NonHalo Non-Halogenated Carboy (DMSO, EtOH, Acetone) SolventCheck->NonHalo No Halogens Halo Halogenated Carboy (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo->EHS Halo->EHS Bag->EHS

Figure 1: Decision tree for segregating 2-ethyl-7-hydroxy-4H-chromen-4-one waste streams based on physical state and solvent composition.

Part 5: Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & Alert: If the spill is large (>50g) or creates a dust cloud, evacuate the immediate area.[1]

  • PPE Up: Don nitrile gloves, goggles, and lab coat.[1][7]

  • Containment:

    • Solid Spill: Cover with wet paper towels (to suppress dust) or use a HEPA-filtered vacuum if available.[1] Scoop into a waste container. Do not dry sweep. [1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1][7]

  • Decontamination: Clean the surface with soap and water.[1] Collect all cleanup materials as Solid Hazardous Waste .

References

Sources

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